molecular formula C5H8NaO3 B029330 Ketovaline sodium salt CAS No. 3715-29-5

Ketovaline sodium salt

Cat. No.: B029330
CAS No.: 3715-29-5
M. Wt: 139.10 g/mol
InChI Key: ZYUOMWUHRSDZMY-UHFFFAOYSA-N
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Description

Sodium 3-methyl-2-oxobutanoate (CAS 3715-29-5) is a high-purity, research-grade chemical compound with the molecular formula C 5 H 7 NaO 3 and a molar mass of 138.1 g/mol . This white to light orange crystalline powder has a melting point of 220-230 °C (dec.) and is recommended to be stored under an inert atmosphere at 2-8°C . This compound is critically valued in biochemical research, particularly as a known precursor in the biosynthesis of pantothenic acid (Vitamin B5) in Escherichia coli . Its role in metabolic pathways extends to studies on branched-chain amino acid metabolism, and it has been shown to induce convulsions through GABAergic and glutamatergic mechanisms in rat models, highlighting its relevance in neurological research . The consistent quality of the product is verified, with 1 H-NMR analysis confirming that the spectrum corresponds to the assigned structure . The global market for this compound is experiencing growth, driven by its applications in pharmaceutical synthesis and chemical manufacturing . This product is provided For Research Use Only and is strictly not for diagnostic, therapeutic, or human use.

Properties

CAS No.

3715-29-5

Molecular Formula

C5H8NaO3

Molecular Weight

139.10 g/mol

IUPAC Name

sodium 3-methyl-2-oxobutanoate

InChI

InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);

InChI Key

ZYUOMWUHRSDZMY-UHFFFAOYSA-N

Isomeric SMILES

CC(C)C(=O)C(=O)[O-].[Na+]

Canonical SMILES

CC(C)C(=O)C(=O)O.[Na]

Other CAS No.

3715-29-5

physical_description

White powder;  slight fruity aroma

Related CAS

759-05-7 (Parent)

solubility

Soluble in water
Soluble (in ethanol)

Synonyms

3-Methyl-2-oxobutanoic Acid Sodium Salt;  Sodium 3-Methyl-2-oxobutanoate;  Sodium 3-Methyl-2-oxobutyrate;  Sodium Dimethylpyruvate;  Sodium α-Ketoisovalerate;  Sodium α-Oxoisovalerate; 

Origin of Product

United States

Foundational & Exploratory

Chemical and physical properties of α-Ketoisovaleric acid sodium salt.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to α-Ketoisovaleric Acid Sodium Salt: Properties, Applications, and Analysis

Introduction

α-Ketoisovaleric acid, in its sodium salt form (also known as sodium 3-methyl-2-oxobutanoate), is a pivotal α-keto acid at the crossroads of amino acid metabolism. As the ketoanalogue of the essential amino acid valine, it serves as a critical intermediate in both the synthesis and degradation of branched-chain amino acids (BCAAs).[1] While its presence is fundamental to normal cellular function, its clinical and research significance extends far beyond basic metabolism.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into its core chemical and physical properties, explore its biological significance, detail methodologies for its synthesis and analysis, and discuss its primary therapeutic application as a nutritional supplement in the management of chronic kidney disease (CKD). Furthermore, we will examine the toxicological implications of its accumulation, as seen in metabolic disorders like Maple Syrup Urine Disease (MSUD), to provide a complete scientific profile of this multifaceted molecule.

Physicochemical and Structural Properties

α-Ketoisovaleric acid sodium salt is typically a white, crystalline powder with a slight fruity aroma, and it is readily soluble in water.[2][3] Its fundamental properties are crucial for its handling, formulation, and application in both laboratory and clinical settings.

Core Properties

A summary of the key physicochemical properties is presented below.

PropertyValueSource(s)
IUPAC Name Sodium 3-methyl-2-oxobutanoate[4]
Synonyms α-Ketoisovaleric acid sodium salt, Ketovaline sodium salt[4]
CAS Number 3715-29-5[5]
Molecular Formula C₅H₇NaO₃[5]
Molecular Weight 138.10 g/mol [5]
Appearance White to off-white solid/powder[6]
Solubility Soluble in water and ethanol[2][6]
Melting Point ~220-230 °C (with decomposition)[6]
Storage -20°C, sealed, away from moisture and light[7]
Spectroscopic Characterization

The structural identity of α-Ketoisovaleric acid sodium salt is unequivocally confirmed through various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H-NMR : The proton NMR spectrum is characterized by signals corresponding to the isopropyl group. A doublet for the two equivalent methyl groups (-(CH₃)₂) and a septet for the single methine proton (-CH) are expected. The integration of these signals would be in a 6:1 ratio, respectively.

    • ¹³C-NMR : The carbon NMR spectrum will show distinct peaks for the two carbonyl carbons (one for the ketone and one for the carboxylate), a peak for the methine carbon, and a peak for the two equivalent methyl carbons of the isopropyl group. Isotopically labeled versions (e.g., with ¹³C) are widely used in metabolic flux analysis.[6]

  • Infrared (IR) Spectroscopy : The IR spectrum is dominated by strong absorption bands characteristic of its functional groups. Key signals include a strong, sharp peak for the ketone carbonyl (C=O) stretch and a strong, broader peak for the carboxylate (COO⁻) asymmetric stretch.

  • Mass Spectrometry (MS) : Mass spectrometry of the free acid (α-Ketoisovaleric acid, M.W. 116.11 g/mol ) typically involves derivatization for GC-MS analysis or can be analyzed directly via LC-MS. The fragmentation pattern would show losses corresponding to CO₂ (decarboxylation) and fragments of the isopropyl group.

Chemical Synthesis and Reactivity

General Synthesis Pathway

While commercially available, understanding the synthesis of α-Ketoisovaleric acid is crucial for custom isotopic labeling or process development. A common and effective method involves the reaction of an isopropyl Grignard reagent with an oxalate ester, such as diethyl oxalate, followed by acidic hydrolysis.[6][8] This approach allows for precise control and can be adapted to introduce isotopic labels.

The general workflow for this synthesis is outlined below.

G cluster_prep Step 1: Grignard Reagent Formation cluster_reaction Step 2: Nucleophilic Addition cluster_workup Step 3: Hydrolysis & Salt Formation A Isopropyl Halide (e.g., 2-Bromopropane) D Isopropylmagnesium Bromide (Grignard Reagent) A->D B Magnesium Turnings B->D C Anhydrous Ether C->D F Reaction Mixture D->F E Diethyl Oxalate E->F G Acidic Workup (e.g., cold HCl) F->G H α-Ketoisovaleric Acid G->H I Sodium Bicarbonate or Sodium Hydroxide H->I J α-Ketoisovaleric Acid Sodium Salt H->J I->J

General workflow for the synthesis of α-Ketoisovaleric acid sodium salt.

Causality of Experimental Choices:

  • Anhydrous Conditions : Grignard reagents are potent nucleophiles and strong bases; they react violently with protic solvents like water. Therefore, all glassware and solvents must be rigorously dried to prevent quenching the reagent.[9]

  • Acidic Workup : The initial product of the Grignard reaction is a magnesium salt. A cold, dilute acid is used to hydrolyze this intermediate to the free α-keto acid while minimizing side reactions.[6]

  • Salt Formation : The free acid is converted to its more stable and water-soluble sodium salt by neutralization with a base like sodium hydroxide or sodium bicarbonate.[6]

Chemical Reactivity and Stability

Like many α-keto acids, α-Ketoisovaleric acid is susceptible to decarboxylation (loss of CO₂) under heat, which yields isobutyraldehyde.[1] This reaction is a key consideration for its storage and handling. The sodium salt form offers greater stability compared to the free acid. For long-term stability, it should be stored in a freezer at -20°C, protected from light and moisture.[7] It is incompatible with strong oxidizing agents.

Biological Role and Metabolic Significance

α-Ketoisovaleric acid (KIV) is the central keto acid derived from the essential amino acid valine. Its metabolism is a key part of the branched-chain amino acid (BCAA) catabolic pathway, which begins predominantly in skeletal muscle.[10]

The Branched-Chain Amino Acid (BCAA) Catabolic Pathway

The catabolism of valine, leucine, and isoleucine shares the first two enzymatic steps.[11][12]

  • Transamination : Valine is reversibly converted to KIV by the enzyme Branched-Chain Aminotransferase (BCAT) . This reaction transfers the amino group from valine to α-ketoglutarate, forming glutamate.[4][13]

  • Oxidative Decarboxylation : KIV is then irreversibly converted to isobutyryl-CoA by the Branched-Chain α-Keto Acid Dehydrogenase (BCKD) complex .[11][14] This is the rate-limiting step in BCAA catabolism.

A defect in the BCKD complex leads to the accumulation of BCAAs and their corresponding keto acids (including KIV) in the blood and urine, causing the serious genetic disorder Maple Syrup Urine Disease (MSUD).[15][16]

BCAA_Catabolism Valine Valine KIV α-Ketoisovaleric Acid (KIV) Valine->KIV Reversible Transamination IsobutyrylCoA Isobutyryl-CoA KIV->IsobutyrylCoA Irreversible Decarboxylation SuccinylCoA Succinyl-CoA (to TCA Cycle) IsobutyrylCoA->SuccinylCoA Further Metabolism BCAT Branched-Chain Aminotransferase (BCAT) BCAT->Valine Glu Glutamate BCAT->Glu BCKD Branched-Chain α-Keto Acid Dehydrogenase (BCKD) Complex BCKD->KIV NADH NADH BCKD->NADH CO2 CO₂ BCKD->CO2 aKG α-Ketoglutarate aKG->BCAT NAD NAD+ NAD->BCKD CoA CoA-SH CoA->BCKD

The initial steps of the valine catabolic pathway.

Applications in Drug Development and Therapeutics

The primary therapeutic application of α-Ketoisovaleric acid sodium salt is as a component of ketoanalogue supplements for patients with Chronic Kidney Disease (CKD).[17]

Ketoanalogues in Chronic Kidney Disease (CKD)

In advanced CKD, the kidneys' ability to excrete nitrogenous waste products, like urea, is diminished. A low-protein diet (LPD) is often prescribed to reduce the nitrogen load. However, this can lead to malnutrition. Ketoanalogues, which are nitrogen-free precursors of essential amino acids, are used to supplement a very low-protein diet.[18][19]

Mechanism of Action: When administered, ketoanalogues are transaminated in the body, converting them into their corresponding essential amino acids.[20] This process utilizes nitrogen from other sources, primarily from the transamination of non-essential amino acids, thereby "scavenging" nitrogen that would otherwise be converted to urea.[17] This dual action helps to:

  • Reduce the production and accumulation of urea.[18]

  • Prevent protein-energy wasting by supplying essential amino acid skeletons.[19]

  • Delay the progression of CKD and the need for dialysis.[21]

Analytical Methodologies

Accurate quantification of α-Ketoisovaleric acid in biological matrices like plasma, serum, or cell culture is essential for diagnosing metabolic disorders and for research. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method.

Protocol: HPLC with Fluorescence Detection

This method relies on pre-column derivatization to attach a fluorescent tag to the keto acid, enabling highly sensitive detection.[2][22] A common derivatizing agent is 1,2-diamino-4,5-methylenedioxybenzene (DMB).[2]

Experimental Workflow:

HPLC_Workflow A 1. Sample Preparation (e.g., Plasma Deproteinization) B 2. Derivatization - Add DMB reagent - Heat at 85°C for 45 min A->B C 3. pH Adjustment - Cool on ice - Dilute with NaOH solution B->C D 4. HPLC Analysis - Inject sample onto C18 column - Isocratic/Gradient Elution C->D E 5. Detection - Fluorescence Detector D->E F 6. Quantification - Compare peak area to standard curve E->F

Workflow for HPLC analysis of α-keto acids using DMB derivatization.

Step-by-Step Methodology:

  • Sample Preparation : Biological samples (e.g., serum) must first be deproteinized, typically by adding a solvent like methanol or perchloric acid, followed by centrifugation to pellet the precipitated proteins.

  • Derivatization Reaction : An aliquot of the supernatant is mixed with the DMB derivatizing solution. The mixture is heated in a sealed tube (e.g., at 85°C for 45 minutes) to allow the reaction to complete.[2]

  • pH Adjustment : After cooling, the reaction mixture is diluted with a dilute NaOH solution. This step is critical as the fluorescent derivative can show poor peak shape (e.g., split peaks) under acidic conditions.[2][22]

  • Chromatographic Separation : The derivatized sample is injected into an HPLC system equipped with a reverse-phase column (e.g., C18). A mobile phase, often a mixture of methanol or acetonitrile and an aqueous buffer, is used to separate the derivatized keto acids.

  • Detection and Quantification : A fluorescence detector is used to monitor the column eluent. The resulting fluorescent derivative is highly sensitive, allowing for low limits of detection (in the nanomolar range).[2][22] Quantification is achieved by comparing the integrated peak area of the sample to a calibration curve generated from known standards.

Toxicology and Safety

While a vital metabolite, chronically elevated levels of α-Ketoisovaleric acid and other BCAAs are neurotoxic.[15]

  • Maple Syrup Urine Disease (MSUD) : In MSUD, the deficiency of the BCKD complex leads to a massive buildup of BCAAs and their keto acids.[23] This accumulation is associated with severe neurological damage, including cerebral edema, developmental delay, and seizures.[15][24] The underlying mechanisms are thought to involve the induction of oxidative stress, lipid peroxidation, and inhibition of key mitochondrial enzymes in the brain.[25][26]

  • General Handling : In a laboratory setting, α-Ketoisovaleric acid sodium salt should be handled with standard precautions. It is considered harmful if swallowed, inhaled, or in contact with skin.[27] Engineering controls like a chemical fume hood should be used, along with personal protective equipment, including gloves and safety goggles.[27]

Conclusion

α-Ketoisovaleric acid sodium salt is a molecule of significant scientific and clinical interest. Its well-defined chemical and physical properties, coupled with its central role in BCAA metabolism, make it an invaluable tool for metabolic research. The ability to synthesize isotopically labeled variants further enhances its utility in tracing metabolic fluxes. From a therapeutic standpoint, its role as a nitrogen-scavenging ketoanalogue has established it as a cornerstone of nutritional therapy for managing chronic kidney disease, helping to improve patient outcomes and delay disease progression. Concurrently, the severe pathology associated with its accumulation in MSUD underscores the critical importance of tightly regulated BCAA metabolism and continues to drive research into the mechanisms of neurotoxicity. A thorough understanding of this compound, from its synthesis and analysis to its biological function and dysfunction, is therefore essential for professionals in both biomedical research and clinical practice.

References

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  • Dr. Oracle. Do alpha-ketoanalogues (alpha-keto analogs) have a significant role in reducing urea levels in patients with chronic kidney disease (CKD)? [Link]

  • PubMed. Branched-chain amino acids induce neurotoxicity in rat cortical cultures. [Link]

  • Kumar, S., et al. (2016). Clinical evaluation of efficacy and safety of α-keto analogs of essential amino acids supplementation in patients of chronic kidney disease. Journal of Association of Physicians of India, 64(12), 18-23.
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  • ResearchGate. Metabolic pathway of isoleucine, leucine, and valine from glucose. [Link]

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  • Epstein, C. M., et al. (1980). Decarboxylation of alpha-ketoisovaleric acid after oral administration in man. The American journal of clinical nutrition, 33(9), 1968–1974.
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  • Walser, M., et al. (1973). The effect of keto-analogues of essential amino acids in severe chronic uremia.
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  • Sgaravatti, A. M., et al. (2003). alpha-keto acids accumulating in maple syrup urine disease stimulate lipid peroxidation and reduce antioxidant defences in cerebral cortex from young rats. Journal of inherited metabolic disease, 26(2-3), 235-246.
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  • Zhao, Y., et al. (2016). Keto Acid Metabolites of Branched-Chain Amino Acids Inhibit Oxidative Stress-Induced Necrosis and Attenuate Myocardial Ischemia-Reperfusion Injury. PloS one, 11(9), e0161843.
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Synthesis pathways for Ketovaline sodium salt for laboratory use.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Laboratory Synthesis of Ketovaline Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of this compound (sodium 3-methyl-2-oxobutanoate), a crucial α-keto acid utilized in pharmaceutical and biomedical research. The document details a robust and accessible synthetic pathway, emphasizing the chemical principles and rationale behind each procedural step. It offers a field-proven protocol derived from established methodologies, complete with purification techniques, in-depth analytical characterization, and essential safety considerations. This guide is designed to equip researchers with the necessary knowledge to confidently and reproducibly synthesize and validate this important compound in a laboratory setting.

Introduction and Strategic Overview

α-Ketoisovaleric acid, commonly known as ketovaline, is the keto-analog of the essential amino acid L-valine. In its salt form, typically sodium or calcium, it is used in therapeutic formulations, particularly for patients with chronic kidney disease, to reduce nitrogenous waste buildup while supplying the carbon skeleton for de novo valine synthesis.[1] In laboratory and biopharmaceutical settings, it serves as a stable and highly soluble substitute for valine in chemically defined cell culture media.[2]

While several synthetic routes to α-keto acids exist, including the oxidation of α-hydroxy acids, Grignard reactions with diethyloxamates, and biotechnological fermentation, this guide focuses on a practical and reliable chemical pathway for laboratory-scale synthesis: the hydrolysis of a 5-substituted hydantoin intermediate .[3]

This strategy is advantageous due to the relative accessibility of starting materials and the straightforward nature of the reaction sequence. The core of this approach involves two main stages:

  • Formation of 5-Isopropylidenehydantoin: A condensation reaction between hydantoin and acetone.

  • Hydrolytic Ring Opening: A strong base-catalyzed hydrolysis of the hydantoin ring to yield the sodium salt of ketovaline.

This guide will provide a detailed protocol for this pathway, emphasizing the causality behind each step to ensure a thorough understanding of the process.

Synthesis Pathway: From Hydantoin to this compound

The selected pathway offers a robust method for producing high-purity this compound. The overall transformation is visualized below.

G cluster_0 Stage 1: Condensation cluster_1 Stage 2: Hydrolysis & Salt Formation A Hydantoin + Acetone B 5-Isopropylidenehydantoin A->B Base Catalyst (e.g., Diethanolamine) C 5-Isopropylidenehydantoin D This compound C->D 1. NaOH (aq), Heat 2. Work-up & Purification

Caption: Overall two-stage synthesis pathway for this compound.

Causality of Reagent and Condition Selection
  • Starting Materials: Hydantoin provides the core heterocyclic structure, while acetone serves as the source of the isopropylidene group, which is the precursor to the final isobutyl side chain of ketovaline.

  • Base-Catalyzed Condensation (Stage 1): The initial condensation is a Knoevenagel-type reaction. A base catalyst, such as diethanolamine, is used to deprotonate the acidic methylene group (C5) of the hydantoin ring, forming a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of acetone. Subsequent dehydration yields the stable 5-isopropylidenehydantoin intermediate.

  • Strong Base Hydrolysis (Stage 2): The critical step is the hydrolytic cleavage of the hydantoin ring. A strong base, typically sodium hydroxide (NaOH), is required to attack the two amide-like carbonyl carbons within the ring.[4] This process involves nucleophilic acyl substitution, leading to the opening of the ring and the formation of an intermediate ureido acid, which is subsequently hydrolyzed further to release ammonia, carbon dioxide, and the desired α-keto acid. Using an excess of NaOH ensures complete hydrolysis and directly yields the sodium salt of the product.[4]

  • Temperature and Pressure Control: The hydrolysis reaction is conducted at elevated temperatures (90-100 °C) to provide the necessary activation energy for ring cleavage.[5] Applying a slight vacuum can help remove volatile byproducts like ammonia, driving the reaction equilibrium towards the products.[5]

Detailed Experimental Protocol

This protocol synthesizes the findings from established methods into a practical, step-by-step guide for laboratory execution.[5]

Stage 1: Synthesis of 5-Isopropylidenehydantoin
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydantoin (10.0 g, 0.1 mol), acetone (50 mL), and diethanolamine (1.0 mL).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the hydantoin starting material is consumed.

  • Isolation of Intermediate: Cool the reaction mixture to room temperature, then chill in an ice bath for 1 hour to induce crystallization.

  • Filtration: Collect the crystalline product by vacuum filtration, wash the solid with cold ethanol (2 x 20 mL), and dry under vacuum. This intermediate is typically of sufficient purity for the next step.

Stage 2: Hydrolysis to this compound

G A Combine 5-Isopropylidenehydantoin and 30% NaOH(aq) in flask. B Heat to 95-100°C under slight vacuum for 3-4 hours. A->B C Monitor reaction completion (e.g., HPLC). B->C D Cool to room temperature. Extract with toluene to remove non-polar impurities. C->D E Separate aqueous layer. Acidify with conc. HCl to pH ~1-2 to precipitate α-Ketoisovaleric Acid. D->E F Extract the free acid into Ethyl Acetate (3x). E->F G Dry organic layers over Na2SO4, filter, and evaporate solvent. F->G H Dissolve crude acid in Ethanol. Titrate with ethanolic NaOH to pH 7. G->H I Induce precipitation/crystallization of Sodium Salt. H->I J Filter, wash with cold ethanol, and dry to yield final product. I->J

Caption: Experimental workflow for the hydrolysis and purification stages.

  • Reaction Setup: In a 500 mL four-neck flask equipped with a mechanical stirrer, thermometer, and a condenser attached to a light vacuum source, add 5-isopropylidenehydantoin (28.0 g, 0.2 mol).

  • Hydrolysis: Carefully add a 30% (w/w) aqueous solution of sodium hydroxide (80.0 g, 0.6 mol NaOH).[5]

  • Reaction Execution: Heat the mixture to 95-100 °C with vigorous stirring. Maintain a slight vacuum (-0.01 to -0.03 MPa) to help remove gaseous byproducts.[5] The reaction is typically complete within 3-4 hours. Progress can be monitored by HPLC to confirm the disappearance of the starting material.[5]

  • Initial Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and extract once with toluene (30 mL) to remove any non-polar impurities. Discard the organic layer.[5]

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify to pH 1-2 by adding concentrated hydrochloric acid. This protonates the carboxylate to form the free α-ketoisovaleric acid, which may precipitate or form an oil.

  • Extraction: Extract the aqueous solution three times with ethyl acetate (3 x 50 mL). The free ketoacid is more soluble in the organic solvent.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude α-ketoisovaleric acid as an oil or semi-solid.

  • Salt Formation: Dissolve the crude acid in absolute ethanol (100 mL). While stirring, add a prepared solution of ethanolic sodium hydroxide dropwise until the pH of the solution is neutral (pH ~7).

  • Isolation of Final Product: The sodium salt will precipitate from the ethanol solution. The precipitation can be enhanced by cooling the mixture in an ice bath or by the addition of a less polar co-solvent like diethyl ether until turbidity is observed.[6]

  • Final Purification: Collect the white solid by vacuum filtration, wash with a small amount of cold ethanol, followed by diethyl ether. Dry the final product, this compound, under high vacuum.

Purification and Validation

A self-validating protocol requires rigorous purification and subsequent characterization to confirm the identity and purity of the final product.

Purification by Recrystallization

If the final product requires higher purity, recrystallization is the preferred method.

  • Principle: Recrystallization purifies solid compounds based on differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[7] The ideal solvent will dissolve the compound completely when hot but sparingly when cold.

  • Solvent System Selection: For a polar salt like this compound, a polar solvent is required. A mixture of ethanol and water is a common and effective choice.[8] Ethanol is a good solvent, while water is an excellent solvent. Alternatively, a solvent/anti-solvent system like ethanol/diethyl ether can be used, where the salt is soluble in ethanol but insoluble in diethyl ether.

  • Recrystallization Protocol (Ethanol/Water):

    • Dissolve the crude sodium salt in a minimum amount of hot water (~80 °C).

    • If any insoluble impurities are present, perform a hot filtration.

    • To the hot, clear solution, slowly add hot ethanol until the solution becomes slightly cloudy. Add a few drops of hot water to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature. Crystal formation should occur.

    • Complete the crystallization by placing the flask in an ice bath for at least one hour.

    • Collect the pure crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry under vacuum.

Analytical Characterization (Self-Validation)

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

Parameter Expected Value / Observation Purpose
Appearance White to off-white crystalline solidBasic quality check
Melting Point 220-230 °C (with decomposition)[9]Purity assessment (sharp range indicates high purity)
Solubility Soluble in water[9]Confirms ionic character and suitability for aqueous applications
¹H NMR See Table 1 and discussion belowStructural confirmation and purity
¹³C NMR See Table 1 and discussion belowStructural confirmation
FTIR See Table 2 and discussion belowIdentification of key functional groups
Mass Spec (ESI-) m/z = 115.04 (M-)Confirmation of molecular weight of the anion

Table 1: Expected NMR Data for this compound in D₂O

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR ~1.05 - 1.15Doublet (d)-CH(CH₃ )₂
~2.95 - 3.05Septet (sept)-CH (CH₃)₂
¹³C NMR ~19.0CH₃-CH(CH₃ )₂
~39.5CH-CH (CH₃)₂
~175-180C-C (=O)O⁻
~205-210C-C (=O)-
  • ¹H NMR Interpretation: The spectrum is expected to be simple. The six equivalent protons of the two methyl groups (-CH(CH₃ )₂) will appear as a doublet due to splitting by the single adjacent methine proton. The single methine proton (-CH (CH₃)₂) will be split into a septet by the six neighboring methyl protons. The integration ratio of the doublet to the septet should be 6:1.[10][11]

  • ¹³C NMR Interpretation: Four distinct carbon signals are expected. Two high-field signals for the methyl and methine carbons, and two low-field signals for the two carbonyl carbons (one for the ketone and one for the carboxylate).

  • FTIR Spectroscopy: The presence of the key functional groups can be confirmed by their characteristic absorption bands.

Table 2: Key FTIR Absorption Bands

Frequency Range (cm⁻¹) Vibration Description
~1700 - 1725C=O Stretch (Ketone)Strong absorption, characteristic of the α-keto group.[5][9]
~1560 - 1620C=O Stretch (Carboxylate)Strong, asymmetric stretch of the COO⁻ group.
~2870 - 2970C-H Stretch (Alkyl)Absorption from the methyl and methine groups.
  • Mass Spectrometry: Using electrospray ionization in negative mode (ESI-), the spectrum should show a prominent peak for the deprotonated molecule (the ketovalinate anion) at a mass-to-charge ratio (m/z) of 115.04, corresponding to the formula [C₅H₇O₃]⁻.[12]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling reagents and the final product.

  • Reagent Hazards:

    • Sodium Hydroxide & Hydrochloric Acid: Corrosive. Handle with extreme care in a fume hood.

    • Organic Solvents (Acetone, Ethanol, Toluene, Diethyl Ether): Flammable. Keep away from ignition sources.

  • Product Handling: this compound is generally considered non-hazardous under normal laboratory use. However, avoid dust formation and prevent ingestion and inhalation.[8]

  • Storage: Store the final product in a tightly sealed container in a cool, dry, and well-ventilated place, protected from moisture.[13]

Conclusion

This guide outlines a comprehensive and scientifically grounded approach to the laboratory synthesis of this compound. By following the detailed protocol, which is based on the robust hydantoin hydrolysis pathway, researchers can reliably produce this valuable compound. The emphasis on the rationale behind each step, coupled with detailed purification and multi-faceted analytical validation techniques, ensures that the final product meets the high standards of purity and identity required for research and development applications. This self-validating system provides a complete framework for synthesis, from initial reaction to final characterization, empowering scientists in their drug development and biomedical research endeavors.

References

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An In-Depth Guide to the Biological Role of Ketovaline Sodium Salt as a Metabolic Precursor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketovaline, the alpha-ketoacid analogue of the essential branched-chain amino acid (BCAA) valine, serves a critical function as a metabolic precursor, particularly in clinical settings where nitrogen balance is a primary concern. Administered typically as a sodium or calcium salt, ketovaline bypasses the initial nitrogen-acquiring step of amino acid synthesis. Through the process of transamination, it accepts an amino group from endogenous sources, thereby converting into L-valine. This mechanism is therapeutically exploited in patients with chronic kidney disease (CKD) to provide essential amino acids without contributing to the nitrogenous waste burden, thus helping to manage uremia and slow disease progression. This technical guide elucidates the biochemical underpinnings of ketovaline's role, details its metabolic rationale in pathophysiology, provides validated experimental protocols for its study, and discusses its clinical significance.

Introduction

In metabolic medicine, particularly in the management of chronic kidney disease (CKD), nutritional therapy is a cornerstone for alleviating uremic symptoms and slowing the decline of renal function. A primary goal is to reduce the accumulation of nitrogenous waste products, which are byproducts of protein metabolism.[1][2] This is typically achieved by implementing a low-protein diet (LPD) or very-low-protein diet (VLPD).[3] However, restricting protein intake risks malnutrition and deficiency of essential amino acids.

This challenge is addressed by supplementing the diet with ketoanalogues, which are nitrogen-free precursors of essential amino acids.[2][3] Ketovaline (also known as α-ketoisovaleric acid or 3-methyl-2-oxobutanoic acid) is the ketoanalogue of valine.[4] By providing the carbon skeleton of valine, ketovaline allows the body to synthesize this essential amino acid de novo by utilizing excess nitrogen from other sources, such as urea.[1][5] This process not only fulfills nutritional requirements but actively reduces the pool of waste nitrogen, offering a dual benefit in CKD management.[1] This guide provides a comprehensive overview of the science underpinning the use of ketovaline sodium salt as a targeted metabolic precursor.

The Biochemical Foundation: Transamination of Ketovaline

The conversion of ketovaline to valine is a classic example of a transamination reaction, a fundamental process in amino acid metabolism.[6][7]

Mechanism of Action: Transamination is the transfer of an amino group (-NH2) from an amino donor molecule to a ketoacid acceptor.[6][8] This reversible reaction is catalyzed by a class of enzymes called aminotransferases or transaminases, which require pyridoxal-5'-phosphate (PLP), a derivative of Vitamin B6, as a crucial coenzyme.[6][7]

In this specific pathway:

  • An endogenous amino acid, often glutamate, serves as the amino group donor.

  • A branched-chain amino acid transaminase (BCAT) enzyme facilitates the transfer of the amino group from the donor to ketovaline.

  • Ketovaline is converted into L-valine.

  • The original amino donor is converted into its corresponding α-ketoacid (e.g., glutamate becomes α-ketoglutarate).[6]

This reaction effectively "recycles" nitrogen that would otherwise be destined for excretion as urea, incorporating it into a structurally essential amino acid.[1][5]

Ketovaline_Transamination cluster_0 Metabolic Conversion Ketovaline Ketovaline (α-Ketoisovalerate) BCAT Branched-Chain Aminotransferase (BCAT) Ketovaline->BCAT Valine L-Valine Glutamate Glutamate (Amino Donor) Glutamate->BCAT AKG α-Ketoglutarate BCAT->Valine Transamination BCAT->AKG

Caption: The transamination of ketovaline to L-valine.

Metabolic Rationale in Chronic Kidney Disease

The kidneys are central to filtering waste products from the blood, including urea, the primary end-product of protein catabolism. In CKD, diminished kidney function leads to the accumulation of these uremic toxins, causing a host of systemic complications.

The therapeutic logic for using ketovaline rests on two pillars:

  • Nitrogen Scavenging: By providing a nitrogen-free carbon skeleton, ketovaline supplementation allows the body to utilize ambient nitrogenous compounds (including amino groups from urea) for the synthesis of valine.[1] This reduces the total nitrogen load that the compromised kidneys must excrete, thereby lowering blood urea nitrogen (BUN) levels and mitigating uremic symptoms.[1][9]

  • Prevention of Malnutrition: A very-low-protein diet, while necessary to reduce nitrogen waste, can lead to protein-energy wasting and loss of muscle mass if not properly managed. Supplementing with a mixture of essential amino acids and ketoanalogues, including ketovaline, ensures that the body has the necessary building blocks for protein synthesis without the associated nitrogen intake.[1][10] Clinical studies have shown that this approach can maintain nutritional status, as indicated by stable serum albumin levels, while slowing the progression of CKD.[9]

CKD_Logic CKD Chronic Kidney Disease (CKD) ReducedGFR Reduced GFR & Impaired Waste Filtration CKD->ReducedGFR Uremia ↑ Blood Urea Nitrogen (Uremia) ReducedGFR->Uremia VLPD Very-Low-Protein Diet (VLPD) NitrogenIntake ↓ Nitrogen Intake VLPD->NitrogenIntake Ketovaline Ketovaline Supplementation NitrogenRecycling ↑ Nitrogen Recycling (Transamination) Ketovaline->NitrogenRecycling ReducedBUN ↓ BUN Levels NitrogenIntake->ReducedBUN ValineSynth Valine Synthesis NitrogenRecycling->ValineSynth NitrogenRecycling->ReducedBUN Nutrition Maintained Nutritional Status ValineSynth->Nutrition Outcome Delayed CKD Progression & Improved Outcomes ReducedBUN->Outcome Nutrition->Outcome

Caption: The therapeutic logic of ketovaline in CKD management.

Experimental Validation & Methodologies

The metabolic fate and efficacy of ketovaline can be rigorously assessed using a combination of in vitro and in vivo models, coupled with precise analytical techniques.

3.1 In-Vitro Metabolism Studies

In vitro systems are essential for elucidating fundamental metabolic pathways and enzyme kinetics without the complexity of a whole-organism model.[11]

Objective: To quantify the conversion of ketovaline to valine in a controlled cellular environment.

Protocol: Metabolism in Primary Hepatocyte Cultures

  • Cell Culture: Plate primary human or rat hepatocytes on collagen-coated plates and allow them to form a confluent monolayer.[12]

  • Incubation: Replace the culture medium with a fresh medium containing a known concentration of this compound (e.g., 100 µM).

  • Time-Course Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), collect both the cell culture supernatant (medium) and the cell lysate (after washing and lysing the cells).

  • Sample Preparation:

    • For the supernatant, perform a protein precipitation step by adding a threefold volume of cold methanol or acetonitrile, vortexing, and centrifuging to pellet the proteins.

    • For the cell lysate, quantify total protein content (e.g., using a BCA assay) for normalization purposes before protein precipitation.[12]

  • Analysis: Analyze the prepared samples for concentrations of both ketovaline and valine using LC-MS/MS (see Section 3.3).

  • Causality Check: The choice of hepatocytes is based on the liver being a primary site for transamination reactions.[6] Including a control group without ketovaline is critical to measure baseline valine levels.

3.2 Preclinical Animal Models

Animal models are indispensable for studying the pharmacokinetics, bioavailability, and systemic effects of ketovaline. The 5/6 nephrectomy rat model is a widely accepted model for inducing progressive CKD.

Objective: To evaluate the effect of oral this compound supplementation on nitrogen balance and renal function in a CKD animal model.

Protocol: 5/6 Nephrectomy Rat Model

  • Model Induction: Induce CKD in adult male Sprague-Dawley rats via a two-step 5/6 nephrectomy surgery.

  • Dietary Groups: After a recovery period, randomize animals into groups:

    • Control Group: Sham-operated rats on a standard diet.

    • CKD + LPD Group: CKD rats on a low-protein diet (e.g., 6% protein).

    • CKD + LPD + Keto: CKD rats on a low-protein diet supplemented with this compound and other ketoanalogues, administered via oral gavage. A typical dosage might be 60-120 mg/kg/day.[13][14]

  • Monitoring: Over a period of several weeks (e.g., 8-12 weeks), perform weekly body weight measurements and 24-hour urine collections in metabolic cages.

  • Sample Collection: At the end of the study, collect blood via cardiac puncture for serum analysis and harvest kidney tissue for histological examination.

  • Endpoint Analysis:

    • Serum: Measure BUN, creatinine, albumin, calcium, and phosphate.

    • Urine: Measure 24-hour urinary protein excretion (protein-to-creatinine ratio) and total nitrogen.

    • Kidney Tissue: Perform histological staining (e.g., H&E, Masson's trichrome) to assess glomerulosclerosis and interstitial fibrosis.

  • Self-Validation: The sham-operated control group establishes a healthy baseline, while the CKD+LPD group isolates the effect of the ketoanalogue supplementation. Regular monitoring ensures that any observed effects are not due to differences in caloric intake or animal welfare.

3.3 Analytical Methodologies

Accurate quantification of ketovaline and its metabolite, valine, in complex biological matrices is paramount. Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.[15]

Protocol: Quantification by LC-MS/MS

  • Standard Preparation: Prepare calibration curves using standards of known concentrations of valine and ketovaline.

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., L-Valine-¹³C₅,¹⁵N) to all samples and standards. This is a critical step to correct for variations in sample preparation and instrument response.[15]

  • Chromatographic Separation: Use a reverse-phase C18 column to separate the analytes from other matrix components. A gradient elution with mobile phases like water with 0.1% formic acid and acetonitrile with 0.1% formic acid is common.

  • Mass Spectrometry Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion for each analyte and a characteristic product ion, creating a highly selective "transition."

    • Example Transition for Valine: m/z 118.1 → m/z 72.1

  • Quantification: Calculate the concentration of each analyte by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

Caption: A generalized experimental workflow for studying ketovaline metabolism.

Pharmacokinetics and Bioavailability

The use of a sodium salt form for ketovaline influences its pharmaceutical properties. Salts of organic acids are generally more water-soluble and may exhibit faster dissolution rates compared to the free acid form, which can enhance oral bioavailability.[16]

Following oral administration, plasma ketovaline concentration increases rapidly, followed by a subsequent rise in plasma valine, demonstrating efficient metabolic conversion.[5] The efficiency of this conversion can be influenced by factors such as overall energy intake; adequate caloric supply appears to promote the reutilization of urea nitrogen for transamination.[5]

Table 1: Representative Pharmacokinetic & Efficacy Data

ParameterFindingContextSource
Metabolic Conversion Plasma valine increases following oral ketovaline administration.Human subjects with chronic renal failure.[5]
Effect on GFR Supplementation may slow the decline in Glomerular Filtration Rate (GFR).Meta-analysis of RCTs in CKD stages 3-5 patients.[3][9]
Nitrogen Balance Ketoanalogue-supplemented LPDs reduce BUN levels.Clinical trials in CKD patients.[9][17]
Nutritional Status Serum albumin levels are maintained, preventing malnutrition.Long-term studies on ketoanalogue-supplemented diets.[18]
Clinical Applications & Future Directions

The primary clinical application of ketovaline, as part of a ketoanalogue cocktail, is in the conservative management of pre-dialysis patients with CKD (stages 3-5).[9][19] The goal is to delay the need for renal replacement therapy (dialysis), improve metabolic disturbances like hyperphosphatemia, and maintain nutritional health.[1][2][9]

Future research is focused on:

  • Optimizing Formulations: Developing formulations with enhanced bioavailability and patient compliance.

  • Expanding Indications: Investigating the role of ketoanalogues in other conditions characterized by nitrogen metabolism disorders, such as certain inborn errors of metabolism (e.g., Maple Syrup Urine Disease, where catabolism of BCAAs is impaired).[20][21]

  • Personalized Nutrition: Tailoring ketoanalogue supplementation based on individual patient metabolic profiles and disease severity.

Conclusion

This compound is a sophisticated therapeutic tool that leverages fundamental biochemical pathways to achieve a clear clinical goal. By acting as a metabolic precursor to the essential amino acid valine, it facilitates the recycling of waste nitrogen, thereby reducing the metabolic burden on compromised kidneys. Its use, in conjunction with a protein-restricted diet, represents a key strategy in the management of chronic kidney disease, helping to slow disease progression while safeguarding the patient's nutritional status. The experimental methodologies outlined herein provide a robust framework for researchers to further investigate and optimize the application of this and other ketoanalogues in metabolic medicine.

References
  • Title: Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Ketoanalogues Therapy for CKD Patients: History and Current Status Source: Open Science Publications URL: [Link]

  • Title: Efficacy and safety of ketoanalogue supplementation combined with protein-restricted diets in advanced chronic kidney disease: a systematic review and meta-analysis Source: PubMed URL: [Link]

  • Title: How do keto-analogues help in Chronic Kidney Disease (CKD)? Source: Dr.Oracle URL: [Link]

  • Title: BCKAD branched chain alphaketo acid dehydrogenase& BCKDH branched chain alphaketo acid dehydrogenase Source: YouTube URL: [Link]

  • Title: The Effect of Ketoanalogues on Chronic Kidney Disease Deterioration: A Meta-Analysis Source: MDPI URL: [Link]

  • Title: Keto Analogues in Patients with Chronic Kidney Disease with or Without Kidney Transplantation Source: NIH URL: [Link]

  • Title: Role of Ketoanalogues In Chronic Kidney Disease Stages 1-3 Source: Hendun Research Access URL: [Link]

  • Title: Ketoanalogue-Supplemented Vegetarian Very Low–Protein Diet and CKD Progression Source: NIH URL: [Link]

  • Title: Efficacy of Alpha Keto-Analogues in The Management of Chronic Kidney Disease Source: Pakistan Armed Forces Medical Journal URL: [Link]

  • Title: Transamination - Wikipedia Source: Wikipedia URL: [Link]

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  • Title: Transamination reaction mechanism Source: YouTube URL: [Link]

  • Title: Randomized controlled clinical trial of ketoanalogues supplementation in dogs with chronic kidney disease Source: SciELO URL: [Link]

  • Title: Ketoanalogues Therapy for CKD Patients: History and Current Status Source: Open Science Publications URL: [Link]

  • Title: Randomized controlled clinical trial of ketoanalogues supplementation in dogs with chronic kidney disease Source: ResearchGate URL: [Link]

  • Title: Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry Source: NIH URL: [Link]

  • Title: The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies Source: PubMed URL: [Link]

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Navigating the Supply of High-Purity Ketovaline Sodium Salt: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the quality and reliable sourcing of key reagents are paramount to experimental success. This guide provides an in-depth technical overview of high-purity Ketovaline sodium salt, a critical component in various research applications, from fundamental metabolic studies to the development of novel therapeutics. Herein, we delve into the biochemical significance of Ketovaline, detail the specifications of commercially available research-grade material, and provide actionable protocols for its use.

The Scientific Imperative for High-Purity this compound

Ketovaline, chemically known as 3-methyl-2-oxobutanoic acid or α-ketoisovaleric acid, is the alpha-keto acid analog of the essential branched-chain amino acid (BCAA) valine.[1] Its significance in research stems from its central role in BCAA metabolism. In the body, valine is reversibly transaminated to α-ketoisovalerate by branched-chain amino acid aminotransferases (BCATs). This keto acid is then irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a critical regulatory step in BCAA catabolism.[2][3]

Dysregulation of this pathway is implicated in metabolic disorders such as Maple Syrup Urine Disease (MSUD), where a deficiency in the BCKDH complex leads to the accumulation of BCAAs and their corresponding keto acids, including ketovaline. This accumulation can lead to severe neurological damage. Consequently, high-purity this compound is an indispensable tool for researchers studying these metabolic pathways, developing diagnostic markers, and exploring therapeutic interventions for metabolic diseases.

Furthermore, in the realm of biopharmaceutical production, particularly in cell culture applications, the sodium salts of keto acids like ketovaline are gaining prominence. They offer enhanced solubility and stability compared to their corresponding amino acids, enabling the formulation of highly concentrated, chemically defined media for optimizing the growth of cell lines such as Chinese Hamster Ovary (CHO) cells.[4][5]

Sourcing and Specification of Research-Grade this compound

A multitude of chemical suppliers offer this compound for research purposes. However, the purity, form, and accompanying documentation can vary significantly. For scientific integrity, it is crucial to source material with well-defined specifications.

Nomenclature and Isomeric Forms

It is important for researchers to be precise in their terminology when sourcing this compound. Several synonyms are used interchangeably in commercial listings:

  • This compound

  • Sodium 3-methyl-2-oxobutyrate [6]

  • α-Ketoisovaleric acid sodium salt [7]

  • 3-Methyl-2-oxobutanoic acid sodium salt [6]

The search results also frequently refer to (±)-3-Methyl-2-oxovaleric acid sodium salt , which is the keto analog of isoleucine, not valine.[8][9] While structurally similar, these are distinct metabolic intermediates. This guide focuses on the valine analog.

Commercial Suppliers and Purity

Several reputable suppliers provide high-purity this compound for research applications. The following table summarizes offerings from prominent vendors, though researchers should always verify the latest specifications directly with the supplier.

SupplierProduct NameCAS NumberPurityAvailable Forms
Sigma-Aldrich (Merck) Sodium 3-methyl-2-oxobutyrate3715-29-5≥95%Solid[6]
Cayman Chemical (±)-3-Methyl-2-oxovaleric Acid (sodium salt)3715-31-9≥95%Solid[8]
Santa Cruz Biotechnology α-Ketoisovaleric Acid Sodium Salt3715-29-5≥95%Solid[7]
LGC Standards alpha-Keto Isovaleric Acid Sodium Salt3715-29-5Certified Reference MaterialSolid[10]
Cambridge Isotope Laboratories α-Ketoisovaleric acid, sodium salt (isotopically labeled)Various≥98%Solid[11][12][13][14]

For researchers requiring material for preclinical studies that may eventually translate to clinical applications, sourcing from a supplier with GMP (Good Manufacturing Practice) certification is crucial. Companies like SNJ Labs Pvt. Ltd. in India are WHO-GMP certified manufacturers of alpha keto analogues, including the calcium salt of ketovaline, for pharmaceutical applications.[13][15]

Analytical Characterization

A thorough understanding of the compound's purity and identity is non-negotiable. Researchers should always request a Certificate of Analysis (CoA) from the supplier. A comprehensive CoA will include data from various analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): This is a standard method for assessing purity. The CoA should specify the column used, mobile phase, flow rate, and detector wavelength, along with the chromatogram showing a single major peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are vital for confirming the chemical structure of the molecule. The CoA should indicate that the spectral data conforms to the expected structure.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The CoA for (±)-3-Methyl-2-oxovaleric Acid (sodium salt) from Cayman Chemical, for instance, shows the expected mass-to-charge ratio.[4]

Handling, Storage, and Stability

Proper handling and storage are critical to maintain the integrity of high-purity this compound.

Safety Precautions

The Safety Data Sheet (SDS) for 3-Methyl-2-oxovaleric acid (sodium) from MedChemExpress indicates that the compound can be harmful if swallowed, cause skin irritation, and serious eye irritation.[16] It may also cause respiratory irritation.[16] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling the solid compound.[16] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[16]

Storage and Stability

Most suppliers recommend storing the solid form of this compound at 2-8°C or frozen at -20°C, protected from light and moisture.[9][11] When stored correctly in a tightly sealed container, the solid compound is generally stable for months to years.[17]

For solutions, it is recommended to prepare them fresh for each experiment. If storage is necessary, stock solutions should be aliquoted and stored at -20°C for up to one month to minimize freeze-thaw cycles.[17] Long-term stability studies for ketovaline in various solutions are not extensively published, so empirical determination of stability for specific experimental conditions is advisable.

Experimental Protocols and Applications

High-purity this compound is utilized in a range of experimental settings. Below are detailed protocols for its application in cell culture and enzyme kinetics studies.

Preparation of a Chemically Defined Cell Culture Medium

This protocol is adapted from a method for preparing a CHO cell culture medium where valine is replaced by its more soluble keto acid analog.[1]

Objective: To prepare 1 L of a chemically defined CHO cell culture medium with α-Ketoisovaleric acid sodium salt as a valine substitute.

Materials:

  • Powdered basal CHO medium (formulated without valine)

  • α-Ketoisovaleric acid, sodium salt (high purity)

  • Cell culture grade water

  • Sodium bicarbonate

  • 1 M HCl and 1 M NaOH for pH adjustment

  • Sterile filtration unit (0.22 µm pore size)

  • Sterile storage bottles

Procedure:

  • In a sterile beaker, add approximately 800 mL of cell culture grade water.

  • With gentle stirring, slowly dissolve the powdered basal medium.

  • Weigh the desired amount of α-Ketoisovaleric acid sodium salt. For a final concentration of 30 mM, add 4.14 g of α-Ketoisovaleric acid sodium salt (M.W. = 138.10 g/mol ).

  • Add other required supplements as per the specific medium formulation (e.g., L-glutamine, growth factors).

  • Add the necessary amount of sodium bicarbonate (e.g., 3.7 g/L for use in a 5% CO₂ incubator).

  • Adjust the pH of the medium to the desired setpoint (e.g., 7.2) using 1 M HCl or 1 M NaOH.

  • Add cell culture grade water to bring the final volume to 1 L.

  • Sterilize the medium by passing it through a 0.22 µm sterile filter into a sterile storage bottle.

  • Store the prepared medium at 2-8°C, protected from light.

Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity

This protocol provides a general framework for measuring the activity of the BCKDH complex using a ketovaline analog as a substrate. This assay is based on the principle of measuring the reduction of NAD⁺ to NADH, which can be monitored spectrophotometrically.

Objective: To determine the activity of the BCKDH complex in a mitochondrial extract.

Materials:

  • Mitochondrial extract (source of BCKDH)

  • α-Ketoisocaproate (a commonly used substrate for BCKAD activity assays)[18]

  • Coenzyme A (CoA)

  • Nicotinamide adenine dinucleotide (NAD⁺)

  • Thiamine pyrophosphate (TPP)

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate buffer (pH 7.4)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, NAD⁺, CoA, TPP, and MgCl₂ at their final desired concentrations in a cuvette.

  • Add the mitochondrial extract to the cuvette and mix gently.

  • Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.

  • Initiate the reaction by adding α-ketoisocaproate to the cuvette and immediately start recording the change in absorbance at 340 nm over time.

  • The rate of NADH production is proportional to the BCKDH activity and can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Visualizing the Metabolic Context

To better understand the role of Ketovaline, it is helpful to visualize its position within the broader metabolic network.

Branched-Chain Amino Acid Degradation Pathway

The following diagram illustrates the initial steps in the degradation of the branched-chain amino acids, highlighting the formation of their respective keto acids.

BCAA_Degradation Valine Valine Ketovaline α-Ketoisovalerate (Ketovaline) Valine->Ketovaline BCAT BCKDH Branched-chain α-keto acid dehydrogenase (BCKDH) complex Ketovaline->BCKDH Leucine Leucine Ketoleucine α-Ketoisocaproate Leucine->Ketoleucine BCAT Ketoleucine->BCKDH Isoleucine Isoleucine Keto_isoleucine α-Keto-β-methylvalerate Isoleucine->Keto_isoleucine BCAT Keto_isoleucine->BCKDH Acyl_CoA Branched-chain Acyl-CoAs BCKDH->Acyl_CoA

Caption: Initial steps of BCAA degradation.

Experimental Workflow for Cell Culture Application

The following diagram outlines the key steps in utilizing this compound for the preparation and use of a chemically defined cell culture medium.

Cell_Culture_Workflow cluster_prep Medium Preparation cluster_application Cell Culture start Start: Valine-free basal medium powder dissolve Dissolve in cell culture grade water start->dissolve add_ketovaline Add high-purity This compound dissolve->add_ketovaline add_supplements Add other supplements (e.g., glutamine, growth factors) add_ketovaline->add_supplements ph_adjust Adjust pH add_supplements->ph_adjust qs Adjust to final volume ph_adjust->qs filter Sterile filter (0.22 µm) qs->filter end_prep Store at 2-8°C filter->end_prep culture Inoculate CHO cells into prepared medium end_prep->culture incubation Incubate under controlled conditions (e.g., 37°C, 5% CO₂) culture->incubation monitoring Monitor cell growth, viability, and protein production incubation->monitoring end_application Harvest and downstream processing monitoring->end_application

Caption: Workflow for using Ketovaline in cell culture.

Conclusion

High-purity this compound is a versatile and essential tool for researchers in metabolic disease and biopharmaceutical development. A thorough understanding of its biochemical role, coupled with careful sourcing from reputable suppliers who provide comprehensive analytical data, is critical for the integrity and reproducibility of experimental results. The protocols and information provided in this guide are intended to equip researchers with the foundational knowledge to confidently incorporate this compound into their studies, ultimately advancing our understanding of metabolism and improving the production of life-saving biologics.

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An In-Depth Technical Guide to Sodium 3-methyl-2-oxobutyrate: From Synthesis to Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of Sodium 3-methyl-2-oxobutyrate, a key metabolite with significant implications in metabolic studies and as a precursor in various synthetic pathways. This document delves into its fundamental properties, synthesis, biological significance, and practical applications, offering a valuable resource for professionals in the fields of biochemistry, drug discovery, and metabolic research.

Core Compound Identification

CAS Number: 3715-29-5[1]

Molecular Formula: C₅H₇NaO₃[2][3]

Physicochemical Properties and Characterization

Sodium 3-methyl-2-oxobutyrate, also known as sodium α-ketoisovalerate, is a white to off-white crystalline solid.[4] It is the sodium salt of 3-methyl-2-oxobutanoic acid, the keto acid analog of the branched-chain amino acid (BCAA) valine.

Table 1: Physicochemical Properties of Sodium 3-methyl-2-oxobutyrate

PropertyValueSource
Molecular Weight 138.10 g/mol [1]
Appearance White to off-white crystalline powder or crystals[4]
Solubility Soluble in water (100 mg/mL, clear, colorless) and ethanol.
Melting Point 220-230 °C (decomposes)
Synonyms Sodium α-ketoisovalerate, Sodium dimethylpyruvate, Ketovaline sodium salt[2]
Spectral Data for Characterization

Definitive identification of Sodium 3-methyl-2-oxobutyrate is achieved through various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation.

  • Mass Spectrometry (MS): Provides accurate mass determination and fragmentation patterns for identification.

  • Infrared (IR) Spectroscopy: Reveals the presence of key functional groups, such as the carboxylate and ketone moieties.

Synthesis of Sodium 3-methyl-2-oxobutyrate

While commercially available, understanding the synthesis of Sodium 3-methyl-2-oxobutyrate is crucial for researchers interested in isotopic labeling or derivative synthesis. A common laboratory-scale synthesis involves the preparation of the free acid, 3-methyl-2-oxobutanoic acid, followed by neutralization to form the sodium salt.[2] A general method adapted from the synthesis of α-keto acids is presented below.[4]

Representative Synthesis Protocol

This protocol describes a Grignard reaction followed by hydrolysis and salt formation. For isotopically labeled versions, the corresponding labeled starting materials would be used.[4]

Step 1: Grignard Reaction

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), a solution of diethyl oxalate in anhydrous diethyl ether is prepared and cooled to 0°C in an ice bath.

  • A solution of isopropylmagnesium bromide (a Grignard reagent) in diethyl ether is added dropwise to the stirred diethyl oxalate solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

Step 2: Hydrolysis

  • The reaction is quenched by the slow, dropwise addition of a cold, dilute acid (e.g., hydrochloric acid). This step hydrolyzes the intermediate ester to form the free α-keto acid, 3-methyl-2-oxobutanoic acid.[4]

  • The aqueous layer is separated, and the organic product is extracted multiple times with diethyl ether.[4]

  • The combined organic extracts are washed with brine and dried over anhydrous magnesium sulfate.[4]

  • The solvent is removed under reduced pressure to yield the crude 3-methyl-2-oxobutanoic acid.[4]

Step 3: Salt Formation

  • The purified 3-methyl-2-oxobutanoic acid is dissolved in a suitable solvent, such as ethanol.[4]

  • A stoichiometric equivalent of a sodium base (e.g., sodium hydroxide or sodium bicarbonate) is added to the solution to neutralize the acid and form the sodium salt.[4]

  • The solvent is evaporated, and the resulting solid, Sodium 3-methyl-2-oxobutyrate, is dried under vacuum.[4]

Synthesis_Workflow cluster_0 Grignard Reaction cluster_1 Hydrolysis & Extraction cluster_2 Salt Formation diethyl_oxalate Diethyl Oxalate intermediate Intermediate Ester diethyl_oxalate->intermediate 1. Diethyl Ether, 0°C to RT grignard Isopropylmagnesium Bromide grignard->intermediate free_acid 3-Methyl-2-oxobutanoic Acid intermediate->free_acid 2. Dilute HCl final_product Sodium 3-methyl-2-oxobutyrate free_acid->final_product 3. Ethanol naoh Sodium Hydroxide naoh->final_product

Caption: A generalized workflow for the synthesis of Sodium 3-methyl-2-oxobutyrate.

Biological Significance and Metabolic Pathways

Sodium 3-methyl-2-oxobutyrate is a central intermediate in the metabolism of branched-chain amino acids (BCAAs), particularly valine. Dysregulation of BCAA metabolism has been implicated in various metabolic disorders, including insulin resistance and type 2 diabetes.

Role in Branched-Chain Amino Acid (BCAA) Metabolism

The catabolism of valine, leucine, and isoleucine initiates with a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs), which converts the amino acids to their respective branched-chain α-keto acids (BCKAs). 3-Methyl-2-oxobutanoic acid is the BCKA derived from valine.

This is followed by the irreversible oxidative decarboxylation of the BCKAs by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a rate-limiting step in BCAA catabolism.

BCAA_Metabolism valine L-Valine kmv 3-Methyl-2-oxobutanoate (α-Ketoisovalerate) valine->kmv BCAT alpha_kg α-Ketoglutarate glutamate Glutamate alpha_kg->glutamate BCAT isobutyryl_coa Isobutyryl-CoA kmv->isobutyryl_coa BCKDH (irreversible) tca TCA Cycle isobutyryl_coa->tca

Caption: The central role of 3-Methyl-2-oxobutanoate in L-Valine catabolism.

Precursor for Biosynthesis

Beyond its role in BCAA catabolism, 3-methyl-2-oxobutanoic acid is a precursor for the biosynthesis of L-valine and L-leucine, as well as pantothenic acid (Vitamin B5) in various organisms.[4] Pantothenic acid is essential for the synthesis of Coenzyme A (CoA), a vital molecule in numerous metabolic reactions.[4]

Neurological Effects

In animal studies, Sodium 3-methyl-2-oxobutanoate has been observed to induce convulsions, suggesting an interaction with central nervous system signaling. This effect is thought to be mediated through GABAergic and glutamatergic mechanisms. However, the precise molecular interactions with specific receptors are still an area of active investigation.

Applications in Research and Development

The unique metabolic position of Sodium 3-methyl-2-oxobutyrate makes it a valuable tool in various research applications.

Metabolic Flux Analysis (MFA)

Isotopically labeled Sodium 3-methyl-2-oxobutyrate is extensively used as a tracer in ¹³C-Metabolic Flux Analysis (MFA) to quantitatively track the flow of metabolites through BCAA and related pathways. This technique is instrumental in understanding cellular metabolism in both healthy and diseased states.

  • Cell Culture: Plate cells at a desired density and allow them to adhere and grow in standard culture medium.

  • Tracer Introduction: Replace the standard medium with a medium containing a known concentration of isotopically labeled Sodium 3-methyl-2-oxobutyrate.

  • Isotopic Steady State: Incubate the cells for a sufficient duration to achieve isotopic steady state, where the isotopic labeling of intracellular metabolites becomes constant.

  • Metabolite Extraction: Rapidly quench metabolic activity and extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).

  • Analytical Analysis: Analyze the isotopic enrichment of downstream metabolites using mass spectrometry (LC-MS or GC-MS) or NMR spectroscopy.

  • Data Analysis: Use specialized software to calculate metabolic fluxes based on the mass isotopomer distribution.

MFA_Workflow cell_culture Cell Culture tracer Introduce Isotopic Tracer cell_culture->tracer steady_state Achieve Isotopic Steady State tracer->steady_state extraction Metabolite Extraction steady_state->extraction analysis LC-MS / GC-MS Analysis extraction->analysis data_analysis Flux Calculation analysis->data_analysis

Caption: A generalized workflow for ¹³C-Metabolic Flux Analysis using an isotopic tracer.

Pharmaceutical Intermediate

Sodium 3-methyl-2-oxobutyrate serves as a raw material and intermediate in the synthesis of various organic compounds, including other keto acids and carboxylic acids, which may have pharmaceutical applications.[2] For instance, it has been used in the synthesis of (S)-2-hydroxy-3-methylbutanoic acid.[1]

Cell Culture Media Supplement

Given its role as a key metabolite, Sodium 3-methyl-2-oxobutyrate can be used as a supplement in specialized cell culture media to study BCAA metabolism or to support the growth of specific cell types.

Analytical Methodologies

Accurate quantification of Sodium 3-methyl-2-oxobutyrate in biological matrices is essential for metabolic studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques employed.

GC-MS Analysis of Keto Acids

Due to their low volatility, keto acids require derivatization prior to GC-MS analysis.

  • Protein Precipitation: Precipitate proteins in the plasma or serum sample by adding a cold solvent such as a methanol:water mixture.[5]

  • Centrifugation: Pellet the precipitated proteins by centrifugation.[5]

  • Supernatant Collection: Transfer the clear supernatant to a new vial.[5]

  • Drying: Evaporate the solvent to complete dryness.[5]

  • Oximation: Add a solution of methoxyamine hydrochloride to protect the carbonyl groups of the keto acids.[5]

  • Silylation: Add a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and heat to form volatile trimethylsilyl (TMS) derivatives.[5]

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system for separation and detection.

HPLC-MS/MS Analysis

HPLC-MS/MS offers a sensitive and specific method for the direct analysis of keto acids without derivatization.

  • Extraction: Extract the keto acids from the sample using a solvent like methanol to precipitate proteins.[6]

  • Separation: Separate the analytes using a C18 reversed-phase column.[6]

  • Detection: Quantify the keto acids using a mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Safety and Handling

Sodium 3-methyl-2-oxobutyrate is generally considered to have low toxicity under normal laboratory use. However, as with any chemical, appropriate safety precautions should be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Avoid direct contact with skin and eyes. Avoid inhalation of dust. Use in a well-ventilated area.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

Sodium 3-methyl-2-oxobutyrate is a fundamentally important molecule in the study of branched-chain amino acid metabolism. Its utility as a synthetic precursor and as a tracer in metabolic flux analysis makes it an indispensable tool for researchers in biochemistry, drug development, and nutritional science. A thorough understanding of its properties, synthesis, and analytical methodologies, as outlined in this guide, is crucial for its effective application in advancing scientific knowledge.

References

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  • National Institutes of Health. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. NIH.
  • ResearchGate. (n.d.). (PDF) Regioisomer-independent quantification of fatty acid oxidation products by HPLC-ESI-MS/MS analysis of sodium adducts.
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Ketovaline sodium salt's role in the biosynthesis of leucine and valine.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Role of α-Ketoisovalerate in the Biosynthesis of Leucine and Valine

A Senior Application Scientist's Guide to Mechanistic Investigation and Practical Application

Executive Summary

The branched-chain amino acids (BCAAs) L-valine and L-leucine are fundamental to cellular life, yet their synthesis is absent in animals, making the pathway an attractive target for antimicrobial and herbicide development. This guide focuses on the pivotal role of α-ketoisovalerate (the conjugate acid of ketovaline sodium salt), a central metabolic intermediate at the branch point of valine and leucine biosynthesis. We provide a detailed mechanistic overview of the enzymatic reactions, present field-tested protocols for in vitro and cellular investigation, and discuss the application of these methodologies in a drug development context. This document is designed to equip researchers with the foundational knowledge and practical workflows required to investigate this critical metabolic nexus, from enzyme kinetics to advanced metabolic flux analysis using stable isotope tracers.

Introduction: The α-Ketoisovalerate Crossroads

The biosynthesis of the essential amino acids valine, leucine, and isoleucine is a conserved pathway in plants, bacteria, and fungi[1]. These amino acids are not only critical building blocks for proteins but are also involved in various cellular processes. The metabolic precursor, α-ketoisovalerate (α-KIV), stands at a crucial crossroads. It is the direct precursor to L-valine via transamination and the starting substrate for the multi-step enzymatic conversion to L-leucine[2][3][4].

Understanding the flux of α-KIV through these competing pathways is essential for fields ranging from metabolic engineering to drug discovery. Since animals lack the BCAA synthesis pathway, the enzymes involved are prime targets for the development of novel herbicides and antimicrobial agents[1][5]. Furthermore, as BCAAs and their corresponding α-keto acids (BCKAs) are implicated in various cardiometabolic diseases, elucidating their metabolic fate is of significant clinical interest[6][7]. This guide provides the technical framework for dissecting the role of α-KIV in these fundamental biosynthetic pathways.

The Biosynthetic Pathway: A Mechanistic Overview

The journey from the central metabolite pyruvate to L-valine and L-leucine is a multi-enzyme process. α-Ketoisovalerate is the final product of a three-step conversion from pyruvate and the penultimate precursor to L-valine.

The Path to α-Ketoisovalerate (Valine Precursor):

  • Acetohydroxyacid Synthase (AHAS): This enzyme initiates the pathway by catalyzing the condensation of two pyruvate molecules to form α-acetolactate[8][9]. This is a key regulatory point, often subject to feedback inhibition by valine, leucine, and isoleucine[8][10].

  • Acetohydroxyacid Isomeroreductase (KARI): This enzyme catalyzes a combined isomerization and NADPH-dependent reduction of α-acetolactate to form α,β-dihydroxyisovalerate[8].

  • Dihydroxyacid Dehydratase (DHAD): In the final step, DHAD, an iron-sulfur cluster-dependent enzyme, dehydrates α,β-dihydroxyisovalerate to produce α-ketoisovalerate[4][5][8].

The Diverging Fates of α-Ketoisovalerate:

  • To L-Valine: α-KIV undergoes a reversible transamination reaction, typically catalyzed by a Branched-Chain Amino Acid Aminotransferase (BCAT) . This reaction transfers an amino group from a donor like glutamate to α-KIV, yielding L-valine and α-ketoglutarate[8][11].

  • To L-Leucine: α-KIV is committed to the leucine-specific pathway, which involves a four-step elongation process starting with the enzyme Isopropylmalate Synthase [1][3][12]. This pathway sequentially converts α-KIV into α-isopropylmalate, β-isopropylmalate, α-ketoisocaproate (KIC), and finally L-leucine via another transamination step[3].

The following diagram illustrates this pivotal metabolic junction.

BCAA_Pathway cluster_trans Pyruvate Pyruvate (x2) Acetolactate α-Acetolactate Pyruvate->Acetolactate AHAS Dihydroxyisovalerate α,β-Dihydroxyisovalerate Acetolactate->Dihydroxyisovalerate KARI KIV α-Ketoisovalerate (Ketovaline) Dihydroxyisovalerate->KIV DHAD Valine L-Valine KIV->Valine Leucine_path Leucine Pathway (4 Steps) KIV->Leucine_path Isopropylmalate Synthase Leucine L-Leucine Leucine_path->Leucine Glutamate Glutamate aKG α-Ketoglutarate Glutamate->aKG Glutamate->aKG

Fig 1. Biosynthetic pathway to Valine and Leucine.

Investigative Methodologies: A Practical Guide

Analyzing the metabolic fate of ketovaline requires a multi-faceted approach, combining in vitro enzymatic assays with cellular-level stable isotope tracing experiments.

In Vitro Analysis: Reconstituting the Pathway with Enzymatic Assays

Directly measuring the activity of the key enzymes in the BCAA pathway is crucial for inhibitor screening and mechanistic studies. Here, we provide protocols for three central enzymes.

A. Acetohydroxyacid Synthase (AHAS) Activity Assay

This assay measures the formation of acetolactate, the product of the AHAS reaction. The most common method involves the acid-catalyzed decarboxylation of acetolactate to acetoin, which is then detected colorimetrically[13][14].

  • Principle: AHAS activity is determined by quantifying the product, acetolactate. Acetolactate is unstable and is converted to acetoin by acidification, which can then be detected using the Voges-Proskauer reaction (Westerfeld method) with α-naphthol and creatine[14].

  • Step-by-Step Protocol:

    • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 10 mM MgCl₂, 1 mM thiamine pyrophosphate (TPP), 0.1 mM FAD, and 20-100 mM pyruvate.

    • Enzyme Addition: Add purified AHAS enzyme or a crude cell lysate to initiate the reaction. For a negative control, use a reaction mixture with heat-inactivated enzyme or no enzyme.

    • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

    • Reaction Termination & Decarboxylation: Stop the reaction by adding 6 M H₂SO₄ to a final concentration of ~1 M. This acidification step also catalyzes the decarboxylation of acetolactate to acetoin. Incubate at 60°C for 15 minutes.

    • Color Development: Add 0.5% (w/v) creatine, followed by 5% (w/v) α-naphthol (freshly prepared in 2.5 M NaOH). Vortex thoroughly.

    • Incubation: Incubate at 60°C for 15 minutes to allow for color development.

    • Quantification: Measure the absorbance at 525 nm. Create a standard curve using known concentrations of acetoin to determine the amount of product formed.

B. Dihydroxyacid Dehydratase (DHAD) Activity Assay

This assay quantifies the conversion of α,β-dihydroxyisovalerate (DHIV) to α-ketoisovalerate (α-KIV). The product, α-KIV, can be derivatized with 2,4-dinitrophenylhydrazine (DNPH) for colorimetric detection[5] or directly measured by HPLC[15].

  • Principle: The α-keto acid product (α-KIV) reacts with DNPH in an acidic solution to form a colored phenylhydrazone derivative, which can be quantified spectrophotometrically.

  • Step-by-Step Protocol:

    • Reaction Setup: Prepare a reaction mixture in a total volume of 500 µL containing 50 mM Tris-HCl buffer (pH 8.0), 5 mM MgCl₂, and 5 mM α,β-dihydroxyisovalerate (substrate).

    • Enzyme Addition: Initiate the reaction by adding purified DHAD enzyme (e.g., 50-100 nM).

    • Incubation: Incubate at 37°C for 10-20 minutes. Take time points by removing aliquots (e.g., 100 µL) at regular intervals.

    • Reaction Termination & Derivatization: Stop the reaction by adding the aliquot to an equal volume of 0.1% (w/v) 2,4-dinitrophenylhydrazine (DNPH) in 2 M HCl.

    • Incubation: Incubate at room temperature for 10 minutes to allow for complete derivatization.

    • Color Development: Add 2 volumes of 2.5 M NaOH to the derivatized sample and vortex.

    • Quantification: Measure the absorbance at 550 nm. Use a standard curve prepared with known concentrations of α-KIV to calculate enzyme activity.

C. Branched-Chain Amino Acid Aminotransferase (BCAT) Activity Assay

This assay can be performed in the forward (amino acid synthesis) or reverse (amino acid degradation) direction. A common coupled-enzyme assay measures the rate of α-ketoglutarate formation in the reverse direction[16].

  • Principle: In the reverse direction, BCAT catalyzes the conversion of L-leucine and α-ketoglutarate to α-ketoisocaproate and glutamate. The production of glutamate can be monitored in a coupled reaction with glutamate dehydrogenase (GDH), which oxidizes glutamate and reduces NAD⁺ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm.

  • Step-by-Step Protocol:

    • Reaction Setup: In a quartz cuvette, prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.5), 20 mM L-leucine (or valine/isoleucine), 10 mM α-ketoglutarate, 50 µM pyridoxal 5'-phosphate (PLP), 1.5 mM NAD⁺, and 5 units of glutamate dehydrogenase (GDH).

    • Enzyme Addition: Initiate the reaction by adding the BCAT enzyme.

    • Quantification: Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer. The rate of NADH formation is directly proportional to the BCAT activity. The molar extinction coefficient for NADH at 340 nm is 6,220 M⁻¹cm⁻¹.

Parameter Acetohydroxyacid Synthase (AHAS) Dihydroxyacid Dehydratase (DHAD) Branched-Chain Aminotransferase (BCAT)
Principle Colorimetric (Westerfeld Method)[13][14]Colorimetric (DNPH Method)[5]Spectrophotometric (Coupled Enzyme)[16]
Substrate(s) Pyruvateα,β-dihydroxyisovalerateL-Leucine, α-Ketoglutarate
Product Detected Acetoin (from α-acetolactate)α-Ketoisovalerate (as hydrazone)NADH (from coupled GDH reaction)
Wavelength 525 nm550 nm340 nm
Key Cofactors TPP, FAD, Mg²⁺Mg²⁺, [Fe-S] clusterPyridoxal 5'-phosphate (PLP)

Table 1. Summary of In Vitro Enzymatic Assays.

Cellular & In Vivo Analysis: Tracing Metabolic Fate

To understand how ketovaline is utilized within a living system, stable isotope tracing is the gold standard. This involves supplying cells or organisms with ketovaline labeled with a heavy isotope (e.g., ¹³C) and tracking the label's incorporation into downstream metabolites like valine and leucine[][18][19].

Core Technologies: NMR and Mass Spectrometry

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique that can distinguish between different isotopomers (molecules that differ only in their isotopic composition)[20][21]. It provides detailed information on the specific atomic position of the label, which is invaluable for reconstructing metabolic pathways[21][22].

  • Mass Spectrometry (MS): MS is highly sensitive and can detect metabolites at very low concentrations[20][23]. Coupled with separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it can identify and quantify a wide range of labeled and unlabeled metabolites in a complex biological sample by measuring their mass-to-charge ratio[24][25][26].

Isotope_Tracing_Workflow cluster_analysis Analysis start Start: Cell Culture (e.g., Bacteria, Yeast) labeling Introduce ¹³C-Ketovaline Sodium Salt to Media start->labeling incubation Incubate for a Defined Period (Time-course Experiment) labeling->incubation harvest Harvest Cells & Quench Metabolism incubation->harvest extraction Extract Metabolites (e.g., using cold methanol/chloroform) harvest->extraction lcms LC-MS/MS Analysis extraction->lcms nmr NMR Spectroscopy extraction->nmr data_analysis Data Processing & Metabolic Flux Analysis lcms->data_analysis nmr->data_analysis

Fig 2. Workflow for a Stable Isotope Tracing Experiment.

Experimental Protocol: ¹³C-Ketovaline Metabolic Flux Analysis

  • Culture Preparation: Grow the microorganism or cell line of interest in a defined minimal medium to ensure that the introduced labeled substrate is the primary source for BCAA synthesis.

  • Isotope Labeling: Introduce uniformly labeled ¹³C-ketovaline sodium salt ([U-¹³C₅]KIV) into the culture medium at a known concentration.

  • Time-Course Sampling: Collect samples at various time points after the introduction of the label to monitor the dynamic incorporation of ¹³C into downstream metabolites.

  • Metabolism Quenching & Extraction: Rapidly quench metabolic activity (e.g., by plunging cells into a cold solvent like -80°C methanol) to prevent further enzymatic reactions. Extract the intracellular metabolites using a biphasic solvent system (e.g., methanol/chloroform/water).

  • Sample Analysis (LC-MS/MS):

    • Separate the extracted metabolites using liquid chromatography (e.g., HILIC for polar compounds like amino acids).

    • Analyze the eluent by tandem mass spectrometry (MS/MS)[26].

    • Monitor the mass shift in valine and leucine. Unlabeled valine (C₅H₁₁NO₂) has a specific mass. Valine synthesized from [U-¹³C₅]KIV will have five ¹³C atoms, resulting in a mass shift of +5 Da (M+5). Similarly, tracing the M+5 isotopologue of leucine will confirm the flux from ketovaline.

  • Data Analysis: Quantify the relative abundance of the different isotopologues (e.g., M+0, M+5) for valine and leucine at each time point. This data can be used in computational models to calculate the metabolic flux—the rate of conversion of ketovaline into its downstream products[19][27].

Applications in Drug Development

The absence of the BCAA biosynthesis pathway in animals makes it an ideal target for developing selective drugs.

  • Antimicrobial & Herbicide Development: The enzymes AHAS, KARI, and DHAD are validated targets for numerous commercial herbicides and are being actively investigated for antimicrobial agents[1][5]. High-throughput screening of compound libraries using the in vitro enzymatic assays described above is a primary strategy for identifying novel inhibitors.

  • Studying Metabolic Diseases: Elevated levels of BCAAs and BCKAs are associated with insulin resistance and other metabolic disorders[6]. Isotope tracing studies using labeled ketovaline can help elucidate the mechanisms of BCAA dysregulation in these disease states, potentially identifying new therapeutic targets[7]. For instance, studies have shown that in the heart, the major fate of α-ketoisovalerate is reamination back to valine, a flux that can be studied with ¹³C-labeled tracers[6].

Conclusion and Future Directions

α-Ketoisovalerate is a cornerstone of branched-chain amino acid metabolism. A thorough understanding of its biosynthesis and subsequent conversion to valine and leucine is critical for both fundamental biology and applied science. The methodologies outlined in this guide—from specific enzymatic assays to comprehensive stable-isotope tracing—provide a robust toolkit for researchers. By combining these techniques, scientists can precisely dissect pathway kinetics, quantify metabolic flux, and screen for potent enzyme inhibitors. Future research will likely focus on integrating these metabolomic approaches with proteomics and transcriptomics to build a complete systems-level understanding of BCAA regulation, paving the way for the next generation of targeted therapeutics and agricultural solutions.

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Understanding the metabolic fate of Ketovaline sodium salt in cell culture.

Author: BenchChem Technical Support Team. Date: January 2026

(Part 2 of 2)

Trustworthiness and Validation: Ensuring Scientific Rigidity

To ensure the reliability of the findings, several validation steps and controls are essential.

  • Internal Standards: For both LC-MS/MS and GC-MS analyses, the inclusion of heavy-labeled internal standards (e.g., ¹³C₉,¹⁵N₁-L-valine) that are not expected to be formed from the tracer is crucial for accurate quantification. These standards correct for variations in sample preparation and instrument response.

  • Biological Replicates: Performing the experiment with a minimum of three biological replicates for each condition and time point is necessary to assess the statistical significance of the observed metabolic changes.

  • Cell Viability and Proliferation: It is important to confirm that the custom, valine-free medium and the supplementation with sodium α-ketovalerate do not negatively impact cell health. This can be assessed using assays such as the trypan blue exclusion assay or MTT assay.

  • Confirmation of Transaminase Activity: To confirm that the conversion is enzymatic, one could consider using a known BCAT inhibitor as a negative control. A significant reduction in the formation of ¹³C₅-L-valine in the presence of the inhibitor would provide strong evidence for the role of BCAT enzymes.

Data Presentation and Interpretation

The results of this study should provide a clear picture of the metabolic fate of sodium α-ketovalerate.

Table 2: Hypothetical Quantitative Data Summary

Time (hours)Intracellular ¹³C₅-Valine Enrichment (%)Protein-Incorporated ¹³C₅-Valine Enrichment (%)
0< 1%< 1%
235% ± 4%5% ± 1%
678% ± 6%25% ± 3%
1292% ± 5%55% ± 5%
24> 95%85% ± 4%

Interpretation of Hypothetical Data:

The data in Table 2 would suggest a rapid and efficient conversion of ¹³C₅-α-ketovalerate to ¹³C₅-L-valine, with the intracellular pool of valine becoming almost fully labeled within 12 hours. The incorporation into protein is also substantial, indicating that the newly synthesized valine is readily available for protein synthesis. The time lag between intracellular enrichment and protein incorporation reflects the kinetics of protein turnover.

Broader Implications and Future Directions

The methodologies outlined in this guide can be adapted to answer a range of related research questions:

  • Competition with other amino acids: How does the presence of other branched-chain amino acids or keto acids affect the metabolism of α-ketovalerate?

  • Disease models: How is the metabolic fate of α-ketovalerate altered in cell models of diseases such as maple syrup urine disease (MSUD) or cancer?

  • Fluxomics: By employing more complex metabolic flux analysis (MFA) models, the quantitative rates of conversion and downstream metabolism can be determined.[1]

This technical guide provides a comprehensive and robust framework for elucidating the metabolic fate of sodium α-ketovalerate in cell culture. By combining stable isotope tracing with advanced mass spectrometry techniques, researchers can gain detailed insights into the efficiency of its conversion to L-valine and its subsequent utilization by the cell.[2][][4] The successful execution of these experiments will not only advance our fundamental understanding of amino acid metabolism but also provide critical data to support the development of keto acid-based therapeutic strategies. The principles of careful experimental design, rigorous analytical methodology, and thorough data validation are paramount to achieving trustworthy and impactful results in this exciting area of metabolic research.

References

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A Guide to the Natural Isotopic Abundance in Commercially Available Ketovaline Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the principles and methodologies for determining the natural isotopic abundance of commercially available ketovaline sodium salt (sodium 3-methyl-2-oxobutyrate). We delve into the foundational concepts of stable isotopes, the instrumental techniques for their measurement—primarily Isotope Ratio Mass Spectrometry (IRMS)—and the critical factors that influence isotopic signatures in synthetic molecules. A detailed, self-validating experimental protocol is presented, designed to ensure the highest degree of accuracy and reproducibility. This guide serves as an authoritative resource for laboratories involved in metabolic research, pharmaceutical quality control, and authenticity verification.

Introduction: The Significance of Isotopic Signatures in Pharmaceutical Compounds

This compound, the sodium salt of α-ketoisovaleric acid, is a vital intermediate in the metabolic pathways of the branched-chain amino acid valine[1][2]. It finds application in pharmaceutical formulations and as a precursor in various biotechnological and chemical syntheses[3]. While the chemical identity of a compound is defined by its elemental composition and structure, a deeper layer of information is encoded in its isotopic composition.

Every element with more than one stable isotope exists in nature with a characteristic ratio of these isotopes, known as its natural abundance[4][5]. For an organic molecule like ketovaline (C₅H₇NaO₃), the key elements—carbon (¹³C/¹²C), hydrogen (²H/¹H), nitrogen (¹⁵N/¹⁴N, if present as an impurity or in a derivative), and oxygen (¹⁸O/¹⁶O)—each possess a distinct isotopic signature. This signature can be subtly altered by the physical and chemical processes involved in the compound's synthesis, creating a unique fingerprint[6][7].

Understanding the natural isotopic abundance of a commercial product like this compound is crucial for:

  • Authenticity and Traceability: Verifying the origin and synthetic route of a batch.

  • Quality Control: Detecting batch-to-batch variations or the presence of adulterants.

  • Metabolic Studies: Providing a baseline for isotopic tracer studies where enriched compounds are used[8].

  • Forensic Analysis: Identifying counterfeit pharmaceutical products[6][7].

This guide provides the scientific foundation and a practical, field-proven methodology for the high-precision determination of these isotopic signatures.

Fundamentals of Natural Stable Isotope Abundance

Stable isotopes are forms of an element that contain the same number of protons but a different number of neutrons, and unlike radioactive isotopes, they do not decay over time. The natural abundances of the light isotopes relevant to organic chemistry are well-established by the International Union of Pure and Applied Chemistry (IUPAC)[9][10].

Table 1: Key Isotopes and their Average Terrestrial Abundance

ElementIsotope (Light)Abundance (%)Isotope (Heavy)Abundance (%)
Carbon¹²C~98.9%¹³C~1.1%
Hydrogen¹H~99.98%²H~0.015%
Nitrogen¹⁴N~99.63%¹⁵N~0.37%
Oxygen¹⁶O~99.76%¹⁸O~0.20%
Source: Data compiled from IUPAC reports and established chemical data sources[4].

These slight variations are measured with extremely high precision using Isotope Ratio Mass Spectrometry (IRMS)[11][12][13]. Due to the minute differences, results are not expressed as absolute ratios but as a relative deviation from an international standard, using the delta (δ) notation in parts per thousand (per mil, ‰)[14][15][16].

The delta value is calculated as follows: δ (‰) = [ (R_sample / R_standard) - 1 ] × 1000 [14][15]

Where R_sample and R_standard are the abundance ratios of the heavy to light isotope (e.g., ¹³C/¹²C) in the sample and the standard, respectively[11].

  • A positive δ value indicates that the sample is "enriched" or "heavier" in the heavy isotope relative to the standard[15][17].

  • A negative δ value signifies that the sample is "depleted" or "lighter" in the heavy isotope[15][17].

The internationally recognized standards are:

  • δ¹³C: Vienna Pee Dee Belemnite (VPDB)[17][18][19][20].

  • δ¹⁵N: Atmospheric Air (Air-N₂)[21][][23][24].

  • δ²H & δ¹⁸O: Vienna Standard Mean Ocean Water (VSMOW)[25][26].

Factors Influencing Isotopic Abundance in Commercial Ketovaline

The specific isotopic signature of a commercial batch of this compound is a direct consequence of its manufacturing history. Kinetic Isotope Effects (KIEs) during chemical reactions cause isotopic fractionation, where reactions involving lighter isotopes tend to proceed slightly faster than those with heavier isotopes.

Key factors include:

  • Source of Starting Materials: The isotopic composition of the initial precursors (e.g., from plant-based carbohydrates in biotechnological routes or petroleum derivatives in chemical synthesis) will be passed on to the final product[3][27].

  • Synthetic Pathway: Different chemical reactions (e.g., oxidation, Grignard reactions, hydrolysis) will exhibit distinct kinetic isotope effects, leading to unique isotopic signatures for each synthesis route[27][28][29]. Biotechnological production from renewable sources will have a different isotopic profile compared to purely chemical synthesis[3].

  • Purification Processes: Steps like crystallization or chromatography can, in some cases, cause minor isotopic fractionation.

Therefore, a robust isotopic analysis can serve as a powerful tool to differentiate between products from different manufacturers or even different production campaigns from the same manufacturer.

Analytical Methodology: Isotope Ratio Mass Spectrometry (IRMS)

The gold standard for high-precision measurement of natural isotopic abundance in light elements is Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS) [30]. This technique provides a bulk isotopic measurement of the entire sample.

Principle of Operation

The core principle involves three main stages[11][12][31]:

  • Quantitative Conversion: The solid this compound sample is combusted at a very high temperature (typically >1000°C) in the presence of oxygen. This process instantaneously and quantitatively converts the organic material into simple gases: carbon into carbon dioxide (CO₂), nitrogen into nitrogen gas (N₂), and hydrogen into water (H₂O), which is subsequently reduced to H₂ gas.

  • Gas Purification and Separation: The resulting mixture of gases is passed through a series of traps and chromatographic columns to remove impurities and separate the pure analyte gases (e.g., CO₂, N₂).

  • Isotopic Analysis: The purified gases are introduced into the high-vacuum ion source of the mass spectrometer. The gas molecules are ionized, accelerated, and then passed through a strong magnetic field, which separates the ions based on their mass-to-charge ratio (m/z)[11][12][31]. For CO₂, the spectrometer simultaneously measures the ion beams for masses 44 (¹²C¹⁶O₂), 45 (¹³C¹⁶O₂ and ¹²C¹⁷O¹⁶O), and 46 (¹²C¹⁸O¹⁶O), allowing for the precise calculation of the ¹³C/¹²C ratio. Sensitive detectors, known as Faraday cups, measure the intensity of each ion beam[13].

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the analysis of δ¹³C and δ¹⁵N in a this compound sample using EA-IRMS.

EA_IRMS_Workflow cluster_prep Sample Preparation cluster_analysis EA-IRMS System cluster_data Data Processing s1 Weigh ~1-2 mg Ketovaline Sample into Tin Capsule s2 Pelletize Sample in Capsule s1->s2 Seal autosampler Autosampler s2->autosampler combustion Combustion Reactor (>1000°C) autosampler->combustion Drop reduction Reduction Reactor (~650°C) combustion->reduction CO₂, N₂, NOx, H₂O gc GC Column reduction->gc CO₂, N₂ irms IRMS Detector gc->irms Separated Gases d1 Raw Ion Ratios irms->d1 d2 Calibration against International Standards d1->d2 d3 Final δ¹³C & δ¹⁵N Values (‰ vs VPDB, Air) d2->d3

Caption: Workflow for δ¹³C and δ¹⁵N analysis of Ketovaline by EA-IRMS.

Self-Validating Protocol for Isotopic Analysis

This protocol is designed to ensure trustworthiness through rigorous calibration and quality control.

Materials and Reagents
  • Commercial this compound sample

  • International Isotopic Standards (e.g., USGS40, USGS41 for δ¹³C; IAEA-N-1, IAEA-N-2 for δ¹⁵N)

  • In-house laboratory working standards, calibrated against international standards

  • Tin capsules (5x9 mm or similar)

  • High-purity gases for EA-IRMS: Helium (carrier), Oxygen (combustion)

Instrumentation
  • Elemental Analyzer (EA) coupled to an Isotope Ratio Mass Spectrometer (IRMS)

  • Microbalance (readable to 1 µg)

  • Capsule press/sealer

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the this compound sample is homogenous and dry. If necessary, dry the sample in a vacuum oven at 50-60°C for at least 4 hours[32].

    • Using a microbalance, weigh approximately 1.0-2.0 mg of the dried sample into a clean tin capsule[33]. The exact mass is critical for elemental composition but less so for isotopic ratios, provided the sample size is within the instrument's linear range.

    • Carefully fold and compress the tin capsule into a small, tight pellet to ensure complete combustion upon introduction to the reactor[32].

    • Prepare replicates (n=3 to 5) for each sample to assess analytical precision.

  • Instrument Setup and Calibration:

    • Perform routine instrument checks (e.g., leak checks, reference gas stability).

    • Set up an analytical sequence in the instrument software. The sequence MUST be structured to ensure self-validation. A typical sequence includes:

      • Conditioning blanks (empty tin capsules) to ensure a clean system.

      • Multiple analyses of at least two internationally recognized and calibrated standards that bracket the expected isotopic values of the sample. This is crucial for two-point calibration and correcting for instrumental drift.

      • An in-house quality control (QC) standard, analyzed every 5-10 samples, to monitor ongoing performance[34].

      • The unknown ketovaline samples, each in replicate.

  • Data Acquisition:

    • Place the prepared capsules into the autosampler according to the defined sequence.

    • Initiate the automated analysis. The EA will drop each capsule into the combustion furnace, and the resulting gases will be analyzed by the IRMS[33][35].

  • Data Processing and Validation:

    • The instrument software will calculate raw delta values relative to the internal reference gas.

    • Apply a multi-point calibration curve derived from the measured values of the international standards to normalize the raw data to the international scales (VPDB for carbon, Air for nitrogen)[34].

    • Trustworthiness Check 1: Verify the precision of the replicate sample analyses. The standard deviation should typically be ≤ 0.2‰ for δ¹³C and ≤ 0.3‰ for δ¹⁵N.

    • Trustworthiness Check 2: Evaluate the accuracy of the QC standard measurements. The calibrated values for the QC standard must fall within its pre-defined acceptable range. If they do not, the analytical run is considered invalid and must be repeated.

Expected Results

The natural isotopic abundance of commercially produced organic compounds can vary. However, for ketovaline synthesized from common petrochemical or plant-based precursors, the δ¹³C values are typically expected to fall within the range of -25‰ to -35‰ vs. VPDB . This range reflects the isotopic composition of C3 plants or fossil fuels. Deviations from this range could indicate a different synthetic origin or the use of unconventional starting materials. The δ¹⁵N value, if measurable from nitrogen-containing impurities, would be highly dependent on the nature of those impurities.

Conclusion

The determination of natural isotopic abundance in this compound via EA-IRMS is a powerful analytical technique that provides information far beyond simple chemical purity. The isotopic signature is a direct reflection of the product's synthetic history and the source of its chemical precursors. By implementing the rigorous, self-validating protocol detailed in this guide, researchers and quality control professionals can obtain highly reliable and reproducible data. This information is invaluable for ensuring product authenticity, maintaining stringent quality control, and providing a robust baseline for advanced metabolic and pharmaceutical research.

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  • Title: Periodic Table of the Isotopes Source: The King's Centre for Visualization in Science URL: [Link]

  • Title: Isotope notation and abundance | Isotope Geochemistry Class Notes Source: Fiveable URL: [Link]

  • Title: Biotechnological production of alpha-keto acids: Current status and perspectives Source: PubMed URL: [Link]

  • Title: Method for the production of alpha-keto acids and esters thereof Source: Google Patents URL
  • Title: Stable isotopes of carbon, nitrogen and hydrogen in the contemporary north American human food web Source: Taylor & Francis Online URL: [Link]

  • Title: Current Status of Research on Synthesis of α-Keto Acids and Their Esters Source: MDPI URL: [Link]

  • Title: Nitrogen isotope ratio of atmospheric N 2 O as a key to the global cycle of N 2 O Source: J-Stage URL: [Link]

  • Title: Periodic Table--Nitrogen Source: U.S. Geological Survey URL: [Link]

  • Title: Process for preparing α-keto acids and derivatives thereof Source: Google Patents URL
  • Title: Calculating Isotopic Abundance Source: Jefferson Lab URL: [Link]

  • Title: Synthesis and properties of the .alpha.-keto acids Source: ACS Publications URL: [Link]

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Methodological & Application

Step-by-step guide for preparing Ketovaline sodium salt stock solutions for cell culture.

Author: BenchChem Technical Support Team. Date: January 2026

A Step-by-Step Guide to Preparing Ketovaline Sodium Salt Stock Solutions for Cell Culture

Abstract

This comprehensive guide provides a detailed, step-by-step protocol for the preparation of sterile, high-concentration stock solutions of this compound for use in cell culture applications. This document is intended for researchers, scientists, and drug development professionals. We will delve into the scientific rationale behind each step, ensuring the final stock solution maintains its integrity, sterility, and efficacy. This protocol is designed to be a self-validating system, incorporating best practices for accuracy and reproducibility in experimental workflows.

Introduction: The Rationale for Using this compound in Cell Culture

Ketovaline, also known as α-Ketoisovaleric acid, is the keto-analog of the essential amino acid valine.[1][2] In cell culture, particularly in the development of chemically defined media for biotherapeutic production, the use of amino acid precursors like this compound is a strategic approach to overcome challenges associated with the limited solubility and stability of certain amino acids.[1][3] The sodium salt form of Ketovaline offers significantly higher solubility in aqueous solutions compared to its corresponding amino acid, valine, which is crucial for preparing highly concentrated nutrient feeds to support high-density cell cultures.[3]

Furthermore, as a key intermediate in the branched-chain amino acid (BCAA) metabolic pathway, Ketovaline is readily taken up by cells and transaminated to form valine, ensuring its bioavailability for protein synthesis and other essential cellular functions.[4] The use of Ketovaline can also contribute to a more stable liquid cell culture media formulation.[3] Some studies also suggest that related α-keto acids may possess antioxidant properties, offering potential protection against oxidative stress in culture.[1]

This guide will provide a robust protocol for the preparation of this compound stock solutions, a critical first step in harnessing its benefits for enhanced cell culture performance.

Materials and Equipment

Reagents
  • This compound (Synonyms: α-Ketoisovaleric acid sodium salt, Sodium 3-methyl-2-oxobutyrate) (powder, cell culture grade)

  • Cell culture grade water, sterile (e.g., Water for Injection - WFI)

  • Phosphate-Buffered Saline (PBS), sterile, 1x solution (optional, for pH adjustment if necessary)[5]

  • 0.22 µm sterile syringe filters (low protein binding, e.g., PVDF or PES)[6][7]

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile serological pipettes

  • Sterile pipette tips

Equipment
  • Calibrated analytical balance

  • Laminar flow hood (Biological Safety Cabinet, Class II)

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional, for larger volumes)

  • pH meter (optional, if pH adjustment is anticipated)

  • Micropipettes

  • -20°C or -80°C freezer for long-term storage[8][9]

Quantitative Data Summary

For ease of reference, the following table summarizes the key quantitative parameters for the preparation of a this compound stock solution.

ParameterValueNotes
Compound Name This compoundAlso known as α-Ketoisovaleric acid sodium salt
Molecular Weight 138.10 g/mol
Solubility in Water Soluble at 100 mg/mL
Recommended Stock Concentration 100 mM - 500 mMConcentration should be chosen based on experimental needs and solubility limits.
Solvent Cell culture grade water
Sterilization Method Sterile filtration (0.22 µm pore size)[7][10]
Storage Temperature -20°C or -80°C (aliquoted)[8][9]
Recommended Aliquot Volume 1 mL - 5 mLTo avoid repeated freeze-thaw cycles.

Experimental Protocol: Step-by-Step Stock Solution Preparation

This protocol outlines the preparation of a 100 mM this compound stock solution. The principles can be adapted for other desired concentrations, ensuring the solubility limit is not exceeded.

Workflow Overview

The following diagram illustrates the key steps in the preparation of a sterile this compound stock solution.

Ketovaline_Stock_Solution_Workflow cluster_prep Preparation cluster_sterile Sterilization & Aliquoting cluster_storage Storage start Start calculate Calculate Mass of This compound start->calculate Define desired concentration and volume weigh Weigh Compound calculate->weigh dissolve Dissolve in Sterile Water weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter Ensure complete dissolution aliquot Aliquot into Sterile Tubes filter->aliquot label_tubes Label Aliquots aliquot->label_tubes store Store at -20°C or -80°C label_tubes->store end_node End store->end_node

Workflow for preparing this compound stock solution.

Detailed Steps

Pre-Preparation:

  • Thoroughly clean and decontaminate the laminar flow hood.

  • Gather all necessary sterile materials.

Step 1: Calculation of Required Mass

The first step is to accurately calculate the mass of this compound required to achieve the desired stock concentration.

  • Formula: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

  • Example for 10 mL of a 100 mM stock solution:

    • Mass (g) = 0.1 mol/L x 0.01 L x 138.10 g/mol = 0.1381 g

Step 2: Weighing the Compound

Accuracy in this step is critical for the final concentration of your stock solution.

  • Place a sterile weigh boat on the analytical balance and tare to zero.

  • Carefully weigh out the calculated mass of this compound.

  • Record the exact weight.

Step 3: Dissolution

This step should be performed under aseptic conditions in a laminar flow hood.

  • Transfer the weighed this compound powder into a sterile conical tube of appropriate volume (e.g., a 15 mL tube for a 10 mL final volume).

  • Using a sterile serological pipette, add approximately 80% of the final desired volume of sterile, cell culture grade water to the conical tube (e.g., 8 mL for a 10 mL final volume).

  • Cap the tube securely and vortex until the powder is completely dissolved. The solution should be clear and free of particulates.

Step 4: Volume Adjustment

  • Once the this compound is fully dissolved, add sterile cell culture grade water to reach the final desired volume (e.g., bring the volume up to 10 mL).

  • Invert the tube gently several times to ensure a homogenous solution.

Step 5: Sterile Filtration

This is a crucial step to eliminate any potential microbial contamination.[6][10][11] Autoclaving is not recommended as it may degrade the compound.[12]

  • Aseptically attach a 0.22 µm sterile syringe filter to a new sterile syringe of an appropriate size.

  • Draw the prepared this compound solution into the syringe.

  • Carefully dispense the solution through the filter into a new, sterile conical tube. This is your sterile stock solution.

Step 6: Aliquoting and Storage

To prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination, the stock solution should be aliquoted.

  • Using sterile micropipettes, dispense the stock solution into smaller, sterile cryovials or microcentrifuge tubes.[13][14]

  • Label each aliquot clearly with the compound name, concentration, preparation date, and your initials.[13][14]

  • For long-term storage, place the aliquots in a -20°C or -80°C freezer.[8][9] It is advisable to store aliquots in glass vials with screw caps containing a Teflon disc for long-term storage to prevent solvent loss.[15]

Quality Control and Best Practices

  • Aseptic Technique: Throughout the procedure, maintain strict aseptic technique to prevent contamination of your stock solution.[12]

  • Solubility Check: Visually inspect the solution after dissolution to ensure no particulates are present. If solubility issues arise, gentle warming (to no more than 37°C) may be attempted, but ensure this does not affect the compound's stability.

  • pH Consideration: For most applications, dissolving this compound in neutral pH water will be sufficient. However, if you are adding it to a complex basal medium, it is good practice to check the pH of the final medium after supplementation and adjust if necessary.

  • Documentation: Maintain a detailed record of the stock solution preparation, including the lot number of the this compound, the exact weight, final concentration, and date of preparation.

Conclusion

The preparation of a high-quality, sterile stock solution of this compound is fundamental to its successful application in cell culture. By following this detailed protocol and adhering to the principles of aseptic technique and accurate measurement, researchers can confidently prepare a reliable reagent. The use of this compound as a substitute for valine offers a practical solution to enhance the stability and solubility of cell culture media, ultimately contributing to more robust and reproducible cell culture processes.

References

  • Sterile Filtration in Cell Culture: Importance & Best Practices. (2025, March 28). GMP Plastics. Retrieved from [Link]

  • Sartorius Sterile Filtration Solutions. (n.d.). Sartorius. Retrieved from [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved from [Link]

  • Filtration in the Preparation of Cell Culture Media & Buffers. (n.d.). Critical Process Filtration. Retrieved from [Link]

  • Sterile Filtration and Clarification. (n.d.). Membrane Solutions. Retrieved from [Link]

  • Preparation of Stock Solutions. (n.d.). Enfanos. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Can I store the drug solution made in cell culture media? (2013, May 23). ResearchGate. Retrieved from [Link]

  • Culture medium comprising keto acids. (n.d.). Google Patents.
  • Cell culture media comprising keto acids. (n.d.). Google Patents.
  • Preparing glycerol stocks for storage at -80C. (2017, March 17). YouTube. Retrieved from [Link]

  • Keto leucine and keto isoleucine are bioavailable precursors of their respective amino acids in cell culture media. (2020, September 10). PubMed. Retrieved from [Link]

  • alpha-Ketoisovaleric acid (PAMDB000606). (n.d.). P. aeruginosa Metabolome Database. Retrieved from [Link]

  • General (Stock) Solutions. (n.d.). Brigham Young University. Retrieved from [Link]

Sources

Incorporation efficiency of isotopically labeled Ketovaline sodium salt in E. coli expression systems.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Maximizing the Incorporation Efficiency of Isotopically Labeled Sodium α-Ketoisovalerate for Selective Valine Labeling in E. coli Expression Systems

Audience: Researchers, scientists, and drug development professionals utilizing NMR spectroscopy and mass spectrometry for protein structural and functional analysis.

Foundational Principles: The Strategic Advantage of α-Ketoisovalerate

The site-specific incorporation of stable isotopes into proteins is a cornerstone of modern structural biology, enabling detailed investigations by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] For branched-chain amino acids like valine, leucine, and isoleucine, which often reside in the hydrophobic cores of proteins, selective labeling is particularly powerful for defining protein architecture and dynamics.[2]

Traditionally, uniform labeling is achieved by growing E. coli in minimal media where the sole carbon and nitrogen sources (e.g., ¹³C-glucose, ¹⁵NH₄Cl) are isotopically enriched.[3][4] However, for large proteins, the resulting complex NMR spectra can be difficult to interpret due to signal overlap.[5] This has driven the development of selective labeling strategies.

Using the sodium salt of α-ketoisovalerate (also known as ketovaline), the direct biosynthetic precursor to L-valine, offers a distinct and powerful advantage.[5][6] By providing this keto acid to the E. coli culture, we effectively bypass the majority of the cell's intricate amino acid biosynthesis network. This strategy directly channels the isotopic label into the desired amino acid, L-valine, with minimal "scrambling" or dilution into other metabolic pathways. This approach is not only efficient but also cost-effective, as it localizes expensive isotopes precisely where they are needed.

The Biochemical Pathway: A Direct Route to Incorporation

In Escherichia coli, the final step in L-valine biosynthesis is a transamination reaction. The supplied isotopically labeled α-ketoisovalerate enters the cell and is converted to L-valine by a branched-chain amino acid aminotransferase, such as IlvE.[7][8] This newly synthesized, labeled L-valine is then charged to its cognate tRNA (tRNA-Val) and incorporated into the target protein during ribosomal translation. The efficiency of this process is predicated on overwhelming the endogenous, unlabeled pool of α-ketoisovalerate and L-valine.

cluster_medium Culture Medium cluster_ecoli E. coli Cytoplasm precursor Isotopically Labeled Sodium α-Ketoisovalerate kiv_pool Labeled α-Ketoisovalerate Pool precursor->kiv_pool Uptake val_pool Labeled L-Valine Pool kiv_pool->val_pool Transaminase (IlvE) trna tRNA-Val Charging val_pool->trna ribosome Ribosomal Protein Synthesis trna->ribosome protein Labeled Target Protein ribosome->protein

Caption: Metabolic pathway for labeled valine incorporation.

Core Protocol: High-Efficiency Valine Labeling

This protocol is designed to maximize the incorporation of isotopically labeled valine from its keto acid precursor in E. coli BL21(DE3) strains, a common and robust choice for recombinant protein expression.[9] Success hinges on two key principles: depleting native nutrient sources and providing the labeled precursor just before the period of maximal protein synthesis.

Protocol 1: Media and Reagent Preparation
  • Prepare M9 Minimal Medium (1 L):

    • Autoclave 900 mL of ultrapure water.

    • Aseptically add the following sterile, filtered stock solutions:

      • 100 mL of 10x M9 Salts (68 g Na₂HPO₄, 30 g KH₂PO₄, 5 g NaCl, 10 g ¹⁵NH₄Cl per liter for ¹⁵N labeling).

      • 20 mL of sterile 20% (w/v) ¹²C-Glucose (or ¹³C-Glucose for uniform carbon labeling). Note: Using unlabeled ¹²C-glucose is critical for ensuring the valine-specific label is not diluted by de novo synthesis from a labeled carbon source.

      • 2 mL of sterile 1 M MgSO₄.

      • 100 µL of sterile 1 M CaCl₂.

      • 1 mL of a sterile vitamin solution.

  • Prepare Labeled Precursor Stock:

    • Dissolve the isotopically labeled sodium α-ketoisovalerate (e.g., ¹³C₅, D₇-α-ketoisovalerate) in M9 medium without a carbon source.

    • Prepare a 100x stock solution (e.g., 100 mg/mL).

    • Sterilize through a 0.22 µm filter. Store at -20°C in single-use aliquots.

Protocol 2: Cell Culture, Labeling, and Induction
  • Starter Culture: Inoculate 10 mL of Luria-Bertani (LB) medium with a single colony of the expression strain. Grow overnight at 37°C with vigorous shaking.

  • Main Culture Growth: The next morning, inoculate 1 L of the prepared M9 minimal medium with the overnight starter culture to an initial OD₆₀₀ of ~0.05-0.1.

  • Monitor Growth: Grow the culture at 37°C with shaking (~220 rpm). Monitor the optical density (OD₆₀₀) every hour.

  • Add Precursor: When the OD₆₀₀ reaches 0.7-0.8, add the sterile sodium α-ketoisovalerate stock solution to a final concentration of 80-100 mg/L.[6] This timing is critical: it allows the cells to acclimate to the precursor just before protein synthesis is induced.

  • Induce Expression: Allow the culture to grow for an additional 30-60 minutes after adding the precursor. Then, reduce the temperature to 20°C and induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.[10]

  • Expression & Harvest: Allow the protein to express for 16-20 hours at 20°C. Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). The resulting cell pellet can be stored at -80°C.

Verification and Data Analysis: A Self-Validating Workflow

Confirming the efficiency of isotope incorporation is a mandatory validation step. High-resolution mass spectrometry is the gold standard for this analysis, providing unambiguous confirmation of the mass shift corresponding to the incorporated labeled valine.[3][11]

cluster_wetlab Experimental Protocol cluster_analysis Analytical Verification Culture E. coli Culture + Labeled Precursor Induction IPTG Induction Culture->Induction Harvest Cell Harvest Induction->Harvest Purify Protein Purification (e.g., Ni-NTA) Harvest->Purify MS_Prep Sample Prep for MS Purify->MS_Prep MS_Run Intact Mass Analysis (ESI-Q-TOF) MS_Prep->MS_Run MS_Data Mass Spectrum Analysis MS_Run->MS_Data Efficiency Calculate Incorporation % MS_Data->Efficiency

Caption: High-level experimental and analytical workflow.

Protocol 3: Verification of Incorporation Efficiency by ESI-MS
  • Protein Purification: Purify the target protein from the cell lysate using an appropriate method (e.g., affinity chromatography for His-tagged proteins).

  • Sample Preparation: Buffer-exchange the purified protein into a volatile buffer suitable for mass spectrometry (e.g., 20 mM Ammonium Acetate, pH 7.0). Ensure the final protein concentration is ~0.1-1.0 mg/mL.

  • Intact Mass Analysis: Analyze the protein by electrospray ionization mass spectrometry (ESI-MS), typically using a Quadrupole Time-of-Flight (Q-TOF) instrument for high mass accuracy.[12][13]

  • Data Deconvolution: The raw ESI-MS data will show a series of multiply charged ions. Deconvolute this charge state envelope to obtain the zero-charge, intact mass of the protein.

  • Calculate Efficiency:

    • Determine the theoretical mass of the unlabeled protein.

    • Determine the theoretical mass of the fully labeled protein. The mass shift per valine residue depends on the specific isotope used (e.g., ¹³C₅-valine adds 5 Da per residue compared to ¹²C₅-valine).

    • Compare the observed experimental mass to the theoretical values. The incorporation efficiency can be calculated based on the position of the observed mass peak relative to the unlabeled and fully labeled theoretical masses.

Expected Outcomes and Troubleshooting

Using this protocol, researchers can routinely achieve >95% incorporation efficiency for labeled valine. The resulting high-quality, selectively labeled protein is ideal for advanced NMR experiments that probe protein structure, dynamics, and interactions.

ParameterExpected ResultPotential IssueTroubleshooting Steps
Protein Yield 5-20 mg/L of cultureLow or no expressionOptimize induction conditions (IPTG concentration, temperature); confirm plasmid integrity; check for protein toxicity.
Incorporation Efficiency >95%Low efficiency (<90%)Ensure minimal medium was used. Add precursor earlier (e.g., OD₆₀₀ of 0.5-0.6). Increase precursor concentration slightly (e.g., to 120 mg/L).
Cell Growth Reaches OD₆₀₀ > 1.5 post-inductionPoor growth or cell lysisCheck for precursor toxicity by running a control culture without the expression plasmid. Reduce precursor concentration. Ensure adequate aeration.
Mass Spectrum Single, sharp peak at the expected labeled massBroad peak or multiple peaksIndicates incomplete incorporation or protein heterogeneity. Verify timing of precursor addition. Ensure complete consumption of unlabeled amino acids before induction. Check for post-translational modifications.

Conclusion

The use of isotopically labeled sodium α-ketoisovalerate is a robust and highly efficient method for the selective labeling of valine residues in proteins expressed in E. coli. By carefully controlling the culture media and the timing of precursor addition and induction, researchers can achieve near-quantitative incorporation. This targeted approach simplifies complex NMR spectra, enables the study of high-molecular-weight systems, and provides a powerful tool for elucidating the relationship between protein structure and function. The self-validating workflow, culminating in mass spectrometry analysis, ensures the reliability and reproducibility of the labeling process, providing high confidence in downstream applications.

References

  • Cai, M., Huang, Y., Craigie, R., & Clore, G. M. (2019). A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density. Journal of Biomolecular NMR, 73(12), 743–748. [Link]

  • Rosano, G. L., & Ceccarelli, E. A. (2014). Recombinant protein expression in Escherichia coli: advances and challenges. Frontiers in Microbiology, 5, 172. [Link]

  • Sattler, M., & Fesik, S. W. (1996). L-valine biosynthesis in E. coli via 2-KIV. Science, 274(5289), 921-926. (Note: This is a representative citation for the general pathway, a direct link for the specific diagram is not available, but ResearchGate provides context. [Link])

  • Silantes (2025). Stable Isotope Protein Expression in E. coli & Yeast. Silantes GmbH. [Link]

  • Tugarinov, V., Kay, L. E., & Gardner, K. H. (2006). Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy. Nature Protocols, 1(2), 749-754. [Link]

  • Kerfah, R., Hamelin, O., & Boisbouvier, J. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions, 50(5), 1235-1246. [Link]

  • Gans, P., Hamelin, O., Sounier, R., & Boisbouvier, J. (2010). Specific Isotopic Labeling of Methyl Groups Has Extended the Molecular Weight Limits for NMR Studies of Protein Structure and Dynamics. Angewandte Chemie International Edition, 49(11), 1958-1962. [Link]

  • Ganesh, C., & G, M. C. (2009). An efficient and cost-effective isotope labeling protocol for proteins expressed in Escherichia coli. Journal of Biomolecular NMR, 43(1), 1-6. [Link]

  • Tong, K. I., Yamamoto, M., & Tanaka, T. (2012). Selective isotope labeling of recombinant proteins in Escherichia coli. Methods in Molecular Biology, 896, 439-448. [Link]

  • Park, J. H., Lee, K. H., Kim, T. Y., & Lee, S. Y. (2011). Metabolic engineering of Escherichia coli for the production of l-valine based on transcriptome analysis and in silico gene knockout simulation. Proceedings of the National Academy of Sciences, 108(2), 779-784. [Link]

  • Kulik, W., Jakobs, C., & de Meer, K. (1999). Determination of extracellular and intracellular enrichments of [1-(13)C]-alpha-ketoisovalerate using enzymatically converted [1-(13)C]-valine standardization curves and gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 729(1-2), 211-216. [Link]

  • Reznik, E., Christodoulou, D., Goldford, J. E., & Segrè, D. (2020). Underground isoleucine biosynthesis pathways in E. coli. eLife, 9, e58436. [Link]

  • Waugh, D. S. (2007). Incorporation of isotopically enriched amino acids. Current Protocols in Protein Science, Chapter 26, Unit 26.3. [Link]

  • NMR-Bio (n.d.). Isotope-labeled amino acids and compounds for NMR studies. NMR-BIO. [Link]

  • Tong, K. I., Yamamoto, M., & Tanaka, T. (2012). Selective isotope labeling of recombinant proteins in Escherichia coli. Methods in Molecular Biology, 896, 439-48. [Link]

  • Cai, M., Huang, Y., Craigie, R., & Clore, G. M. (2019). A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density. Journal of Biomolecular NMR, 73(12), 743-748. [Link]

  • Shirokova, O. A., Ershov, Y. A., & Skripkin, E. A. (2019). Engineering Escherichia coli for autoinducible production of L-valine: An example of an artificial positive feedback loop in amino acid biosynthesis. PLOS ONE, 14(4), e0215223. [Link]

  • Liu, G., Niu, H., & Fan, X. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules, 23(1), 143. [Link]

  • Liu, G., Niu, H., & Fan, X. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. ResearchGate. [Link]

  • Takeda, M., Furuita, K., & Sugiki, T. (2018). Methyl-selective isotope labeling using α-ketoisovalerate for the yeast Pichia pastoris recombinant protein expression system. Journal of Biomolecular NMR, 72(1-2), 43-51. [Link]

  • Koder, R. L., & Kuhlman, B. (2013). A Set of Engineered Escherichia coli Expression Strains for Selective Isotope and Reactivity Labeling of Amino Acid Side Chains and Flavin Cofactors. PLOS ONE, 8(11), e79006. [Link]

  • Zimmermann, M., Sauer, U., & Zamboni, N. (2014). Quantification and mass isotopomer profiling of α-keto acids in central carbon metabolism. Analytical Chemistry, 86(6), 3232-3237. [Link]

Sources

Application Note: Probing Valine Catabolism and Branched-Chain Amino Acid Metabolism using ¹³C-Labeled Ketovaline Sodium Salt in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic Flux Analysis (MFA) is a critical tool for quantifying the rates of metabolic reactions within a cell.[1] The use of stable isotope tracers, particularly Carbon-13 (¹³C), is considered the gold standard for accurately determining intracellular fluxes.[2][3] This application note details the use of ¹³C-labeled Ketovaline sodium salt (also known as α-Ketoisovaleric acid) as a specialized tracer to investigate the metabolic fate of the branched-chain amino acid (BCAA) valine. We provide the scientific rationale for using a keto acid tracer, a complete experimental workflow, detailed step-by-step protocols for cell culture labeling and sample preparation, and guidance on data acquisition and analysis. This guide is designed to provide researchers with the technical insights and practical methodologies required to successfully implement ¹³C-Ketovaline in their metabolic flux analysis experiments.

Introduction: The Rationale for Using Ketovaline as a Tracer

Overview of ¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a powerful technique used to quantify intracellular metabolic fluxes in living cells.[4][5] The method involves introducing a substrate labeled with ¹³C into a biological system. As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites.[4] By measuring the distribution of these ¹³C labels (known as mass isotopologue distributions) in key metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to infer the activity of specific metabolic pathways.[4][6] This information is then used in conjunction with computational models to calculate a comprehensive map of cellular metabolic fluxes.[2][5]

The Role of Branched-Chain Amino Acids (BCAAs) in Cellular Metabolism

The branched-chain amino acids—valine, leucine, and isoleucine—are essential amino acids that serve as crucial substrates for protein synthesis, energy production, and the synthesis of neurotransmitters.[7] Unlike most other amino acids, the initial catabolism of BCAAs occurs primarily in extrahepatic tissues like skeletal muscle.[7] The resulting branched-chain keto acids (BCKAs) are then released into circulation and can be further metabolized, mainly in the liver.[7][8] Dysregulation of BCAA metabolism has been linked to various pathological conditions, including insulin resistance, cardiovascular disease, and certain types of cancer.

α-Ketoisovaleric Acid (Ketovaline) as a Key Metabolic Intermediate

α-Ketoisovaleric acid, here referred to as Ketovaline, is the α-keto acid derived from the deamination of valine.[7][9] This conversion is the first step in valine catabolism and is catalyzed by the enzyme branched-chain aminotransferase (BCAT). Ketovaline is subsequently metabolized to succinyl-CoA, which enters the tricarboxylic acid (TCA) cycle.[7] Because of its central position, tracing the metabolic fate of Ketovaline provides direct insight into the activity of the valine degradation pathway.

The Strategic Advantage of a Keto Acid Tracer

The use of ¹³C-labeled Ketovaline offers a distinct advantage over using ¹³C-labeled valine for specific research questions. The initial transamination of valine to Ketovaline is a reversible reaction. By introducing the tracer downstream of this step, researchers can:

  • Directly Probe the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex: The oxidative decarboxylation of Ketovaline by the BCKDH complex is the committed and irreversible step in valine catabolism. Using ¹³C-Ketovaline isolates this portion of the pathway, allowing for a more precise quantification of flux through BCKDH without the confounding effects of the reversible BCAT reaction.

  • Investigate Inter-Organ Metabolism: As BCKAs are transported between organs, using ¹³C-Ketovaline can help elucidate the specific roles of different tissues in BCAA metabolism.[8]

  • Bypass Transporter Kinetics: Using a keto acid may circumvent specific amino acid transporters, providing a more direct route into the intracellular metabolic network.

Principle of the Method

When cells are cultured in a medium containing ¹³C-labeled this compound, the tracer is taken up and enters the valine catabolism pathway. The labeled carbon atoms are incorporated into isobutyryl-CoA and subsequently propionyl-CoA and succinyl-CoA. Labeled succinyl-CoA then enters the TCA cycle, distributing the ¹³C label to all TCA cycle intermediates (e.g., malate, citrate, fumarate) and associated metabolites, such as aspartate and glutamate. By analyzing the specific mass shifts and labeling patterns in these downstream compounds via mass spectrometry, the flux through this catabolic route can be accurately quantified.

cluster_medium Extracellular Medium cluster_cell Intracellular Metabolism cluster_tca TCA Cycle Ketovaline_ext [U-13C5]-Ketovaline Sodium Salt Ketovaline_int [U-13C5]-Ketovaline Ketovaline_ext->Ketovaline_int Uptake Isobutyryl_CoA [13C4]-Isobutyryl-CoA Ketovaline_int->Isobutyryl_CoA BCKDH Complex Succinyl_CoA [13C4]-Succinyl-CoA Isobutyryl_CoA->Succinyl_CoA Multiple Steps Fumarate Fumarate Succinyl_CoA->Fumarate Label Propagation Succinyl_CoA->Fumarate Entry into TCA Cycle Citrate Citrate AKG α-Ketoglutarate Citrate->AKG Label Propagation Malate Malate Fumarate->Malate Label Propagation Malate->Citrate Label Propagation

Caption: Metabolic fate of ¹³C-Ketovaline tracer.

Experimental Design and Workflow

A successful ¹³C-MFA experiment requires careful planning from tracer selection to data analysis. The general workflow is a multi-step process designed to preserve a snapshot of cellular metabolism at the time of harvesting.[10]

Tracer Selection and Preparation

The choice of isotopic tracer is a critical step that directly impacts the quality of the experimental data.[11] For probing the entire valine backbone, uniformly labeled [U-¹³C₅]-Ketovaline is ideal. The sodium salt form is typically used to enhance solubility and maintain pH stability in aqueous cell culture media.

Overall Experimental Workflow

The process begins with culturing cells to a desired state, followed by incubation with the ¹³C-labeled tracer. Metabolism is then rapidly halted (quenched), and intracellular metabolites are extracted for analysis by mass spectrometry. Finally, the collected data is used for computational flux estimation.[2][11]

A 1. Cell Culture Grow cells to desired confluency in standard medium. B 2. Isotope Labeling Switch to medium containing [U-13C5]-Ketovaline. Incubate to isotopic steady state. A->B C 3. Quenching Rapidly aspirate medium and add ice-cold solvent to halt all enzymatic activity. B->C D 4. Metabolite Extraction Scrape cells and collect the solvent/cell mixture. Separate metabolites from cell debris. C->D E 5. Sample Preparation Dry metabolite extract and derivatize for GC-MS analysis. D->E F 6. MS Data Acquisition Analyze samples to determine mass isotopologue distributions (MDVs) of target metabolites. E->F G 7. Data Analysis & Flux Calculation Correct for natural isotope abundance. Use software (e.g., INCA) to fit data to a metabolic model and estimate fluxes. F->G

Caption: General experimental workflow for ¹³C-MFA.

Detailed Protocols

These protocols are adapted from established methods for stable isotope tracing in adherent mammalian cells.[12][13]

Protocol 1: Preparation of ¹³C-Ketovaline Sodium Salt Labeling Medium
  • Base Medium Preparation: Start with a custom formulation of a standard cell culture medium (e.g., DMEM) that lacks valine. This prevents competition from unlabeled sources. Supplement the medium with 10% dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled amino acids.[12]

  • Tracer Stock Solution: Prepare a concentrated stock solution of [U-¹³C₅]-Ketovaline sodium salt in sterile water. For example, dissolve 13.7 mg of the tracer (MW ≈ 137 g/mol for the ¹³C₅ sodium salt) in 1 mL of water to make a 100 mM stock.

  • Final Labeling Medium: Add the tracer stock solution to the valine-free base medium to achieve the desired final concentration (e.g., 1-2 mM). Ensure all other necessary supplements (e.g., glutamine, penicillin-streptomycin) are added.

  • Equilibration: Pre-warm and equilibrate the final labeling medium in a 37°C, 5% CO₂ incubator for at least 30 minutes before adding it to the cells.[12]

Protocol 2: Isotopic Labeling of Adherent Cells
  • Cell Seeding: Grow cells in standard growth medium in multi-well plates (e.g., 6-well plates) to approximately 70-80% confluency.[12]

  • Medium Removal: Aspirate the standard growth medium completely. Gently wash the cell monolayer once with 1 mL of pre-warmed sterile phosphate-buffered saline (PBS) to remove residual unlabeled metabolites.

  • Labeling Initiation: Add a sufficient volume (e.g., 2 mL for a 6-well plate) of the pre-warmed ¹³C-Ketovaline labeling medium to each well.

  • Incubation: Return the plates to the incubator and incubate for a predetermined duration to approach isotopic steady state. The required time varies by cell type and pathway but is often comparable to the cell doubling time for TCA cycle analysis.[12] For initial experiments, a time course (e.g., 4, 8, 16, 24 hours) is recommended.

Protocol 3: Quenching and Metabolite Extraction

The goal of quenching is to instantaneously halt all enzymatic activity, preserving the metabolic state of the cells.[10]

  • Preparation: Place the cell culture plates on a metal block pre-chilled on dry ice. Prepare an extraction solvent of 80:20 methanol:water (LC-MS grade) and chill it to -80°C.[14]

  • Quenching: Quickly aspirate the labeling medium from the wells. Immediately add 1 mL of the ice-cold extraction solvent to each well to quench metabolism.[14]

  • Cell Lysis and Collection: Place the plates on a rocker in a 4°C cold room for 10-15 minutes to ensure cell lysis. Scrape the cells from the bottom of the well using a cell scraper.

  • Extraction: Transfer the entire cell lysate/solvent mixture to a pre-chilled microcentrifuge tube.

  • Clarification: Centrifuge the tubes at maximum speed (e.g., >13,000 g) for 10 minutes at 4°C to pellet cell debris and proteins.[14]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new labeled tube. Store immediately at -80°C until further processing.

Protocol 4: Sample Preparation for Mass Spectrometry (GC-MS)

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), non-volatile metabolites like organic acids and amino acids must be chemically derivatized.

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).

  • Derivatization: To each dry sample, add 50 µL of a derivatization agent such as N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMCS) dissolved in a suitable solvent like acetonitrile.[15]

  • Incubation: Tightly cap the vials and heat at 70°C for 60 minutes to allow the derivatization reaction to complete.[16]

  • Analysis: After cooling to room temperature, the samples are ready for injection into the GC-MS system.

Data Acquisition and Analysis

Mass Spectrometry Analysis

The derivatized samples are analyzed by GC-MS, typically operating in Selected Ion Monitoring (SIM) mode to enhance sensitivity and specificity for target metabolites.[16] The goal is to measure the fractional abundance of each mass isotopologue (e.g., M+0, M+1, M+2, etc.) for key downstream metabolites.[17]

Metabolite Pathway Expected Labeling from [U-¹³C₅]-Ketovaline Significance
Succinate TCA CycleM+4Direct product of Ketovaline catabolism.
Fumarate TCA CycleM+4Downstream of succinate in the TCA cycle.
Malate TCA CycleM+4Downstream of fumarate in the TCA cycle.
Citrate TCA CycleM+2, M+4M+4 from the first turn of the cycle; M+2 from subsequent turns via oxaloacetate.
Aspartate AnaplerosisM+4Derived from oxaloacetate, reflects TCA cycle labeling.
Glutamate AnaplerosisM+2, M+4Derived from α-ketoglutarate, reflects TCA cycle labeling.

Table 1: Key Metabolites and Expected Labeling Patterns. This table summarizes key metabolites to monitor and their expected labeling patterns when using [U-¹³C₅]-Ketovaline. The distribution of these isotopologues provides the raw data for flux calculations.

Data Correction and Flux Calculation
  • Correction for Natural Abundance: The raw mass isotopologue data must be corrected to remove the contribution from naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O).[18] Software tools like IsoCorr or those integrated into flux analysis packages can perform this correction.

  • Flux Calculation: Corrected labeling data, along with measured uptake/secretion rates, are used as inputs for specialized software like INCA or Metran.[5][6] These programs use iterative algorithms to find the set of metabolic fluxes that best explains the measured labeling patterns by minimizing the difference between simulated and experimental data.[5]

  • Statistical Validation: The software provides goodness-of-fit statistics and confidence intervals for the estimated fluxes, which are essential for evaluating the reliability of the results.[3][19]

Troubleshooting and Best Practices

Problem Potential Cause(s) Recommended Solution(s)
Low Cell Viability Toxicity of the tracer; nutrient depletion in custom medium.Test a range of tracer concentrations. Ensure the custom medium is adequately supplemented with all essential nutrients besides valine.
Low Labeling Enrichment Insufficient incubation time; presence of unlabeled sources.Perform a time-course experiment to determine the time to isotopic steady state.[12] Use dialyzed FBS and ensure complete removal of old medium.
High Well-to-Well Variability Inconsistent cell numbers; variations in quenching/extraction timing.Seed cells evenly and ensure confluency is consistent. Process a small number of plates at a time to minimize processing delays.[12] Use an internal standard for extraction and analysis.
Poor Chromatographic Peaks (GC-MS) Incomplete derivatization; sample degradation.Ensure samples are completely dry before adding derivatization reagent. Optimize derivatization time and temperature.

Table 2: Troubleshooting Guide. This guide provides solutions to common issues encountered during ¹³C-MFA experiments.

Best Practice - Achieving Steady State: For accurate flux determination, it is crucial that the cells are in both a metabolic and isotopic steady state.[6] Metabolic steady state implies that metabolite concentrations and fluxes are constant, while isotopic steady state means the labeling pattern of intracellular metabolites is no longer changing over time. Verifying this with a time-course experiment is a critical component of robust experimental design.

Conclusion

The use of ¹³C-labeled this compound is a sophisticated and powerful approach for metabolic flux analysis, offering specific advantages for dissecting the complexities of branched-chain amino acid catabolism. By providing a direct probe into the irreversible steps of the valine degradation pathway, this tracer enables a highly resolved and quantitative analysis of a critical metabolic network. The protocols and guidelines presented in this application note provide a comprehensive framework for researchers to design, execute, and interpret these advanced stable isotope tracing experiments, ultimately leading to a deeper understanding of cellular metabolism in health and disease.

References

  • Fan, T. (n.d.). Stable Isotope Tracer in Adhered Cells Experimental Protocol. University of Kentucky.
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  • Wiechert, W., et al. (2014). Visual workflows for 13 C-metabolic flux analysis. Bioinformatics, Oxford Academic.
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  • van den Borne, J. J., et al. (2021, March 1). Metabolic flux analysis of branched-chain amino and keto acids (BCAA, BCKA) and β-hydroxy β-methylbutyric acid across multiple organs in the pig. PubMed.

Sources

Application Notes and Protocols: Experimental Design for Studying Amino Acid Metabolism with Ketovaline Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Ketovaline in Branched-Chain Amino Acid Metabolism

Ketovaline sodium salt, also known as α-Ketoisovaleric acid sodium salt or 3-Methyl-2-oxobutanoic acid sodium salt, is the α-ketoacid analogue of the essential branched-chain amino acid (BCAA), valine.[1][2] In the intricate landscape of amino acid metabolism, α-ketoacids serve as crucial intermediates. They can be transaminated to form their corresponding amino acids, a process that is fundamental to maintaining amino acid homeostasis. This reversible transamination is catalyzed by branched-chain aminotransferases (BCATs). The study of Ketovaline provides a unique window into the dynamics of BCAA metabolism, which is implicated in a range of physiological and pathological states, from muscle protein synthesis to metabolic disorders like Maple Syrup Urine Disease (MSUD).[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust experiments to investigate the metabolic fate and effects of this compound. We will delve into both in vitro and in vivo models, emphasizing the integration of stable isotope tracing to elucidate metabolic fluxes and pathway dynamics.

Part 1: Foundational Concepts & Experimental Rationale

The BCAT-Mediated Transamination of Ketovaline

The metabolic conversion of Ketovaline to valine is a cornerstone of the experimental designs detailed herein. This reaction, catalyzed by BCATs, involves the transfer of an amino group from another amino acid, typically glutamate, to Ketovaline, forming valine and α-ketoglutarate.[5] Understanding this enzymatic step is critical for interpreting experimental outcomes.

cluster_transamination Transamination Reaction Ketovaline Ketovaline (α-Ketoisovaleric acid) BCAT BCAT Ketovaline->BCAT Valine Valine Glutamate Glutamate Glutamate->BCAT aKG α-Ketoglutarate BCAT->Valine BCAT->aKG

Caption: Reversible transamination of Ketovaline to Valine by BCAT.

The Power of Stable Isotope Tracing

To move beyond static concentration measurements and truly understand metabolic dynamics, stable isotope tracing is an indispensable tool.[6] By using Ketovaline labeled with stable isotopes, such as ¹³C or ¹⁵N, researchers can track the atoms as they are incorporated into valine and subsequent downstream metabolites. This allows for the precise quantification of metabolic fluxes, providing deep insights into pathway activity under various conditions.[7][8]

Part 2: In Vitro Experimental Designs and Protocols

In vitro models, primarily cell cultures, offer a controlled environment to dissect the cellular and molecular mechanisms of Ketovaline metabolism, free from systemic influences.[9]

Selecting the Appropriate Cell Model

The choice of cell line is paramount and should be guided by the research question.

Cell Line TypeRationale & Application
Hepatocytes (e.g., HepG2) Primary site of plasma protein synthesis and significant amino acid metabolism.
Myocytes (e.g., C2C12) Key site for BCAA catabolism and protein synthesis.
Neuronal Cells (e.g., SH-SY5Y) BCAAs and their keto-analogues play roles in neurotransmitter synthesis.[10]
Cancer Cell Lines Many cancers exhibit altered amino acid metabolism, making them interesting models.[11]
Fibroblasts from MSUD patients To study the effects of Ketovaline in a disease-specific context.
Protocol: Stable Isotope Tracing of ¹³C-Labeled Ketovaline in Cell Culture

This protocol outlines a typical workflow for tracing the metabolism of uniformly labeled ¹³C-Ketovaline (U-¹³C-Ketovaline).

Objective: To quantify the conversion of Ketovaline to valine and its incorporation into protein.

Materials:

  • Selected cell line

  • Complete culture medium

  • Dialyzed fetal bovine serum (dFBS) to control for unlabeled amino acids

  • U-¹³C-Ketovaline sodium salt

  • Phosphate-buffered saline (PBS)

  • Methanol, chilled to -80°C

  • Cell scrapers

  • Liquid chromatography-mass spectrometry (LC-MS) system[12]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.

  • Medium Preparation: Prepare experimental medium by supplementing base medium (lacking valine) with a known concentration of U-¹³C-Ketovaline and dFBS.

  • Acclimation: Once cells are attached and growing, replace the standard medium with the experimental medium.

  • Time-Course Experiment: At designated time points (e.g., 0, 2, 6, 12, 24 hours), harvest the cells.

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of -80°C methanol to the plate and scrape the cells.

    • Collect the cell lysate and centrifuge to pellet protein and cellular debris.

    • Separate the supernatant (containing intracellular metabolites) and the pellet (containing protein).

  • Protein Hydrolysis (for protein synthesis analysis):

    • Wash the protein pellet with 70% ethanol to remove residual free amino acids.

    • Hydrolyze the protein pellet (e.g., using 6N HCl at 110°C for 24 hours).

    • Neutralize the hydrolysate.

  • Sample Analysis by LC-MS:

    • Analyze the intracellular metabolite fraction and the protein hydrolysate using an appropriate LC-MS method for amino acid analysis.[13][14]

    • Monitor the mass isotopologues of valine to determine the fraction of valine synthesized from the ¹³C-Ketovaline tracer.

start Seed Cells medium_prep Prepare ¹³C-Ketovaline Medium start->medium_prep acclimate Acclimate Cells medium_prep->acclimate harvest Harvest Cells at Time Points acclimate->harvest extraction Metabolite Extraction (-80°C Methanol) harvest->extraction separation Separate Supernatant & Protein Pellet extraction->separation metabolite_analysis Analyze Intracellular Metabolites (LC-MS) separation->metabolite_analysis hydrolysis Protein Hydrolysis separation->hydrolysis protein_analysis Analyze Hydrolysate (LC-MS) hydrolysis->protein_analysis

Caption: Workflow for in vitro stable isotope tracing with ¹³C-Ketovaline.

Part 3: In Vivo Experimental Designs and Protocols

In vivo studies in animal models are essential for understanding the systemic effects of Ketovaline, including its absorption, organ-specific metabolism, and impact on whole-body amino acid homeostasis.[15]

Animal Model Selection

The choice of animal model depends on the research goals. Wistar or Sprague-Dawley rats are commonly used for metabolic studies.[16] Transgenic mouse models of metabolic diseases can also provide valuable insights.[17]

Animal ModelRationale & Application
Wistar/Sprague-Dawley Rats General purpose model for studying normal physiology and metabolism.[18]
db/db or ob/ob mice Models of type 2 diabetes and obesity to study BCAA metabolism in metabolic syndrome.
MSUD Mouse Models To investigate the therapeutic potential of Ketovaline supplementation.
Protocol: Oral Gavage of Ketovaline in Rats and Plasma Metabolite Profiling

Objective: To determine the pharmacokinetic profile of Ketovaline and its effect on plasma amino acid concentrations.

Materials:

  • Male Wistar rats (8-10 weeks old)

  • This compound

  • Vehicle (e.g., water or saline)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge

  • Analytical instruments for amino acid and keto acid quantification (e.g., HPLC or LC-MS/MS).[5][19]

Step-by-Step Methodology:

  • Acclimation: Acclimate rats to the housing conditions for at least one week.

  • Fasting: Fast the animals overnight (12-16 hours) to establish a baseline metabolic state.

  • Baseline Blood Sample: Collect a baseline blood sample (T=0) from the tail vein.

  • Oral Gavage: Administer a single dose of this compound dissolved in the vehicle via oral gavage. A control group should receive the vehicle alone.

  • Serial Blood Sampling: Collect blood samples at subsequent time points (e.g., 15, 30, 60, 120, 240 minutes) post-gavage.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.

  • Sample Processing: Deproteinize the plasma samples (e.g., with methanol or perchloric acid) to precipitate proteins.[20]

  • Metabolite Quantification: Analyze the deproteinized plasma for concentrations of Ketovaline, valine, and other amino acids using a validated analytical method.[21][22]

acclimate Acclimate Rats fast Overnight Fasting acclimate->fast baseline Collect Baseline Blood (T=0) fast->baseline gavage Oral Gavage with Ketovaline baseline->gavage sampling Serial Blood Sampling gavage->sampling plasma_prep Prepare Plasma sampling->plasma_prep analysis Quantify Metabolites (HPLC or LC-MS/MS) plasma_prep->analysis

Caption: In vivo experimental workflow for pharmacokinetic analysis of Ketovaline.

Part 4: Data Analysis and Interpretation

In Vitro Data

For stable isotope tracing experiments, data should be presented as isotopic enrichment and fractional contribution.

Table 1: Example Data from a U-¹³C-Ketovaline Tracing Experiment

Time (hours)Intracellular Valine Enrichment (%)Protein-Bound Valine Enrichment (%)
000
235.2 ± 3.15.6 ± 0.8
678.9 ± 5.425.1 ± 2.9
1292.1 ± 4.855.8 ± 6.2
2494.5 ± 3.980.3 ± 7.5
Data represents the mean percentage ± SD of the valine pool labeled with ¹³C atoms.

This data allows for the calculation of the rate of valine synthesis from Ketovaline and the rate of its incorporation into newly synthesized proteins.

In Vivo Data

For in vivo studies, plasma concentration-time curves should be generated.

Table 2: Example Pharmacokinetic Data for Plasma Valine after Oral Ketovaline Administration

Time (minutes)Plasma Valine Concentration (µM) - ControlPlasma Valine Concentration (µM) - Ketovaline Treated
0150 ± 12155 ± 15
15152 ± 14250 ± 21
30148 ± 11380 ± 35
60155 ± 16450 ± 42
120149 ± 13320 ± 28
240151 ± 14180 ± 19
Data represents the mean concentration ± SD.

This data can be used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and the area under the curve (AUC).

Conclusion

The experimental designs and protocols outlined in these application notes provide a robust framework for investigating the metabolism of this compound. By combining carefully selected in vitro and in vivo models with powerful analytical techniques like stable isotope tracing and mass spectrometry, researchers can gain a comprehensive understanding of the role of this keto-analogue in amino acid homeostasis. These studies are crucial for advancing our knowledge in basic metabolic research and for the development of novel therapeutic strategies for a variety of metabolic disorders.

References

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  • Defining Diets to Treat Amino Acid Metabolism Disorders: Sarah Mele. YouTube.
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Application Note: Advanced NMR Methodologies for High-Resolution Analysis of Methyl-Labeled Proteins Using Ketovaline Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Methyl Probes in NMR Spectroscopy

In the landscape of structural biology and drug discovery, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating the structure, dynamics, and interactions of biomolecules in solution.[1] However, the study of large proteins and protein complexes (>100 kDa) by conventional solution-state NMR is often hampered by rapid signal decay and severe spectral overlap, leading to low sensitivity and resolution.[2][3]

A revolutionary approach to circumvent these limitations involves the specific isotopic labeling of methyl groups within a perdeuterated protein background.[2][3] Methyl groups serve as exceptional NMR probes for several key reasons:

  • High Sensitivity: The three equivalent protons of a methyl group lead to a strong NMR signal.[3][4] This inherent sensitivity is particularly advantageous in drug discovery, where protein quantities may be limited.[3]

  • Favorable Relaxation Properties: The rapid rotation of methyl groups, even in large macromolecules, results in sharper NMR signals and improved signal-to-noise ratios.[3]

  • Strategic Locations: Methyl-bearing residues—isoleucine (Ile), leucine (Leu), valine (Val), alanine (Ala), methionine (Met), and threonine (Thr)—are frequently located in the hydrophobic cores of proteins and at protein-protein interfaces, making them excellent reporters of structural changes and binding events.[3][4]

  • Reduced Spectral Crowding: Methyl groups resonate in a relatively uncongested region of the ¹H-¹³C NMR spectrum, minimizing signal overlap, which is a significant challenge in large proteins.[3][4]

The development of methyl-transverse relaxation-optimized spectroscopy (methyl-TROSY) has further pushed the boundaries of what is possible, enabling high-quality data acquisition on biomolecular systems approaching and even exceeding 1 megadalton (MDa) in size.[5][6][7]

This application note provides a detailed guide to the NMR pulse sequences and experimental protocols for observing methyl groups specifically labeled using α-ketoisovalerate (ketovaline) sodium salt precursors. We will delve into the rationale behind experimental choices, provide step-by-step protocols, and discuss the optimal pulse sequences for maximizing data quality and analytical depth.

The "Why": Strategic Isotope Labeling with Ketovaline Precursors

The strategic incorporation of ¹³CH₃ groups into a perdeuterated protein is the cornerstone of modern high-resolution NMR studies of large proteins.[2] Using α-keto acid precursors is a robust and efficient method for achieving this in E. coli expression systems.[8][9]

Specifically, the sodium salt of α-ketoisovaleric acid serves as a biosynthetic precursor for both leucine and valine residues.[10][11] When ¹³C-labeled ketovaline is added to a D₂O-based minimal growth medium about an hour before inducing protein expression, the E. coli biosynthetic machinery incorporates the ¹³C-methyl groups into the Leu and Val side chains.[9][10] This approach offers a cost-effective and highly efficient means of preparing samples for methyl-specific NMR analysis.

A similar precursor, α-ketobutyrate, can be used to label the δ1 methyl group of isoleucine.[10][12] Often, these precursors are used in combination to achieve simultaneous labeling of Ile, Leu, and Val (ILV) methyl groups, providing a rich set of probes distributed throughout the protein structure.[10][11]

Below is a diagram illustrating the biosynthetic incorporation pathway.

G cluster_precursors Precursors in D2O Minimal Media cluster_pathways E. coli Biosynthesis cluster_residues Labeled Amino Acids in Protein Ketovaline α-Ketoisovalerate-¹³C Leu_Pathway Leucine Biosynthesis Ketovaline->Leu_Pathway Incorporation Val_Pathway Valine Biosynthesis Ketovaline->Val_Pathway Incorporation Ketobutyrate α-Ketobutyrate-¹³C Ile_Pathway Isoleucine Biosynthesis Ketobutyrate->Ile_Pathway Incorporation Leu ¹³C-Leucine (δ1, δ2 methyls) Leu_Pathway->Leu Val ¹³C-Valine (γ1, γ2 methyls) Val_Pathway->Val Ile ¹³C-Isoleucine (δ1 methyl) Ile_Pathway->Ile

Caption: Biosynthetic pathway for ketovaline incorporation.

The "How": Core NMR Pulse Sequences for Methyl Group Observation

The choice of NMR pulse sequence is critical for obtaining high-quality spectra of methyl-labeled proteins. The primary goal is to generate a 2D correlation map between the ¹H and ¹³C nuclei of the methyl groups. The two most fundamental experiments for this purpose are the Heteronuclear Single Quantum Coherence (HSQC) and the Heteronuclear Multiple Quantum Coherence (HMQC) experiments.

HMQC vs. HSQC: A Critical Choice for Methyl-TROSY

Both HMQC and HSQC sequences produce a 2D spectrum with ¹H chemical shifts on one axis and ¹³C chemical shifts on the other, showing correlations for directly bonded ¹H-¹³C pairs.[13][14] However, their underlying mechanisms and performance for methyl groups differ significantly.

  • HSQC (Heteronuclear Single Quantum Coherence): In an HSQC experiment, only the heteronuclear (e.g., ¹³C) magnetization evolves during the indirect detection period (t₁). This results in spectra with better resolution in the indirect dimension because the signals are not broadened by homonuclear ¹H-¹H J-couplings.[13][15]

  • HMQC (Heteronuclear Multiple Quantum Coherence): In an HMQC, both ¹H and ¹³C magnetization evolve during t₁.[13] While this can lead to broader lines in the indirect dimension for many spin systems, it has a distinct advantage for methyl groups.[13][15]

For methyl-labeled samples, the HMQC sequence is unequivocally superior due to an inherent Transverse Relaxation-Optimized Spectroscopy (TROSY) effect. [4] The relaxation interference between the ¹H-¹³C dipolar interactions within the ¹³CH₃ spin system leads to the cancellation of major relaxation pathways for one of the multiplet components. This methyl-TROSY effect results in significantly sharper lines and enhanced sensitivity, especially for high molecular weight systems.[4] The HMQC sequence naturally selects for these slowly relaxing coherences, making it the optimal choice.

Feature¹H-¹³C HSQC¹H-¹³C HMQC (Methyl-TROSY)
Primary Advantage Higher resolution in the indirect dimension for general applications.[13][15]Significant sensitivity and resolution enhancement for methyl groups in large proteins.[4]
Mechanism Evolves single quantum ¹³C coherence during t₁.[16]Evolves multiple quantum ¹H-¹³C coherence during t₁.[16]
Methyl-TROSY Effect Less effective; does not optimally exploit relaxation interference.Inherently TROSY-optimized; selects for slowly relaxing coherences.[4]
Pulse Complexity More pulses, making it more susceptible to pulse imperfections.[13][15]Fewer pulses, making it more robust.[15]
Recommendation Not recommended for final data acquisition on methyl-labeled large proteins.The standard and recommended experiment.
SOFAST-HMQC: Accelerating Data Acquisition

For applications requiring high temporal resolution, such as monitoring protein kinetics, ligand screening, or studying dynamic processes, the Band-Selective Optimized-Flip-Angle Short-Transient (SOFAST)-HMQC experiment is invaluable.[17][18][19]

The key innovation of SOFAST-HMQC is the use of band-selective pulses with low flip angles for proton excitation.[18][19][20] This approach selectively excites only the methyl proton region of the spectrum, which allows for very short recycle delays between scans without saturating the water signal. The result is a dramatic reduction in the total experiment time, enabling the acquisition of a 2D ¹H-¹³C correlation spectrum in a matter of seconds to minutes, rather than hours.[18][19] This provides a significant gain in sensitivity per unit of time.[19]

G Start Start SamplePrep Protein Labeling & Purification Start->SamplePrep End End NMRSetup NMR Spectrometer Setup (Tuning, Shimming) SamplePrep->NMRSetup PulseSelect Select Pulse Sequence (e.g., Methyl-TROSY HMQC) NMRSetup->PulseSelect ParamOpt Optimize Acquisition Parameters PulseSelect->ParamOpt DataAcq Data Acquisition ParamOpt->DataAcq DataProc Data Processing (FT, Phasing, Referencing) DataAcq->DataProc DataAnalysis Spectral Analysis (Assignment, Titration, etc.) DataProc->DataAnalysis DataAnalysis->End

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Sample preparation techniques for metabolomic analysis involving Ketovaline sodium salt.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Sample Preparation in Ketovaline Metabolomics

Metabolomics, the comprehensive study of small molecules within a biological system, offers a dynamic snapshot of cellular physiology. Among the myriad of metabolites, branched-chain keto acids (BCKAs) like ketovaline (α-ketoisovalerate or KIV) are gaining prominence as critical signaling molecules and regulators in various metabolic pathways[1]. Dysregulation of BCKA metabolism is implicated in a range of metabolic disorders, from rare genetic diseases to prevalent conditions such as type 2 diabetes[1]. As a sodium salt, ketovaline presents unique analytical challenges that necessitate meticulous and optimized sample preparation to ensure data accuracy and reproducibility.

This guide provides a detailed exposition of sample preparation techniques for the metabolomic analysis of ketovaline sodium salt. Moving beyond a mere list of steps, we delve into the causality behind each experimental choice, offering field-proven insights to empower researchers, scientists, and drug development professionals in generating high-quality, reliable data. The protocols herein are designed as self-validating systems, grounded in authoritative scientific principles to ensure trustworthiness and technical accuracy.

Part 1: Foundational Principles in Sample Preparation for Ketovaline Analysis

The journey from a complex biological matrix to a clean, analyzable sample is paved with critical decisions. For a polar, salt-form metabolite like ketovaline, these initial steps are paramount to preserving the in-vivo metabolic profile and achieving accurate quantification.

Metabolic Quenching: Capturing a Moment in Time

Cellular metabolism is a rapid and dynamic process. To obtain a true representation of the metabolome at a specific time point, enzymatic reactions must be instantaneously halted. This process, known as quenching, is the first and arguably most critical step in sample preparation. The choice of quenching method is dictated by the need to rapidly arrest metabolism without causing cellular leakage or degradation of target metabolites[2].

For adherent cells or tissues, snap freezing in liquid nitrogen is a highly effective quenching method[3]. For suspension cells or biofluids, cold organic solvents or isotonic solutions are commonly employed[2]. A solution of 60% cold methanol is a widely used quenching agent; however, for certain cell types, an 80% cold methanol or 80% cold methanol/glycerol solution may be superior in minimizing metabolite leakage[4].

Experimental Causality : The low temperature of liquid nitrogen or cold solvents immediately halts enzymatic activity. The use of methanol also serves to begin the process of protein precipitation, further inactivating enzymes. The key is to achieve a rapid and uniform temperature drop across the entire sample.

Metabolite Extraction: Liberating Ketovaline from the Matrix

Following quenching, the next crucial step is the efficient extraction of metabolites from the biological matrix. The ideal extraction solvent should effectively solubilize the target analyte, in this case, the polar this compound, while simultaneously precipitating interfering macromolecules like proteins and lipids[5].

Given the polar nature of ketovaline, a polar solvent system is required. A common and effective approach is the use of a monophasic or biphasic solvent system containing methanol, water, and often chloroform[6][7]. A widely adopted method is the Bligh and Dyer extraction, which utilizes a chloroform:methanol:water ratio to separate polar and non-polar metabolites into distinct phases[5][6]. For polar metabolites like ketovaline, the aqueous-methanol upper phase would be collected[6].

Experimental Causality : Methanol disrupts cell membranes and precipitates proteins. The addition of water ensures the solubilization of polar metabolites. Chloroform facilitates the separation of lipids into a non-polar layer, effectively cleaning up the sample for subsequent analysis. The sodium salt form of ketovaline is readily soluble in aqueous solutions, making these extraction methods highly suitable.

The Challenge of Sodium Salts in Mass Spectrometry

The presence of sodium ions from this compound can pose a challenge for mass spectrometry-based analysis, particularly with electrospray ionization (ESI). High salt concentrations can lead to ion suppression, where the ionization of the target analyte is hindered by the more abundant salt ions[8]. This can result in reduced sensitivity and inaccurate quantification. Furthermore, sodium adducts ([M+Na]+) are commonly formed, which can complicate spectral interpretation[8][9].

Mitigation Strategies :

  • Chromatographic Separation : Effective liquid chromatography can separate ketovaline from the bulk of the sodium salts.

  • Sample Dilution : Diluting the sample can reduce the overall salt concentration, but may also decrease the analyte signal.

  • Mobile Phase Additives : The use of mobile phase modifiers like ammonium formate or acetate can help to promote the formation of protonated molecules ([M+H]+) over sodium adducts.

Part 2: Analytical Platform-Specific Protocols

The choice of analytical platform, primarily Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), dictates the subsequent sample preparation steps, particularly the need for derivatization.

Protocol for GC-MS Analysis of Ketovaline

GC-MS offers excellent chromatographic resolution and is a powerful tool for metabolomics[10]. However, it requires analytes to be volatile and thermally stable, which is not the case for keto acids like ketovaline[11]. Therefore, a two-step derivatization process is mandatory[12].

Workflow for GC-MS Sample Preparation:

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Quenching 1. Quenching (e.g., Liquid N2) Extraction 2. Extraction (e.g., MeOH/H2O) Quenching->Extraction Drying 3. Drying (Lyophilization) Extraction->Drying Methoximation 4. Methoximation (Methoxyamine HCl) Drying->Methoximation Silylation 5. Silylation (e.g., MSTFA) Methoximation->Silylation GCMS_Analysis GC-MS Analysis Silylation->GCMS_Analysis

Caption: GC-MS sample preparation workflow for ketovaline.

Detailed Protocol:

  • Quenching & Extraction:

    • For tissue samples, immediately snap-freeze in liquid nitrogen and grind to a fine powder under liquid nitrogen.

    • For cell pellets, rapidly aspirate the medium and quench with liquid nitrogen.

    • Add a pre-chilled (-20°C) extraction solvent (e.g., 80% methanol in water) to the powdered tissue or cell pellet.

    • Vortex vigorously and incubate on ice to allow for complete extraction and protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.

    • Carefully collect the supernatant containing the metabolites.

  • Drying:

    • Completely dry the supernatant using a vacuum concentrator (e.g., SpeedVac) or by lyophilization (freeze-drying). This step is critical as water interferes with the subsequent silylation reaction[12].

  • Derivatization - Step 1: Methoximation:

    • Rationale : The keto group of ketovaline can exist in equilibrium with its enol tautomer, leading to multiple derivatized products and complicating analysis. Methoximation stabilizes the keto group by converting it to an oxime, preventing tautomerization[12].

    • Reconstitute the dried extract in a solution of methoxyamine hydrochloride (MeOx) in pyridine.

    • Incubate with shaking at a controlled temperature (e.g., 37°C for 90 minutes)[12].

  • Derivatization - Step 2: Silylation:

    • Rationale : The carboxyl group of ketovaline is polar and non-volatile. Silylation replaces the acidic proton with a trimethylsilyl (TMS) group, increasing volatility and thermal stability[12].

    • Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the methoximated sample.

    • Incubate with shaking at a controlled temperature (e.g., 37°C for 30 minutes)[12].

    • The sample is now ready for injection into the GC-MS.

Parameter Recommendation Rationale
Internal Standard Stable isotope-labeled ketovaline (e.g., ¹³C- or ²H-labeled)Accounts for variability in extraction, derivatization, and injection. Co-elutes with the analyte.[13][14]
Derivatization Reagents Methoxyamine hydrochloride, MSTFAStandard and effective reagents for oximation and silylation of keto acids.[12]
Reaction Conditions Controlled temperature and timeEnsures complete and reproducible derivatization.
Protocol for LC-MS Analysis of Ketovaline

LC-MS is well-suited for the analysis of polar and non-volatile compounds, often without the need for derivatization[15]. However, for certain keto acids, derivatization can improve chromatographic retention on reverse-phase columns and enhance ionization efficiency[11][16].

Workflow for LC-MS Sample Preparation:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Quenching 1. Quenching (e.g., Cold Methanol) Extraction 2. Extraction (e.g., MeOH/H2O/CHCl3) Quenching->Extraction Cleanup 3. Protein Precipitation/ Lipid Removal Extraction->Cleanup Direct_Analysis Direct Injection Cleanup->Direct_Analysis Derivatization Optional Derivatization (e.g., with HQ) Cleanup->Derivatization Optional LCMS_Analysis LC-MS Analysis Direct_Analysis->LCMS_Analysis Derivatized_Analysis Injection of Derivatized Sample Derivatization->Derivatized_Analysis Derivatized_Analysis->LCMS_Analysis

Caption: LC-MS sample preparation workflow for ketovaline.

Detailed Protocol:

  • Quenching & Extraction:

    • Follow the same quenching and extraction procedures as for GC-MS (Section 2.1, Step 1). A biphasic extraction (e.g., methanol/chloroform/water) is highly recommended to efficiently separate polar metabolites from lipids[6].

    • Collect the upper aqueous/methanol phase containing ketovaline.

  • Sample Cleanup and Preparation for Injection:

    • The collected supernatant can often be directly analyzed after centrifugation to remove any remaining particulates.

    • Alternatively, for cleaner samples, a solid-phase extraction (SPE) step can be incorporated to concentrate the analytes and remove interfering substances[17].

    • Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent (e.g., 5% acetonitrile in water).

  • Optional Derivatization for Enhanced Performance:

    • Rationale : While direct analysis is possible, derivatization can improve retention on C18 columns and increase sensitivity. Reagents like 2-hydrazinoquinoline (HQ) react with the keto group to form a more hydrophobic and readily ionizable derivative[11].

    • To the extracted and dried sample, add a solution of HQ in the presence of a catalyst like triphenylphosphine (TPP) and dipyridyl disulfide (DPDS) in acetonitrile[11].

    • Incubate at an elevated temperature (e.g., 60°C for 60 minutes) to drive the reaction to completion[11].

    • The derivatized sample is then ready for LC-MS analysis.

Parameter Recommendation Rationale
Chromatography HILIC or Reverse-Phase C18 (with or without derivatization)HILIC is suitable for separating polar compounds like underivatized ketovaline.[18] Reverse-phase is effective for derivatized ketovaline.
Internal Standard Stable isotope-labeled ketovalineEssential for accurate quantification in LC-MS to correct for matrix effects and ionization suppression.[14]
Mobile Phase Acetonitrile and water with additives (e.g., formic acid, ammonium formate)Acidic modifiers promote protonation and improve peak shape. Ammonium salts can help reduce sodium adduction.[19]

Part 3: Method Validation and Quality Control

A robust analytical method requires rigorous validation to ensure that the results are reliable and reproducible[20]. Key validation parameters include:

  • Linearity and Range : Establishing the concentration range over which the analytical response is proportional to the analyte concentration.

  • Accuracy and Precision : Determining the closeness of the measured value to the true value and the degree of scatter in repeated measurements, respectively.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ) : The lowest concentration of the analyte that can be reliably detected and quantified.

  • Specificity : Ensuring that the analytical signal is solely from the analyte of interest and not from interfering components in the matrix.

  • Recovery : Assessing the efficiency of the extraction process by comparing the amount of analyte in the final extract to the initial amount in the sample.

Quality Control (QC) Samples : Pooling small aliquots from each study sample to create a representative QC sample is a standard practice. These QC samples should be injected periodically throughout the analytical run to monitor the stability and performance of the analytical system.

Conclusion

The successful metabolomic analysis of this compound is fundamentally dependent on a well-designed and meticulously executed sample preparation strategy. By understanding the chemical properties of ketovaline and the principles behind each step—from quenching and extraction to derivatization and analysis—researchers can minimize experimental variability and generate high-quality, trustworthy data. The protocols and insights provided in this guide serve as a comprehensive resource for navigating the complexities of ketovaline metabolomics, ultimately enabling a deeper understanding of its role in health and disease.

References

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  • da Silva, R. R., et al. (2015). Formation of sodium cluster ions complicates liquid chromatography–mass spectrometry metabolomics analyses. ResearchGate. Retrieved from [Link]

  • Tambellini, E., et al. (2018). Extraction and Analysis of Pan-metabolome Polar Metabolites by Ultra Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS). Journal of Visualized Experiments, (132), e56956. [Link]

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  • Zea, D., et al. (2019). Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias. Scientific Reports, 9, 7468. [Link]

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Troubleshooting & Optimization

How to improve the solubility of Ketovaline sodium salt in minimal media.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is Ketovaline sodium salt and why is its solubility in minimal media a concern?

This compound, also known as α-Ketoisovaleric acid sodium salt, is the sodium salt of the keto acid analog of the amino acid valine.[1] It is used in various research applications, including metabolic studies and as a component in specialized cell culture media. Minimal media are formulated with only the essential nutrients for microbial growth, often containing a variety of inorganic salts.[2][3] The complex ionic environment of minimal media can sometimes lead to solubility issues with supplemented compounds like this compound, resulting in precipitation and inaccurate final concentrations in your experiments.

Q2: What is the general solubility of this compound in aqueous solutions?

This compound is generally considered to be soluble in water.[2][3][4] One supplier reports a solubility of 100 mg/mL in water, resulting in a clear, colorless solution.[5][6] However, this value is for purified water and the solubility can be different in a complex solution like minimal media.

Q3: Can the pH of the minimal media affect the solubility of this compound?

Yes, the pH of the medium can significantly influence the solubility of this compound. As the sodium salt of a weak acid (α-ketoisovaleric acid), its solubility is generally higher at neutral to alkaline pH. In acidic conditions, the carboxylate group of the ketovaline anion can become protonated, forming the less soluble free acid, which may precipitate out of the solution.[7][8][9]

Q4: How does temperature impact the solubility of this compound?

For most solid solutes, solubility in a liquid solvent increases with temperature.[10][11][12] Therefore, gently warming the minimal media may aid in the dissolution of this compound. However, it is crucial to avoid excessive heat, as this can degrade other media components, such as vitamins or the carbon source.[5] The dissolution of some salts can be an exothermic process, where solubility decreases with increasing temperature, although this is less common.[10][13]

Q5: Could other components of the minimal media be interacting with the this compound?

Minimal media formulations, such as M9 medium, contain divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺).[14] These cations have the potential to form less soluble salts with the ketovaline anion, leading to precipitation. This is a common issue in media preparation, where phosphate salts can also precipitate with these divalent cations.[2]

Troubleshooting Guide: Enhancing this compound Solubility

This section provides a systematic approach to resolving common issues encountered when dissolving this compound in minimal media.

Problem 1: Incomplete Dissolution or Cloudiness Upon Addition

If you observe that the this compound is not fully dissolving or the medium becomes cloudy immediately after its addition, consider the following steps.

Troubleshooting Workflow for Incomplete Dissolution

A Start: Incomplete Dissolution B Prepare a Concentrated Stock Solution A->B  Initial Step   C Adjust the Order of Addition B->C  If precipitation persists   D Optimize pH of the Medium C->D  If still unresolved   E Apply Gentle Heating D->E  Final attempt   F Successful Dissolution E->F  Success   A Precipitation Observed B Check Storage Conditions A->B C Review pH of Final Medium A->C D Consider Divalent Cation Concentration A->D E Store at Room Temperature B->E  If stored cold   F Adjust pH to ~7.0-7.5 C->F  If pH is low   G Reduce or Sequentially Add Cations D->G  If precipitation is suspected to be salt complex  

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Technical Support Center: Troubleshooting Low Incorporation of Isotopes from Ketovaline Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isotopic labeling using Ketovaline sodium salt (α-ketoisovaleric acid sodium salt). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the incorporation of isotopes into proteins for applications such as NMR spectroscopy. As Senior Application Scientists, we have compiled this resource based on established biochemical principles and extensive field experience to ensure you can confidently navigate your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am observing low or no incorporation of the isotopic label from ketovaline into my protein of interest. Where should I start troubleshooting?

Answer:

Low incorporation of isotopes from ketovaline can stem from several factors, ranging from simple media preparation errors to more complex metabolic issues. We recommend a systematic approach to troubleshooting, starting with the most common and easily addressable problems.

A. Verification of Media Components and Precursor Stability

A primary reason for labeling failure is often related to the composition and stability of the culture medium.

  • Underlying Principle: Ketovaline serves as a precursor to valine. For efficient incorporation, the de novo biosynthesis of valine by the expression host (e.g., E. coli) must be effectively bypassed by providing the isotopic precursor, which is then converted to labeled valine and incorporated into the protein.

  • Troubleshooting Steps:

    • Confirm the absence of unlabeled valine: Ensure that your minimal medium does not contain any unlabeled L-valine, which would compete with the labeled precursor and dilute the isotopic enrichment.

    • Check the stability of ketovaline: While generally stable, the stability of ketovaline in solution can be affected by pH and temperature over extended periods[1][2]. Prepare fresh solutions of this compound before each experiment and add it to the medium shortly before inducing protein expression.

    • Verify the concentration of ketovaline: Insufficient precursor concentration can lead to low labeling efficiency. A typical starting concentration for α-ketoisovalerate in E. coli is around 100-120 mg/L, added approximately one hour before induction[3].

B. Metabolic Pathway and Enzyme Activity

The conversion of ketovaline to valine is a critical enzymatic step.

  • Underlying Principle: In E. coli, the final step in valine biosynthesis is the transamination of α-ketoisovalerate (ketovaline) to L-valine. This reaction is primarily catalyzed by the enzyme transaminase B, which is encoded by the ilvE gene[4][5][6]. The efficiency of this conversion is crucial for high levels of isotope incorporation.

  • Troubleshooting Steps:

    • Ensure adequate amino group donors: The transamination reaction requires an amino group donor, typically glutamate. Ensure your medium contains sufficient glutamate or other amino group sources.

    • Consider the expression host: Different E. coli strains may have varying levels of transaminase activity. Strains like BL21(DE3) are generally effective, but if problems persist, consider using a strain known to have robust branched-chain amino acid biosynthesis pathways.

    • Rule out metabolic scrambling: Isotope scrambling, where the label is transferred to other molecules, can reduce the specific enrichment of valine[7]. This is less of a concern with ketovaline for valine labeling but can be minimized by ensuring a clean experimental setup.

Here is a workflow to guide your initial troubleshooting:

G start Low Isotope Incorporation Detected media_check Verify Media Composition (No unlabeled valine, fresh ketovaline) start->media_check concentration_check Check Ketovaline Concentration (e.g., 100-120 mg/L for E. coli) media_check->concentration_check Media OK outcome_bad Problem Persists media_check->outcome_bad Issue Found & Corrected metabolic_check Assess Metabolic Factors (Amino group donors, host strain) concentration_check->metabolic_check Concentration OK concentration_check->outcome_bad Issue Found & Corrected outcome_good Problem Resolved metabolic_check->outcome_good Factors Optimized metabolic_check->outcome_bad Issue Found & Corrected

Caption: Initial troubleshooting workflow for low isotope incorporation.

Question 2: I've confirmed my media is correct, but the labeling efficiency is still suboptimal. Could there be a metabolic competition issue?

Answer:

Yes, metabolic competition is a significant factor that can lead to reduced incorporation of your isotopic label.

  • Underlying Principle: The cell's metabolic network is highly interconnected. Even in a minimal medium, endogenous metabolic pathways can produce unlabeled precursors that compete with the isotopically labeled one you provide. This is a form of "metabolic contest" where different pathways vie for common substrates[8][9].

  • Troubleshooting and Optimization:

    • Timing of Precursor Addition: The timing of when you add the ketovaline is critical. It is generally recommended to add the precursor about one hour before inducing protein expression[3]. This allows the cells to uptake and begin converting the labeled precursor before the high demand for amino acids during protein synthesis begins.

    • Inhibition of Competing Pathways: In some cases, it may be necessary to inhibit the de novo biosynthesis of valine more directly. However, since ketovaline is the immediate precursor, this is less of an issue than with precursors further up the pathway. The presence of excess ketovaline should naturally suppress the earlier steps of the pathway through feedback inhibition.

    • Consider the Carbon Source: The primary carbon source (e.g., glucose) can influence the flux through various metabolic pathways. Using a fully labeled carbon source like ¹³C-glucose in conjunction with your labeled ketovaline can help to ensure that any endogenously produced valine is also labeled, although this increases the cost.

The metabolic pathway for valine biosynthesis in E. coli is illustrated below:

G Pyruvate Pyruvate AHAS AHAS (ilvBN, ilvGM, ilvIH) Pyruvate->AHAS Acetolactate α-Acetolactate AHAS->Acetolactate IlvC IlvC Acetolactate->IlvC DH_isovalerate α,β-dihydroxy-isovalerate IlvC->DH_isovalerate IlvD IlvD DH_isovalerate->IlvD Ketovaline α-Ketoisovalerate (Ketovaline) IlvD->Ketovaline IlvE Transaminase B (ilvE) Ketovaline->IlvE Valine L-Valine IlvE->Valine alpha_KG α-Ketoglutarate IlvE->alpha_KG Protein Protein Synthesis Valine->Protein Labeled_Ketovaline Isotopically Labeled This compound Labeled_Ketovaline->IlvE External Addition Glutamate Glutamate Glutamate->IlvE

Caption: Valine biosynthesis pathway in E. coli.

Question 3: My protein expression levels are significantly lower when I add ketovaline. Is this normal, and how can I mitigate it?

Answer:

A decrease in protein expression upon the addition of metabolic precursors can occur and is often due to metabolic burden or toxicity.

  • Underlying Principle: The addition of high concentrations of a metabolite can place a burden on the cell's metabolic system. While ketovaline is a natural intermediate, high concentrations can potentially be toxic or alter metabolic fluxes in a way that is detrimental to cell growth and protein expression.

  • Troubleshooting and Optimization:

    • Optimize Precursor Concentration: The recommended concentration of 100-120 mg/L is a starting point. It's advisable to perform a titration experiment to find the optimal concentration for your specific protein and expression system. Test a range of concentrations (e.g., 50 mg/L, 100 mg/L, 150 mg/L) and assess both protein yield and isotope incorporation.

    • Monitor Cell Health: After adding the precursor, monitor the optical density (OD600) of your culture to ensure that cell growth is not severely inhibited. A slight decrease in the growth rate may be acceptable if it leads to higher quality, well-labeled protein.

    • pH Considerations: The addition of the sodium salt of ketovaline can slightly alter the pH of the medium. While usually not significant, it's good practice to check and adjust the pH of your medium after all components have been added, especially for sensitive expression systems[10][11].

Table 1: Recommended Starting Conditions for Isotopic Labeling with Ketovaline in E. coli

ParameterRecommended ValueNotes
Expression Host BL21(DE3) or similar prototrophic strainGenerally robust for protein expression.
Medium M9 minimal mediumEnsure it is free of unlabeled valine.
Carbon Source ¹²C-Glucose (for specific labeling) or ¹³C-Glucose (for uniform background)Glucose concentration should be optimized for your expression system.
Nitrogen Source ¹⁵NH₄Cl (if ¹⁵N labeling is desired)Standard concentration is typically 1 g/L.
Ketovaline Concentration 100-120 mg/LTitrate for optimal balance of yield and incorporation.
Time of Addition ~1 hour before induction of protein expressionAllows for uptake and initial conversion.
Induction Temperature 18-25 °CLower temperatures can improve protein folding and stability.
pH of Medium 7.0 - 7.4Check and adjust after adding all components.

Question 4: I am working with a eukaryotic expression system. Are there different considerations for using ketovaline?

Answer:

Yes, eukaryotic systems, such as yeast (Pichia pastoris) or mammalian cells (e.g., CHO, HEK), have different metabolic regulation and cellular structures that require adjustments to the labeling protocol.

  • Underlying Principle: Eukaryotic cells have distinct transporter systems for nutrient uptake and compartmentalized metabolism (e.g., mitochondria). The efficiency of ketovaline uptake and its conversion to valine can be influenced by these factors.

  • Specific Considerations for Eukaryotic Systems:

    • Precursor Uptake: The uptake of keto acids can be pH-dependent in yeast. For Pichia pastoris, an acidic cultivation pH has been shown to increase the uptake of α-ketoisovalerate[10][11].

    • Transaminase Location and Activity: The transaminases responsible for converting ketovaline to valine are present in both the cytoplasm and mitochondria in mammalian cells. The efficiency of labeling may depend on the specific localization and activity of these enzymes in your chosen cell line.

    • Media Formulation: Commercially available eukaryotic cell culture media are often complex. It is crucial to use a valine-free formulation to avoid competition from unlabeled amino acids[12].

    • Stability in Complex Media: The stability of ketovaline should be verified in your specific cell culture medium, as interactions with other components could potentially lead to degradation over the course of a multi-day culture[13].

For eukaryotic systems, it is even more critical to perform pilot experiments to optimize the concentration of ketovaline and the timing of its addition relative to the protein expression phase.

Summary of Key Troubleshooting Points

  • Verify your reagents and media: Ensure the absence of unlabeled valine and use freshly prepared ketovaline solutions.

  • Optimize precursor concentration and timing: Titrate the amount of ketovaline and add it approximately one hour before induction.

  • Monitor cell health and protein expression: Balance high incorporation with acceptable protein yields.

  • Consider the specifics of your expression system: Adapt your protocol for prokaryotic versus eukaryotic hosts.

  • Be systematic: Change one variable at a time to pinpoint the source of the problem.

By following this guide, you will be well-equipped to troubleshoot and resolve issues with low isotopic incorporation from this compound, leading to successfully labeled proteins for your research.

References

  • Park, J. H., et al. (2019). Engineering Escherichia coli for autoinducible production of L-valine: An example of an artificial positive feedback loop in amino acid biosynthesis. PLoS ONE. [Link]

  • Park, J. H., et al. (2007). Metabolic engineering of Escherichia coli for the production of l-valine based on transcriptome analysis and in silico gene knockout simulation. PNAS. [Link]

  • Carranza-Saavedra, C. O., et al. (2022). E. coli biosynthetic paths to L-valine production. ResearchGate. [Link]

  • Gao, Y., et al. (2018). Engineering of microbial cells for L-valine production: challenges and opportunities. ResearchGate. [Link]

  • Maderspacher, M., et al. (2019). Valine-Induced Isoleucine Starvation in Escherichia coli K-12 Studied by Spike-In Normalized RNA Sequencing. Frontiers in Microbiology. [Link]

  • Lee-Peng, F. C., et al. (1979). Transaminase B from Escherichia coli: Quaternary Structure, Amino-Terminal Sequence, Substrate Specificity, and Absence of a Separate Valine-α-Ketoglutarate Activity. Journal of Bacteriology. [Link]

  • Takeda, M., et al. (2018). Methyl-selective isotope labeling using α-ketoisovalerate for the yeast Pichia pastoris recombinant protein expression system. Journal of Biomolecular NMR. [Link]

  • Lee-Peng, F. C., et al. (1979). Transaminase B from Escherichia coli: quaternary structure, amino-terminal sequence, substrate specificity, and absence of a separate valine-alpha-ketoglutarate activity. PubMed. [Link]

  • Takeda, M., et al. (2018). Methyl-selective isotope labeling using α-ketoisovalerate for the yeast Pichia pastoris recombinant protein expression system. Semantic Scholar. [Link]

  • Goose, J. E., et al. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions. [Link]

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  • Schirmaier, C., et al. (2020). Cell culture media comprising keto acids.
  • Whalen, W. A., & Berg, C. M. (1982). Multivalent regulation of isoleucine-valine transaminase in an Escherichia coli K-12 ilvA deletion strain. Journal of Bacteriology. [Link]

  • Zhang, Y., et al. (2021). L-valine biosynthesis in E. coli via 2-KIV. ResearchGate. [Link]

  • An, Y., et al. (2022). Evaluation of Metabolic Engineering Strategies on 2-Ketoisovalerate Production by Escherichia coli. Applied and Environmental Microbiology. [Link]

  • Ito, T., et al. (2019). Metabolic pathway of Met, Thr, Ile, and Val biosynthesis in E. coli. ResearchGate. [Link]

  • Liu, L., et al. (2018). Rational molecular engineering of l-amino acid deaminase for production of α-ketoisovaleric acid from l-valine by Escherichia coli. RSC Advances. [Link]

  • Christopherson, M. R., et al. (2013). Reduced Transaminase B (IlvE) Activity Caused by the Lack of yjgF Is Dependent on the Status of Threonine Deaminase (IlvA) in Salmonella enterica Serovar Typhimurium. Journal of Bacteriology. [Link]

  • Zhang, K., et al. (2008). Expanding metabolism for biosynthesis of nonnatural alcohols. PNAS. [Link]

  • Schmiedel, R. J., et al. (2022). Proposed mechanism of isotope labeling by several rounds of keto–enol tautomerization. ResearchGate. [Link]

  • Richardson, S. L., et al. (2024). A practical guide for the preparation of C1-labeled α-amino acids using aldehyde catalysis with isotopically labeled CO2. Nature Protocols. [Link]

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  • Das, B. B., et al. (2013). A rapid and robust method for selective isotope labeling of proteins. Journal of Biomolecular NMR. [Link]

  • Mustapha, Z. (2024). Why am I getting low isotopic enrichment in my expressed protein even though I am using labeled media? ResearchGate. [Link]

  • Abe, T. (1983). Metabolic conversion of alpha-keto valine to valine in patients with chronic renal failure. PubMed. [Link]

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  • Biology Stack Exchange. (2016). Why is nitrogen isotopic labelling required for protein NMR? Biology Stack Exchange. [Link]

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  • Allmann, S., et al. (2019). “Metabolic contest”, a new way to control carbon source preference. bioRxiv. [Link]

  • Synthelis. (2022). Why labeling proteins for NMR studies using cell-free systems? Synthelis. [Link]

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Technical Support Center: Optimizing Ketovaline Sodium Salt Concentration for Protein Labeling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of Ketovaline sodium salt in protein labeling experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Here, we move beyond simple protocols to explain the underlying principles of your experimental choices, ensuring scientifically sound and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it label proteins?

This compound, also known as α-Ketoisovaleric acid sodium salt, is a chemical probe used for the covalent labeling of proteins.[1] While not a conventional labeling reagent that targets highly reactive residues like cysteine, its utility lies in its potential to react with specific amino acid side chains under particular conditions, such as with the primary amine of lysine residues. The reaction mechanism often involves the formation of a stable adduct, allowing for the subsequent detection and analysis of the labeled protein. This labeling can be influenced by factors such as the solvent accessibility of the target residue and the local microenvironment within the protein structure.[2][3]

Q2: Why is optimizing the concentration of this compound crucial?

Optimizing the concentration of any labeling reagent is a critical step to ensure the integrity of your experimental results.[4] For this compound, this is particularly important for several reasons:

  • Maximizing Labeling Efficiency: Finding the optimal concentration ensures that a sufficient number of target protein molecules are labeled for downstream detection and analysis.

  • Preserving Protein Structure and Function: High concentrations of labeling reagents can sometimes perturb the native structure of the protein, potentially altering its function.[6][7] It is essential to use a concentration that effectively labels the protein without causing denaturation or aggregation.[8]

Q3: What are the initial recommended concentration ranges for this compound?

As a starting point, it is advisable to perform a titration experiment to determine the optimal concentration for your specific protein and experimental setup. A common approach is to test a range of molar coupling ratios (moles of label per mole of protein). For initial studies, ratios of 10:1 to 40:1 are often a good starting point.[9] The ideal concentration will depend on several factors including the protein concentration, the number of available labeling sites, and the inherent reactivity of those sites.[3]

Troubleshooting Guide

This section addresses common issues encountered during protein labeling experiments with this compound and provides actionable solutions.

Problem 1: Low or No Protein Labeling Signal

Possible Causes and Solutions

  • Suboptimal Reagent Concentration: The concentration of this compound may be too low for efficient labeling.

    • Solution: Perform a concentration titration experiment. Systematically increase the molar ratio of this compound to your target protein. It's recommended to test a matrix of concentrations to identify the optimal range.[4]

  • Poor Reagent Solubility or Stability: this compound is generally soluble in water, but improper storage or handling can affect its stability and reactivity.[10][11]

    • Solution: Ensure the this compound is fully dissolved in a compatible buffer before adding it to the protein solution. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.

  • Unfavorable Reaction Conditions: The pH, temperature, and incubation time of the labeling reaction can significantly impact efficiency.

    • Solution: Optimize the reaction buffer. For amine-reactive labeling, a pH range of 7.0-9.0 is often recommended to ensure the target lysine residues are deprotonated and thus more nucleophilic.[9][12] Also, consider varying the incubation time and temperature to find the optimal conditions for your specific protein.

  • Inaccessible Labeling Sites: The target amino acid residues on your protein may be buried within the protein's structure and therefore inaccessible to the labeling reagent.[3]

    • Solution: If possible, perform the labeling reaction under partially denaturing conditions to expose more potential labeling sites. However, be cautious as this may affect the protein's native conformation and function.

Problem 2: High Background or Non-Specific Labeling

Possible Causes and Solutions

  • Excessively High Reagent Concentration: Using too much this compound is a common cause of non-specific binding.[5]

    • Solution: Reduce the molar ratio of the labeling reagent to the protein. Refer to your initial titration experiment to select a concentration that provides a good signal-to-noise ratio.

  • Hydrophobic or Electrostatic Interactions: The labeling reagent may be non-covalently interacting with the protein or other components in your sample.[13]

    • Solution: Adjust the buffer composition to minimize these interactions. Increasing the salt concentration (e.g., NaCl) can help reduce electrostatic interactions.[5] Adding a low concentration of a non-ionic surfactant, such as Tween-20 (e.g., 0.05%), can help disrupt non-specific hydrophobic interactions.[5][8]

  • Contaminating Proteins: The presence of other proteins in your sample can lead to off-target labeling.

    • Solution: Ensure your target protein is highly purified before performing the labeling reaction.

Problem 3: Protein Precipitation or Aggregation During Labeling

Possible Causes and Solutions

  • Over-labeling of the Protein: Attaching too many molecules of the labeling reagent can alter the protein's surface properties, leading to aggregation.[8][14]

    • Solution: Decrease the concentration of this compound. A lower degree of labeling is often sufficient for detection and is less likely to cause protein instability.

  • Presence of Organic Solvents: If this compound is first dissolved in an organic solvent, the final concentration of this solvent in the reaction mixture may be high enough to denature the protein.

    • Solution: Minimize the amount of organic solvent in the final reaction volume. If possible, dissolve the reagent directly in an aqueous buffer.

  • Unfavorable Buffer Conditions: The pH or ionic strength of the reaction buffer may not be optimal for your protein's stability.

    • Solution: Ensure the labeling reaction is performed in a buffer that is known to maintain the stability of your target protein.

Experimental Protocols & Data Presentation

Protocol: Optimizing this compound Concentration

This protocol outlines a systematic approach to determine the optimal concentration of this compound for labeling your protein of interest.

1. Preparation of Reagents:

  • Prepare a stock solution of your purified protein at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 7.2).[9]
  • Prepare a fresh stock solution of this compound in the same buffer.

2. Concentration Titration Matrix:

  • Set up a series of labeling reactions with varying molar ratios of this compound to your protein. A good starting range is from 5:1 to 100:1.
  • Include a "no-label" control (protein only) to assess background signal.

3. Labeling Reaction:

  • Add the appropriate volume of the this compound stock solution to each protein aliquot.
  • Incubate the reactions for a set period (e.g., 1-2 hours) at a specific temperature (e.g., room temperature or 4°C).

4. Removal of Excess Label:

  • After incubation, remove the unreacted this compound using size-exclusion chromatography (e.g., a desalting column) or dialysis.

5. Analysis of Labeling Efficiency:

  • Analyze the labeled protein using a suitable method. This could include:
  • SDS-PAGE with fluorescence imaging: If this compound possesses fluorescent properties or if a fluorescent tag is incorporated.
  • Mass Spectrometry: To determine the degree of labeling and identify the specific sites of modification.[15][16][17]

Table 1: Example Concentration Titration Matrix

ReactionProtein Conc. (mg/mL)Molar Ratio (Ketovaline:Protein)Incubation Time (hr)Incubation Temp. (°C)
115:1225
2110:1225
3120:1225
4140:1225
5180:1225
61100:1225
Control10:1225

Visualizations

Diagram 1: Workflow for Optimizing this compound Concentration

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein Solution titration Perform Concentration Titration Matrix prep_protein->titration prep_keto Prepare Ketovaline Sodium Salt Solution prep_keto->titration incubation Incubate Reactions titration->incubation purify Remove Excess Label (e.g., Desalting Column) incubation->purify analysis Analyze Labeling Efficiency (e.g., Mass Spectrometry) purify->analysis optimization Determine Optimal Concentration analysis->optimization

Caption: Workflow for optimizing this compound concentration.

Diagram 2: Troubleshooting Logic for Low Labeling Efficiency

G start Low/No Signal? check_conc Concentration Optimal? start->check_conc check_conditions Reaction Conditions Optimal? check_conc->check_conditions No solution1 Increase Ketovaline Concentration check_conc->solution1 Yes check_accessibility Labeling Sites Accessible? check_conditions->check_accessibility No solution2 Optimize pH, Temp, Time check_conditions->solution2 Yes solution3 Consider Partial Denaturation check_accessibility->solution3 Yes end Successful Labeling check_accessibility->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for low labeling efficiency.

References

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Technical Support Center: Navigating the Cytotoxicity of Ketovaline Sodium Salt in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals working with Ketovaline sodium salt. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the potential cytotoxic effects of this compound in your cell culture experiments. Our goal is to empower you with the knowledge to design robust experiments, interpret your results accurately, and overcome common challenges.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of this compound in cell culture.

1. What is this compound and what is its expected biological activity?

This compound, also known as sodium 3-methyl-2-oxobutyrate, is the sodium salt of α-ketoisovaleric acid.[1][2] It is a branched-chain keto acid that serves as a precursor for the synthesis of the essential amino acid valine.[3] In cell culture, it is often used as a more stable and soluble alternative to valine in chemically defined media, particularly for biopharmaceutical production in cell lines like Chinese Hamster Ovary (CHO) cells.[3][4][5] Its primary biological role is in amino acid metabolism. While it can support cell growth by providing a source for valine, at high concentrations or under specific cellular conditions, it may exert cytotoxic effects.

2. At what concentration should I expect to see cytotoxicity with this compound?

The cytotoxic concentration of this compound can vary significantly depending on the cell line, exposure duration, and the specific cytotoxicity assay used. There is no universal cytotoxic concentration. Therefore, it is essential to perform a dose-response study for your specific experimental system to determine the EC50 (half-maximal effective concentration). A broad range of concentrations should be tested initially to identify the cytotoxic window for your cells.

3. How should I prepare and store this compound for cell culture experiments?

This compound is generally soluble in water.[4] For cell culture, it should be dissolved in a sterile, buffered solution like PBS or directly in the cell culture medium. To ensure sterility, the prepared stock solution should be passed through a 0.22 µm filter. It is best to prepare a concentrated stock solution and store it in small, single-use aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.

4. Can the cytotoxic effects of this compound be reversed?

The reversibility of cytotoxicity depends on the underlying mechanism of cell death. If the compound induces a temporary metabolic imbalance, its removal might allow the cells to recover. However, if it triggers programmed cell death (apoptosis) or necrosis, the process is generally irreversible.[6] A "washout" experiment, where the compound is removed after a set exposure time and replaced with fresh medium, can help determine if the observed cytotoxic effects are reversible in your cell model.

Troubleshooting Guide: Addressing Unexpected Cytotoxicity Results

This section provides a structured approach to troubleshooting common issues encountered when assessing the cytotoxicity of this compound.

Problem 1: Higher-than-expected cytotoxicity at low concentrations.

Potential Causes:

  • Compound Contamination: The this compound may be contaminated with a more potent cytotoxic substance.

  • Calculation Errors: Mistakes in calculating stock solution concentrations or dilutions can lead to unintentionally high doses.

  • Cell Line Hypersensitivity: The specific cell line may be particularly sensitive to alterations in amino acid metabolism.

  • Media Interactions: The compound could interact with components in the cell culture medium, forming a more toxic byproduct.

Troubleshooting Steps:

  • Verify Compound Purity: If possible, confirm the purity of your this compound using analytical methods.

  • Double-Check Calculations: Carefully review all calculations for stock solutions and dilutions.

  • Expand Dose-Response Range: Test a wider range of concentrations, including much lower ones, to accurately determine the toxicity threshold.

  • Use a Control Cell Line: Compare the effects on your cell line with a different, well-characterized cell line to assess for specific sensitivities.

  • Evaluate Media Composition: Consider if any media components could be interacting with the ketovaline.

Problem 2: No significant cytotoxicity observed, even at high concentrations.

Potential Causes:

  • Cell Line Resistance: The cells may have efficient metabolic pathways to utilize or detoxify the compound.

  • Compound Degradation: this compound may not be stable in your specific cell culture medium over the experimental duration.

  • Insufficient Exposure Time: The incubation period may be too short for cytotoxic effects to become apparent.

  • Insensitive Assay: The chosen cytotoxicity assay may not be suitable for detecting the specific mode of cell death induced.[7]

Troubleshooting Steps:

  • Extend Exposure Time: Increase the incubation time with the compound (e.g., from 24 to 48 or 72 hours).

  • Increase Concentration Range: If solubility permits, test higher concentrations.

  • Use an Orthogonal Assay: Complement your primary assay with a different one that measures a distinct cytotoxicity marker. For example, if you are using a metabolic assay like MTT, also use a membrane integrity assay like LDH release.[8]

  • Confirm Compound Stability: If possible, use an analytical method to check the concentration of the compound in the medium at the beginning and end of the experiment.

Problem 3: High variability between replicate wells.

Potential Causes:

  • Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results.

  • Edge Effects: Wells on the outer edges of the plate can experience different temperature and evaporation rates.[9]

  • Pipetting Inaccuracy: Errors in pipetting the compound or assay reagents can introduce significant variability.[10][11]

  • Cell Clumping: Non-uniform cell suspensions will result in inconsistent responses.

Troubleshooting Steps:

  • Optimize Seeding Protocol: Ensure a single-cell suspension before seeding and use a consistent technique.

  • Mitigate Edge Effects: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or medium to act as a humidity barrier.[9]

  • Calibrate Pipettes: Regularly check and calibrate your pipettes.

  • Ensure Thorough Mixing: Gently mix compound dilutions before and after adding them to the wells.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the cytotoxicity of this compound.

Protocol 1: Determining the EC50 using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[12][13][14]

Materials:

  • This compound

  • Target cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[12]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimized density and allow them to attach overnight.[12]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing the compound dilutions. Include appropriate controls (vehicle and untreated cells).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours.[15]

  • Solubilization: Add 100-150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the EC50.

Protocol 2: Assessing Membrane Integrity with the LDH Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[16][17][18]

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • This compound

  • Target cell line

  • Complete cell culture medium

  • 96-well cell culture plates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include a maximum LDH release control by treating some wells with a lysis solution provided in the kit.[19]

  • Sample Collection: After incubation, carefully transfer the cell culture supernatant to a new 96-well plate.[19]

  • LDH Reaction: Add the LDH assay reagents to the supernatant according to the manufacturer's instructions.[19]

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol, and then measure the absorbance at the recommended wavelength (usually around 490 nm).[16][19]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control, after subtracting the background LDH release from the vehicle control.[20]

Visualizations

Workflow for Assessing this compound Cytotoxicity

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Troubleshooting A Prepare this compound Stock Solution B Perform Dose-Response Study (e.g., MTT Assay) on Target Cell Line A->B C Determine EC50 Value B->C D Confirm Cytotoxicity with an Orthogonal Assay (e.g., LDH Assay) C->D If cytotoxic G Unexpected Results (High/Low Cytotoxicity, High Variability) C->G If results are unexpected E Investigate Mode of Cell Death (e.g., Apoptosis vs. Necrosis Assays) D->E F Assess Reversibility with Washout Experiment E->F H Consult Troubleshooting Guide G->H I Optimize Experimental Parameters (Concentration, Time, Assay) H->I I->B Re-evaluate

Caption: A general workflow for the systematic evaluation of this compound cytotoxicity.

Troubleshooting Decision Tree for Unexpected Cytotoxicity

cluster_high High Cytotoxicity cluster_low Low/No Cytotoxicity cluster_variable High Variability Start Unexpected Cytotoxicity Result High_Q1 Verify Compound Purity & Concentration? Start->High_Q1 Low_Q1 Increase Exposure Time/Concentration? Start->Low_Q1 Var_Q1 Check Cell Seeding & Pipetting? Start->Var_Q1 High_A1_No Re-prepare Stock & Repeat High_Q1->High_A1_No No High_Q2 Is Cell Line Hypersensitive? High_Q1->High_Q2 Yes High_A1_Yes Test on a Less Sensitive Cell Line High_Q2->High_A1_Yes No High_A2_Yes Consider Alternative Cell Model High_Q2->High_A2_Yes Yes Low_A1_Yes Perform Time- and Dose-Response Low_Q1->Low_A1_Yes Yes Low_Q2 Is Compound Stable? Low_Q1->Low_Q2 No Low_A1_No Use a More Sensitive/Orthogonal Assay Low_Q2->Low_A1_No Yes Low_A2_No Verify Stability (e.g., HPLC) Low_Q2->Low_A2_No No Var_A1_Yes Optimize Seeding Protocol & Calibrate Pipettes Var_Q1->Var_A1_Yes Yes Var_A1_No Mitigate Edge Effects Var_Q1->Var_A1_No No

Caption: A decision tree to guide troubleshooting of unexpected cytotoxicity results.

Quantitative Data Summary

ParameterCell Line A (e.g., HeLa)Cell Line B (e.g., HepG2)Cell Line C (e.g., CHO)
Seeding Density (cells/well) 5,000 - 10,00010,000 - 20,00015,000 - 30,000
This compound Conc. Range (mM) 0.1 - 200.5 - 501 - 100
Incubation Time (hours) 24, 4824, 48, 7248, 72
MTT Incubation Time (hours) 2 - 43 - 42 - 3

Note: These values are illustrative and should be optimized for your specific experimental conditions.

References

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Institutes of Health. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • LDH cytotoxicity assay. (2024). Protocols.io. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • LDH Assay. Cell Biologics Inc.[Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information. [Link]

  • How can I improve my cytotoxicity assays? (2019). Reddit. [Link]

  • Cell culture media comprising keto acids.
  • Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies. [Link]

  • Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. (2020). Frontiers in Physiology. [Link]

  • Why We Should be Vigilant: Drug Cytotoxicity Observed with In Vitro Transporter Inhibition Studies. (2017). National Center for Biotechnology Information. [Link]

  • Update on in vitro cytotoxicity assays for drug development. (2008). Expert Opinion on Drug Discovery. [Link]

  • Drug toxicity assessment: cell proliferation versus cell death. (2022). Cell Death & Disease. [Link]

  • Drug toxicity assessment: cell proliferation versus cell death. (2022). ResearchGate. [Link]

  • Keto leucine and keto isoleucine are bioavailable precursors of their respective amino acids in cell culture media. (2020). Journal of Biotechnology. [Link]

  • In vitro cytotoxicity of the sodium, potassium and calcium salts of saccharin, sodium ascorbate, sodium citrate and sodium chloride. (1989). Toxicology in Vitro. [Link]

Sources

Common pitfalls in using Ketovaline sodium salt for NMR studies and how to avoid them.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ketovaline Sodium Salt in NMR Studies

A Note on Nomenclature: The term "this compound" is not a standard chemical name. This guide assumes the user is referring to the sodium salt of α-ketoisovaleric acid (also known as sodium 3-methyl-2-oxobutanoate), which is the α-keto acid analog of the amino acid valine. This compound is a key metabolite and is used in biomolecular NMR, often for isotopic labeling applications.[1][2]

Troubleshooting Guide: Common NMR Spectral Issues

This section addresses specific problems you may encounter during your NMR experiments with sodium α-ketoisovalerate.

Q1: Why do my NMR peaks look broad and poorly resolved?

Answer: Peak broadening is a common issue that can arise from several sources. The most likely culprits are paramagnetic impurities, sample viscosity, or suboptimal shimming.

  • Root Cause 1: Paramagnetic Metal Ion Contamination

    • Explanation: The carboxylate and α-keto functional groups in α-ketoisovalerate are excellent chelators for divalent and trivalent metal ions (e.g., Fe³⁺, Mn²⁺, Cu²⁺). Even trace amounts of these paramagnetic ions in your sample, buffer, or from glassware can cause significant line broadening, rendering the spectrum unusable.[3]

    • Solution:

      • Add a Chelating Agent: The most effective solution is to add a small amount of a strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to your NMR sample.[4] A final concentration of 1-5 mM EDTA is typically sufficient to sequester paramagnetic ions without significantly altering the sample conditions.[4][5][6]

      • Use High-Purity Reagents: Always use high-purity salts and buffers and prepare your solutions in metal-free water.

      • Acid-Wash Glassware: Ensure all glassware, including the NMR tube, is thoroughly cleaned and potentially acid-washed to remove any trace metal residues.

  • Root Cause 2: High Sample Concentration or Viscosity

    • Explanation: Highly concentrated samples can become viscous, which slows molecular tumbling and leads to broader lines. This can also occur if you are working with the compound in a complex, viscous matrix like cell lysate.

    • Solution:

      • Dilute the Sample: If possible, reduce the concentration of your analyte.

      • Increase Temperature: Acquiring the spectrum at a slightly higher temperature can decrease viscosity and sharpen peaks. However, be mindful of potential temperature effects on chemical equilibria (see Q3).

  • Root Cause 3: Poor Magnetic Field Homogeneity (Shimming)

    • Explanation: An improperly shimmed magnet will result in a non-uniform magnetic field across the sample volume, causing broad and distorted lineshapes.[7]

    • Solution: Carefully shim the spectrometer for every sample. If automated shimming routines are insufficient, manual shimming may be necessary, especially for samples with high salt concentrations which can affect the probe's performance.[8]

Q2: I see more peaks in my ¹H NMR spectrum than I expect for a single molecule. What's happening?

Answer: The presence of unexpected peaks is a hallmark of chemical exchange or multiple species in equilibrium. For α-ketoisovaleric acid, this is most commonly due to keto-enol-hydrate equilibria.

  • Explanation: In aqueous solutions (like D₂O), the α-keto group can exist in equilibrium with its hydrated (gem-diol) form and, to a lesser extent, its enol tautomer. These different forms are distinct chemical species with their own unique sets of NMR signals. The interconversion between these forms is often slow on the NMR timescale, allowing you to observe separate peaks for each species.[9][10][11]

  • Solution & Interpretation:

    • Identify the Species: The keto form is typically the major species, but the proportion of the hydrate can be significant in D₂O. The enol form is usually a minor component.[10][12]

    • Confirm with 2D NMR: Use 2D NMR experiments like HSQC or HMBC to correlate proton and carbon signals, which can help in assigning the peaks to the different tautomeric and hydrated forms.

    • Control the Equilibrium: The position of this equilibrium can be influenced by solvent, pH, and temperature.[10][11] Note the conditions of your experiment carefully. For quantitative NMR (qNMR), you must account for all forms of the molecule by integrating signals from each species to determine the total concentration.[13][14]

Chemical Equilibria of α-Ketoisovaleric Acid in D₂O

G Keto Keto Form (Major) Hydrate Hydrate (gem-diol) (Significant in D₂O) Keto->Hydrate + D₂O / - D₂O Enol Enol Form (Minor) Keto->Enol Tautomerization G cluster_prep Sample Preparation cluster_acq Data Acquisition A Prepare Deuterated Phosphate Buffer (e.g., 50 mM, pH 7.0) B Weigh and Dissolve This compound A->B C Add EDTA (Final conc. 1-5 mM) B->C D Check & Adjust pD with NaOD / DCl C->D E Filter into NMR Tube D->E F Insert Sample, Lock, and Tune Probe E->F G Perform Shimming F->G H Acquire Spectrum G->H

Sources

Strategies to minimize metabolic scrambling when using labeled Ketovaline sodium salt.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers using isotopically labeled α-Ketoisovalerate (Ketovaline). This guide is designed to provide in-depth, field-proven insights to help you design robust experiments, troubleshoot common issues, and ensure the integrity of your data by minimizing metabolic scrambling.

Understanding the Challenge: Metabolic Scrambling with Labeled Ketovaline

Stable isotope tracing is a powerful method to track the metabolic fate of substrates and quantify fluxes through biochemical pathways.[1][2] When you introduce labeled Ketovaline (KIV), the α-ketoacid of valine, the primary goal is often to trace its reamination back to valine for measuring protein synthesis or to follow its direct catabolic route.[3][4][5]

Visualizing the Metabolic Fate of Ketovaline

The following diagram illustrates the primary metabolic pathways of KIV. The desired tracing pathway (reamination to Valine) is shown, along with the catabolic pathway that serves as the primary source of label scrambling.

KIV_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Labeled_KIV Labeled Ketovaline (KIV) Sodium Salt Int_KIV Labeled KIV Labeled_KIV->Int_KIV Transport Valine Labeled Valine Int_KIV->Valine Reamination (Desired Pathway) BCKDH BCKDH Complex Int_KIV->BCKDH Catabolism Protein Labeled Protein Pool Valine->Protein Protein Synthesis SuccinylCoA Labeled Succinyl-CoA BCKDH->SuccinylCoA TCA_Cycle TCA Cycle SuccinylCoA->TCA_Cycle Scrambled_Pool Scrambled Metabolite Pool (e.g., other Amino Acids, Intermediates) TCA_Cycle->Scrambled_Pool Label Distribution (Scrambling Source)

Caption: Metabolic fate of labeled Ketovaline (KIV) and the origin of label scrambling.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during stable isotope tracing experiments with labeled KIV.

Q1: My valine enrichment is much lower than expected, while other amino acids show unexpected labeling. What's happening?

A: This is a classic sign of metabolic scrambling. While some of your labeled KIV is being converted to valine as intended, a significant portion is likely being catabolized through the branched-chain α-keto acid dehydrogenase (BCKD) complex into the TCA cycle.[9] From there, the label is passed to other metabolites.

Troubleshooting Steps:

  • Shorten Incubation Time: Scrambling is time-dependent. Run a time-course experiment (e.g., 0, 2, 6, 12, 24 hours) to find the optimal window where valine labeling is robust, but labeling of downstream metabolites is minimal. For many cell lines, time points comparable to the cell doubling time are a good starting point for assessing pseudo-steady-state.[10]

  • Verify Quenching Protocol: Inefficient quenching is a major source of post-harvest scrambling. Metabolism can continue for seconds or minutes during sample handling, which is enough time for significant scrambling to occur.[11] Refer to the Detailed Protocol: Rapid Quenching and Metabolite Extraction below.

  • Check Serum Dialysis: Standard fetal bovine serum (FBS) contains high levels of unlabeled amino acids that compete with your tracer and dilute the isotopic enrichment.[12] Always use dialyzed FBS (dFBS) for tracer experiments.

Q2: How can I be certain that the label I'm seeing is from my tracer and not just natural isotope abundance?

A: This is a critical point that requires a specific data analysis step. All carbon-containing molecules have a natural abundance of the ¹³C isotope (approx. 1.1%). For a metabolite with many carbons, the probability of it containing one or more ¹³C atoms is significant.

Solution: Natural Abundance Correction. You MUST correct your mass spectrometry data for the natural abundance of all relevant isotopes.[13][14] This computational step mathematically subtracts the signal contribution from naturally occurring isotopes, leaving only the enrichment that is due to your experimental tracer.[15]

  • Recommended Tools: Software packages like IsoCorrectoR or other similar tools are designed for this purpose and can handle various data types.[15][16]

  • Why it Matters: Without this correction, you will overestimate enrichment and may falsely identify low-level scrambling as significant pathway activity.[16][17]

Q3: Can my choice of cell culture media affect scrambling?

A: Absolutely. The composition of your base media dictates the available pools of unlabeled precursors.

Key Considerations:

  • Base Media Selection: Use a base medium that is deficient in the nutrient of interest (in this case, valine-free if you want to maximize reliance on KIV).[12] However, ensure the cells can still proliferate under these conditions.

  • Nutrient Concentrations: Be aware of high concentrations of other nutrients, like glutamine or glucose, which feed into the TCA cycle. High flux through these pathways can increase the rate at which the KIV-derived label is scrambled.

Experimental Protocols & Data Management

Workflow for Minimizing Metabolic Scrambling

This workflow highlights the critical control points for ensuring data integrity in a labeled KIV experiment.

Workflow cluster_Prep 1. Experimental Preparation cluster_Exp 2. Labeling Experiment cluster_Harvest 3. Sample Harvesting (Critical Step) cluster_Analysis 4. Analysis Media Prepare Tracer Media (Use Dialyzed FBS) Cells Seed Cells & Grow to ~70% Confluency Media->Cells Wash_Pre Pre-Labeling Wash (e.g., with PBS) Cells->Wash_Pre Incubate Incubate with Labeled KIV (Time-Course is Key!) Wash_Pre->Incubate Wash_Post Rapid Post-Labeling Wash (Ice-Cold Saline, <10s) Incubate->Wash_Post Quench IMMEDIATE Quenching (e.g., Cold Methanol or LN2) Wash_Post->Quench Extract Metabolite Extraction Quench->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data_Correction Data Correction (Natural Abundance) LCMS->Data_Correction Interpretation Biological Interpretation Data_Correction->Interpretation

Caption: Recommended experimental workflow highlighting critical steps to minimize scrambling.

Data Presentation: Quenching Methodologies

The choice of quenching method is critical for instantly halting enzymatic activity.[18] The ideal method rapidly inactivates enzymes without causing cell lysis or metabolite leakage.

Quenching MethodProtocol SummaryAdvantagesDisadvantages & Cautions
Cold Acidic Methanol Aspirate media, immediately add 80% methanol (-80°C) containing 0.1M formic acid. Scrape and collect.[11]Excellent for denaturing enzymes and preserving high-energy phosphorylated compounds.[11]Can cause leakage of some metabolites if not performed quickly. Methanol alone is not recommended.[18]
Liquid Nitrogen (LN₂) Aspirate media, immediately place the culture dish on a metal block pre-chilled in LN₂ for flash freezing.[19]Fastest possible method to halt metabolism.Can cause cell fracture, making separation of intracellular/extracellular components difficult. May require specialized equipment.
Boiling Ethanol Aspirate media, immediately add a specific volume of boiling (75-80%) ethanol.[11]Reliably and rapidly denatures enzymes.Risk of thermal degradation for some sensitive metabolites. Requires careful handling of hot ethanol.
Detailed Protocol: Rapid Quenching and Metabolite Extraction for Adherent Cells

This protocol is optimized to minimize post-harvest metabolic activity.

Materials:

  • Ice-cold 0.9% sterile saline solution.[18]

  • Quenching/Extraction Solvent: 80:20 Methanol:Water, pre-chilled to -80°C.

  • Cell scrapers, pre-chilled.

  • Microcentrifuge tubes, pre-chilled.

  • Centrifuge capable of reaching 4°C.

Procedure:

  • Preparation: Prepare all materials in advance. Place the saline, quenching solvent, and cell scrapers at their target temperatures. Set the centrifuge to 4°C.

  • Media Removal: Working quickly, remove the culture plate from the incubator. Aspirate the media completely.

  • Rapid Wash: Immediately add 5 mL of ice-cold 0.9% saline to the plate to wash away residual extracellular metabolites.[20] Swirl gently for 5-10 seconds and aspirate completely. CRITICAL: This wash step must be extremely fast to prevent leakage of intracellular metabolites.[11]

  • Quenching: Immediately add 1 mL of pre-chilled (-80°C) 80:20 Methanol:Water to the 10 cm plate.[11]

  • Cell Lysis & Collection: Place the plate on ice. Using a pre-chilled cell scraper, scrape the cells into the solvent. Pipette the cell lysate/solvent mixture into a pre-chilled microcentrifuge tube.

  • Extraction: Vortex the tube vigorously for 1 minute. Centrifuge at maximum speed (~16,000 x g) for 15 minutes at 4°C to pellet protein and cell debris.

  • Sample Storage: Transfer the supernatant, which contains your polar metabolites, to a new tube. This sample is now ready for analysis (e.g., by LC-MS) or can be stored at -80°C.

References

  • Yuan, J., Bennett, B. D., & Rabinowitz, J. D. (2017). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. In Methods in Molecular Biology. Retrieved from [Link]

  • Fan, T. (n.d.). Stable Isotope Tracer in Adhered Cells Experimental Protocol. University of Kentucky. Retrieved from [Link]

  • van der Meer, T., & van der Veldt, A. (2021). Stable Isotope Tracing Experiments Using LC-MS. In Methods in Molecular Biology. Retrieved from [Link]

  • MacRae, J. I. (2018). Stable Isotope Tracers for Metabolic Pathway Analysis. In Methods in Molecular Biology. Retrieved from [Link]

  • Yuan, M., Breitkopf, S. B., Yang, X., & Asara, J. M. (2012). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Analytical Chemistry, 5, 277-298. Retrieved from [Link]

  • Lian, K., Du, C., & Liu, Y. (2022). The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders. Frontiers in Endocrinology, 13, 934211. Retrieved from [Link]

  • Mohlmann, S., & Grote, U. (2014). Quenching Methods for the Analysis of Intracellular Metabolites. In Methods in Molecular Biology. Retrieved from [Link]

  • Holeček, M. (2021). Branched-Chain Amino Acids and Branched-Chain Keto Acids in Hyperammonemic States: Metabolism and as Supplements. Nutrients, 13(11), 3859. Retrieved from [Link]

  • Walejko, J. M., et al. (2021). Branched-chain α-ketoacids are preferentially reaminated and activate protein synthesis in the heart. Nature Communications, 12(1), 1691. Retrieved from [Link]

  • Hall, S. E., & Walser, M. (1987). Utilization for protein synthesis of leucine and valine compared with their keto analogues. The American Journal of Clinical Nutrition, 46(6), 940-946. Retrieved from [Link]

  • Rupa Health. (n.d.). a-Ketoisovaleric Acid. Retrieved from [Link]

  • Walejko, J. M., et al. (2021). Branched-chain α-ketoacids are preferentially reaminated and activate protein synthesis in the heart. Nature Communications, 12(1), 1691. Retrieved from [Link]

  • Beger, R. D., Dunn, W. B., & Schmidt, M. A. (2019). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Metabolites, 9(1), 13. Retrieved from [Link]

  • Canelas, A. B., & van Gulik, W. M. (2013). Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols. Metabolites, 3(3), 638-658. Retrieved from [Link]

  • HealthMatters.io. (n.d.). a-Ketoisovaleric Acid - Metabolimix+ - Lab Results explained. Retrieved from [Link]

  • ResearchGate. (n.d.). Flow chart of steps for fast quenching and extraction. Retrieved from [Link]

  • Moseley, H. N. B. (2010). The importance of accurately correcting for the natural abundance of stable isotopes. Computational and Structural Biotechnology Journal, 1(1), e201204001. Retrieved from [Link]

  • Heinrich, P., et al. (2018). Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Scientific Reports, 8(1), 17910. Retrieved from [Link]

  • McCullagh Research Group. (n.d.). Isotope Tracer Analysis and Metabolic Flux Analysis. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Retrieved from [Link]

  • MDPI. (2023). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. Retrieved from [Link]

  • OUCI. (2018). Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Retrieved from [Link]

  • Amino Acid Selective 13C Labeling and 13C Scrambling Profile Analysis of Protein α and Side-Chain Carbons in Escherichia coli Utilized for Protein Nuclear Magnetic Resonance. (2018). Analytical Chemistry, 90(15), 9206-9213. Retrieved from [Link]

Sources

Impact of Ketovaline sodium salt purity on experimental reproducibility.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Reproducibility

Welcome to the technical support guide for Ketovaline sodium salt (also known as α-Ketoisovaleric acid sodium salt or 3-Methyl-2-oxobutanoic acid sodium salt).[1][2] This keto acid is a vital component in various research fields, including metabolic studies, as a precursor in biosynthesis, and in the development of therapeutics for conditions like nephrotic syndrome.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What exactly is this compound, and why is its purity so critical for my experiments?

This compound is the sodium salt of α-Ketoisovaleric acid, a branched-chain keto acid.[9] Its purity is paramount because contaminants can directly interfere with chemical and biological processes.[7] For instance, impurities can act as enzyme inhibitors or activators, trigger unintended signaling pathways in cell culture, or co-elute with analytes in chromatographic studies, leading to inaccurate quantification. This directly obstructs the reproducibility of experiments, a cornerstone of the scientific method.[7]

Q2: I suspect an issue with my this compound. What are the most common impurities I should be aware of?

Impurities can be introduced during synthesis, purification, or storage.[10][11] Based on common synthetic routes for α-keto acids, potential impurities include:

  • Residual Starting Materials: Depending on the synthesis method, these could include compounds like isobutyraldehyde or ethyl cyanoacetate.[12][13]

  • Synthesis By-products: Incomplete reactions or side reactions can generate structurally related keto acids or other organic molecules.[10]

  • Degradation Products: α-keto acids can be susceptible to decarboxylation, which would result in the formation of isobutyraldehyde.[5]

  • Inorganic Salts: Contaminants such as chlorides, sulfates, and ammonium salts can be carried over from the synthesis and purification steps.[10]

  • Residual Solvents: Solvents used during the manufacturing process may not be fully removed.

  • Water Content: As a salt, it can be hygroscopic. Excess water will alter the effective concentration of your solutions.

Q3: How can I independently verify the purity of my this compound lot?

While the supplier's Certificate of Analysis (CoA) is the first point of reference, independent verification is crucial when troubleshooting. The primary analytical methods include:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying organic impurities. A reversed-phase C18 column with UV detection is a common starting point.[10][14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique helps in identifying the structural nature of unknown impurities detected by HPLC.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the primary compound and identify organic impurities if they are present at sufficient levels.

  • Karl Fischer Titration: This is the most accurate method for determining water content.

  • Ion Chromatography: This method is effective for detecting and quantifying inorganic salt impurities like chloride and sulfate.[10]

Q4: My cell culture growth rates are inconsistent between experiments using different lots of this compound. Could purity be the cause?

Absolutely. Lot-to-lot variability in reagents is a well-documented cause of inconsistent experimental results.[15] Trace impurities could have cytotoxic effects or, conversely, act as a nutrient source, altering cell proliferation rates. Different levels of inorganic salts could change the osmolarity of your media, impacting cell health. When encountering such issues, a systematic approach to troubleshooting is essential.

Troubleshooting Guide: Addressing Experimental Irreproducibility

When you observe unexpected or inconsistent results, a systematic investigation is key. This guide provides a step-by-step workflow to determine if this compound purity is the root cause.

Workflow: Investigating Reagent Purity as a Source of Irreproducibility

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Hypothesis Testing cluster_2 Phase 3: Analytical Verification A Problem: Inconsistent Experimental Results B Review Certificate of Analysis (CoA) for Purity & Impurities A->B C Check Storage Conditions (-20°C, Dry, Dark) A->C D Compare Lot Numbers (Current vs. Previous Batches) A->D E Hypothesis: Lot-to-Lot Variation is the Cause D->E F Action: Test New Lot vs. 'Gold Standard' Old Lot in a simple, direct assay E->F G Results Consistent? F->G H Action: Perform Independent Purity Analysis G->H No L Conclusion: Purity is NOT the primary issue. Investigate other variables. G->L Yes I Tier 1: HPLC-UV Screen for Impurity Profile H->I J Tier 2: LC-MS for Impurity Identification I->J K Tier 3: Quantitative Analysis (qNMR or HPLC w/ Standard) J->K M Conclusion: Purity IS the issue. Action: Source new, high-purity lot. Qualify before use. K->M

Caption: Troubleshooting workflow for reagent-based irreproducibility.

Experimental Protocol: Tiered Purity Analysis

This protocol outlines a practical, three-tiered approach for the analytical verification of this compound purity.

Objective: To confirm the purity and identify potential contaminants in a sample of this compound.

Tier 1: HPLC-UV Impurity Profile Screening

  • Sample Preparation: Accurately weigh and dissolve the this compound in a suitable solvent (e.g., water or mobile phase) to a known concentration (e.g., 1 mg/mL).[16] Prepare a sample from a trusted or "gold standard" lot for comparison.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Isocratic or gradient elution using a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 2.5) and an organic modifier (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Analysis: Inject both the suspect and reference samples. Compare the chromatograms for any new or significantly larger impurity peaks in the suspect sample. Calculate the area percentage of the main peak to get an initial purity estimate.

Tier 2: LC-MS Impurity Identification

  • Methodology: Utilize the same or a similar HPLC method as in Tier 1, but with a mass spectrometer as the detector. The mobile phase must be compatible with MS (e.g., using formic acid or ammonium acetate instead of non-volatile phosphates).

  • Analysis: Obtain the mass-to-charge ratio (m/z) for the main peak to confirm it corresponds to Ketovaline. Obtain the m/z for the significant impurity peaks. Use this mass data to propose potential structures for the impurities, which can help in assessing their potential impact.

Tier 3: Definitive Quantification

  • Methodology: For a definitive purity value, use a quantitative technique.

    • Quantitative HPLC: Use a certified reference standard of this compound to create a calibration curve. Determine the exact concentration of the main component in your sample.

    • Quantitative NMR (qNMR): This is an absolute method that does not require a reference standard of the analyte. A certified internal standard with a known concentration is added to a precisely weighed sample of the this compound. The purity is calculated by comparing the integral of a specific proton signal from the analyte to that of the internal standard.

Data Summary Tables

Table 1: Common Impurities in this compound and Their Potential Experimental Impact

Impurity ClassSpecific ExamplePotential Impact on Experiments
Synthesis By-products Other α-keto acidsCompetitive inhibition in enzymatic assays; interference in metabolic pathway studies.
Degradation Products IsobutyraldehydeCan be reactive and cytotoxic; may cause artifacts in analytical measurements.
Inorganic Salts Sodium Chloride (NaCl)Alters solution osmolarity, affecting cell viability; can impact protein stability.[10]
Residual Solvents Acetone, EthanolMay have direct effects on cell cultures or interfere with sensitive assays.[17]
Water H₂OReduces the effective concentration of the solute, leading to errors in solution preparation.

Table 2: Recommended Purity Grades for Different Research Applications

ApplicationRecommended PurityRationale
Cell Culture / Microbiology >98%To minimize cytotoxicity and confounding effects from unknown contaminants.
Enzyme Kinetics / Biochemical Assays >99%To prevent inhibition, activation, or competitive binding by impurities.
Analytical Standard (e.g., for MS) >99.5% (Certified)To ensure accurate quantification and calibration.
Drug Formulation / Pre-clinical GMP Grade (>99%)Required for safety, regulatory compliance, and consistency in formulation.
Visualizing the Purity Assessment Workflow

A structured approach to purity analysis ensures comprehensive and reliable results.

G cluster_0 Purity Analysis Workflow A Sample Received (this compound) B Tier 1: HPLC-UV Screening (Qualitative Profile) A->B C Impurities Detected? B->C D Tier 2: LC-MS Analysis (Structural ID) C->D Yes G Report Final Purity and Impurity Profile C->G No E Need Absolute Purity? D->E F Tier 3: Quantitative Analysis (qNMR or Quant. HPLC) E->F Yes E->G No F->G

Sources

Technical Support Center: Ensuring the Integrity of Ketovaline Sodium Salt Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ketovaline sodium salt. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the preparation, storage, and troubleshooting of this compound stock solutions. Our goal is to empower you with the knowledge to ensure the stability and integrity of your experimental reagents, leading to more reliable and reproducible results.

Introduction: The Challenge of α-Keto Acid Stability

This compound, also known as α-Ketoisovaleric acid sodium salt, is a crucial intermediate in the metabolism of the branched-chain amino acid valine.[1][2][3] Its stability in solution is a critical factor for accurate and reproducible experimental outcomes. Like other α-keto acids, Ketovaline is susceptible to degradation, primarily through decarboxylation, which can be catalyzed by factors such as heat, pH, and the presence of metal ions.[4] This guide provides a comprehensive overview of the factors affecting this compound stability and offers practical solutions to mitigate degradation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Question 1: I prepared a stock solution of this compound in water and stored it at 4°C. After a week, I'm seeing inconsistent results in my cell culture assay. What could be the problem?

Answer: The likely culprit is the degradation of your this compound stock solution. While refrigeration slows down chemical reactions, it does not stop them entirely. Aqueous solutions of α-keto acids, especially at neutral or near-neutral pH, are prone to degradation over time. The primary degradation pathway is decarboxylation, where the molecule loses a molecule of carbon dioxide.[4][5]

  • Immediate Action: Prepare a fresh stock solution for your experiments. It is always best practice to use freshly prepared solutions of sensitive reagents whenever possible.

  • Long-Term Solution: If you need to store a stock solution, consider preparing it in a buffer at a slightly acidic pH (e.g., pH 6.0-6.5) and storing it in small aliquots at -20°C or, ideally, at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles, as this can also contribute to degradation.

Question 2: What is the best solvent for preparing a concentrated stock solution of this compound for long-term storage?

Answer: For long-term storage, it is highly recommended to store this compound as a dry powder at -20°C, protected from light and moisture.[5] If a stock solution is absolutely necessary for your workflow, consider the following:

  • Aqueous Buffers (Short-term): For immediate use or short-term storage (a few days), a buffered aqueous solution at a slightly acidic pH can be used, stored at 2-8°C.

  • Organic Solvents (Longer-term): For potentially longer-term storage, consider using an anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. These solvents are less likely to participate in hydrolytic degradation pathways. However, you must ensure the compatibility of the chosen solvent with your downstream application. Always prepare a small test batch and verify its suitability in your experimental system.

Question 3: I've noticed a slight yellowing of my this compound powder. Is it still usable?

Answer: A change in color of the solid compound can be an indicator of degradation. While slight discoloration may not always signify a complete loss of activity, it warrants caution.

  • Recommendation: It is best to use a fresh, unopened container of the compound. If that is not possible, you should qualify the material before use. This can be done by preparing a solution and analyzing its purity by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A comparison with a known fresh standard would be ideal.

Question 4: How can I be sure that my stock solution is still good to use after a period of storage?

Answer: The most reliable way to assess the stability of your stock solution is to perform a quantitative analysis.

  • Analytical Method: A stability-indicating HPLC method is the gold standard for this purpose. This involves separating the intact Ketovaline from its potential degradation products. A simple isocratic reverse-phase HPLC method with UV detection (around 210-220 nm) can often be developed for this purpose. For higher sensitivity and specificity, derivatization followed by fluorescence detection can be employed.[6][7][8]

  • Procedure:

    • Develop an HPLC method that shows a sharp, well-defined peak for a freshly prepared this compound standard.

    • Subject a sample of the stock solution to forced degradation (e.g., by heating or adding a small amount of acid or base) to generate degradation products.

    • Optimize the HPLC method to ensure that the peaks of the degradation products are well-separated from the peak of the intact Ketovaline.

    • Analyze your stored stock solution using this validated method. A significant decrease in the peak area of the intact Ketovaline or the appearance of new peaks corresponding to degradation products indicates that the solution is no longer suitable for use.

Frequently Asked Questions (FAQs)

  • What are the primary degradation products of Ketovaline? The main degradation pathway for α-keto acids like Ketovaline is decarboxylation, which would result in the formation of isobutyraldehyde and carbon dioxide.[5] Other potential reactions in complex systems could include transamination or aldol-type reactions.[4]

  • Is it necessary to protect this compound from light? Yes, it is recommended to protect both the solid compound and its solutions from light to prevent potential photodegradation. Store in amber vials or wrap containers in aluminum foil.

  • Can I filter-sterilize my this compound stock solution? Yes, you can filter-sterilize your stock solution using a 0.22 µm syringe filter. Ensure that the filter membrane is compatible with the solvent you are using (e.g., PVDF or PES for aqueous solutions, PTFE for organic solvents). Perform the filtration quickly and under sterile conditions.

  • What are the recommended storage conditions for the solid compound? The solid this compound should be stored in a tightly sealed container in a freezer at -20°C.[5] It is also advisable to store it in a desiccator to protect it from moisture.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound
  • Materials:

    • This compound (solid)

    • Sterile, nuclease-free water or appropriate buffer (e.g., PBS, pH 6.5) or anhydrous DMSO.

    • Sterile conical tubes or vials.

    • Calibrated balance.

    • Vortex mixer.

  • Procedure:

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out the desired amount of this compound in a sterile tube.

    • Add the appropriate volume of your chosen solvent to achieve the desired final concentration.

    • Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be used for aqueous solutions if necessary, but avoid excessive heat.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stability Testing of this compound Stock Solution by HPLC

This is a general protocol and should be optimized for your specific instrumentation and requirements.

  • Instrumentation and Materials:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile phase: A mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio will need to be optimized.

    • Freshly prepared this compound standard solution of known concentration.

    • Your stored this compound stock solution.

  • Chromatographic Conditions (Example):

    • Mobile Phase: 60:40 (v/v) 20 mM Potassium Phosphate (pH 3.0) : Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 215 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the freshly prepared standard solution to determine the retention time and peak area of the intact Ketovaline.

    • Inject your stored stock solution (diluted to a similar concentration as the standard).

    • Analyze the chromatogram for:

      • A decrease in the peak area of the Ketovaline peak compared to the standard (when corrected for any dilution).

      • The appearance of any new peaks, which would indicate the presence of degradation products.

    • Quantify the amount of remaining Ketovaline in your stock solution by comparing its peak area to that of the standard.

Data Presentation

Storage Condition Solvent Recommended Duration Key Considerations
-20°C to -80°CDry Powder> 1 yearProtect from light and moisture.
-20°C to -80°CAnhydrous DMSOUp to 6 months (verify)Ensure DMSO is compatible with your assay.
2-8°CAqueous Buffer (pH 6.0-6.5)Up to 1 week (verify)Prone to faster degradation than frozen solutions.
Room TemperatureAqueous SolutionNot RecommendedSignificant degradation can occur within hours to days.

Visualizations

Logical Workflow for Troubleshooting Ketovaline Stock Solution Issues

G A Inconsistent Experimental Results B Suspect Ketovaline Degradation A->B C Prepare Fresh Stock Solution B->C H Review Storage Conditions of Old Stock B->H D Re-run Experiment C->D E Results Now Consistent? D->E F Problem Solved: Adopt Fresh Preparation Protocol E->F Yes G Investigate Other Experimental Variables E->G No I Was it stored at RT or 4°C in aqueous solution? H->I J Implement Recommended Storage: Aliquot and Freeze at -20°C or -80°C I->J Yes K Perform HPLC Stability Test on Stored Aliquots J->K

Caption: Troubleshooting workflow for inconsistent results.

Key Factors Influencing this compound Stability

G cluster_factors Factors Affecting Stability cluster_degradation Degradation Pathways Temperature Temperature Decarboxylation Decarboxylation Temperature->Decarboxylation pH pH pH->Decarboxylation Solvent Solvent Hydrolysis Hydrolysis Solvent->Hydrolysis Light Light Photodegradation Photodegradation Light->Photodegradation Oxygen Oxygen Oxidation Oxidation Oxygen->Oxidation Metal_Ions Metal_Ions Metal_Ions->Decarboxylation Ketovaline This compound (Stable) Degraded Degraded Products Ketovaline->Degraded Degradation

Caption: Factors influencing Ketovaline degradation.

References

  • Reaction progression of the α-ketoacid pathway with time a, The.... ResearchGate. Available at: [Link]

  • alpha-Ketoisovaleric acid (PAMDB000606). P. aeruginosa Metabolome Database. Available at: [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]

  • Mechanism of decarboxylation of alpha-keto carboxylic acid. Chemistry Stack Exchange. Available at: [Link]

  • Alpha-ketoisovaleric acid Identification Number: CASRN | 759-05-7. Toxno. Available at: [Link]

  • The role of forced degradation studies in stability indicating HPLC method development. ResearchGate. Available at: [Link]

  • Forced degradation as an integral part of HPLC stability-indicating method development. ResearchGate. Available at: [Link]

  • a-Ketoisovaleric Acid. Rupa Health. Available at: [Link]

  • Lipoic Acid-Dependent Oxidative Catabolism of α-Keto Acids in Mitochondria Provides Evidence for Branched-Chain Amino Acid Catabolism in Arabidopsis. PMC - PubMed Central. Available at: [Link]

  • Showing metabocard for alpha-Ketoisovaleric acid (HMDB0000019). The Human Metabolome Database. Available at: [Link]

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. The Royal Society of Chemistry. Available at: [Link]

  • HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD DEVELOPMENT AND VALIDATION FOR DETECTION AND QUANTIFICATION OF SUBSTANCES RELATED. ResearchGate. Available at: [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available at: [Link]

  • Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. ResearchGate. Available at: [Link]

  • Determination of selected α-keto acids in dried blood samples using HPLC with fluorescence detection. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Managing High Salt Concentrations from Ketovaline Sodium Salt in Metabolomics

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support guide to provide you with both the foundational knowledge and the practical, step-by-step solutions for managing high salt concentrations in your metabolomics experiments, particularly when working with compounds like Ketovaline sodium salt. Our goal is to move beyond simple instructions to explain the causality behind each step, ensuring you can adapt these methods confidently to your specific research needs.

This guide is structured to help you quickly diagnose issues, understand the underlying mechanisms, and implement robust solutions for desalting your metabolomics samples.

Part 1: Frequently Asked Questions - Understanding the "Why"

This section addresses the fundamental problems caused by high salt concentrations in common metabolomics analytical platforms.

Q1: Why is the high salt concentration from my this compound experiment a problem for my analysis?

High concentrations of non-volatile salts, such as sodium from your Ketovaline salt formulation, are detrimental to both Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) analyses, though for different reasons.

  • For Mass Spectrometry (LC-MS, GC-MS, Direct Infusion): The primary issue is ion suppression . During the electrospray ionization (ESI) process, high concentrations of salt ions (like Na+) compete with your target analytes for ionization[1][2]. This leads to a significant reduction in the signal intensity for your metabolites of interest, potentially causing them to fall below the limit of detection[2]. Furthermore, sodium ions readily form adducts with metabolites ([M+Na]+), which complicates spectral interpretation and can reduce the primary protonated molecule signal ([M+H]+) you are likely targeting[3][4].

  • For Nuclear Magnetic Resonance (NMR): High ionic strength in the sample can severely degrade the quality of NMR data. It reduces the sensitivity of the NMR probe, especially cryogenically cooled probes, by affecting its tuning and matching[5]. This leads to a lower signal-to-noise ratio. High salt can also cause shifts in the chemical resonances of metabolites and broaden spectral peaks, making identification and quantification challenging and less reproducible[6].

Q2: Can you explain the mechanism of ion suppression in more detail?

Ion suppression in ESI-MS is a complex phenomenon, but it can be simplified into two main mechanisms caused by high salt concentrations[3][7]:

  • Competition for Droplet Surface: In the ESI source, a liquid sample is nebulized into fine, charged droplets. For an analyte to become a gas-phase ion, it must migrate to the surface of the droplet. Highly abundant salt ions (Na+) saturate the droplet surface, physically preventing less abundant metabolite ions from reaching the surface to be released into the gas phase.

  • Changes in Droplet Physicochemical Properties: High salt concentrations alter the surface tension and evaporation rate of the ESI droplets. This can interfere with the process of droplet fission (the process where large droplets break into smaller ones), which is critical for generating gas-phase analyte ions[3][7].

The diagram below illustrates how competition in the ESI droplet leads to reduced analyte signal.

cluster_0 Low Salt Condition cluster_1 High Salt (Na+) Condition Droplet_Low ESI Droplet Analyte (M) H+ Analyte_Ion_Low [M+H]+ Droplet_Low:f0->Analyte_Ion_Low Successful Ionization Detector_Low High Analyte Signal Analyte_Ion_Low->Detector_Low Droplet_High ESI Droplet Analyte (M) Na+ Na+ Na+ Analyte_Ion_High [M+H]+ Droplet_High:f0->Analyte_Ion_High Suppressed Ionization Na_Ion Na+ Droplet_High:f1->Na_Ion Preferential Ionization Detector_High Low Analyte Signal (Ion Suppression) Na_Ion->Detector_High

Caption: Mechanism of ion suppression in ESI-MS due to high salt.

Q3: My target analyte, Ketovaline, is polar. Won't desalting methods remove it along with the salt?

This is a critical and valid concern. Ketovaline (α-ketoisovaleric acid) is a small, polar organic acid[8]. Many desalting techniques are designed to separate components based on polarity, creating a risk of losing polar analytes during the process[9].

The key is to choose a method that exploits a chemical property other than just polarity or to finely tune a polarity-based method. For instance:

  • Reversed-Phase Solid-Phase Extraction (SPE) can be optimized with specific wash steps to remove salts while retaining a polar compound like Ketovaline.

  • Protein Precipitation with organic solvents can be effective because it removes macromolecules and simultaneously dilutes salts, often keeping small polar metabolites like Ketovaline in the supernatant.

Simple dilution is another option, but it reduces the concentration of all analytes, potentially causing low-abundance metabolites to be lost. Therefore, a well-validated sample preparation procedure is essential.

Part 2: Troubleshooting Guide - From Problem to Solution

Use this section to diagnose common experimental issues and find the appropriate workflow.

Issue: My LC-MS chromatogram shows poor peak shape, low intensity, or my target metabolite is completely gone.
  • Primary Suspect: Severe ion suppression and/or formation of sodium adducts.

  • Diagnostic Check: Look at your mass spectrum for the Ketovaline peak. Instead of the expected [M-H]- in negative mode or [M+H]+ in positive mode, do you see a prominent [M-H+2Na]+ or [M+Na]+ ion? Is the overall signal intensity orders of magnitude lower than expected? If so, you have a salt problem.

  • Solution Workflow:

Start Problem: Low Signal / Poor Peaks in LC-MS Check_Sample Is sample a crude extract from a high-salt experiment? Start->Check_Sample Dilution Option 1: Simple Dilution (Fast, but risks analyte loss) Check_Sample->Dilution No, but still suspect salt Desalt Option 2: Desalting Required (Recommended for best data quality) Check_Sample->Desalt Yes Validate Validate Method with Spike-and-Recovery QC Dilution->Validate Choose_Method Select Desalting Method Based on Sample Matrix Desalt->Choose_Method SPE Solid-Phase Extraction (SPE) (High Selectivity) Choose_Method->SPE Biofluid/Clean Matrix Precip Protein/Salt Precipitation (High Throughput) Choose_Method->Precip Cell Lysate/Complex Matrix SPE->Validate Precip->Validate

Caption: Troubleshooting workflow for low LC-MS signal.

Issue: My NMR spectra are noisy, peaks are broad, and chemical shifts don't match references.
  • Primary Suspect: High ionic strength is degrading spectrometer performance and altering the sample's magnetic environment.

  • Diagnostic Check: Prepare a standard sample of a known compound (e.g., a reference amino acid) at the same salt concentration as your experimental samples. Compare its spectrum to a salt-free standard. If you observe significant peak broadening and shifting, your salt concentration is the culprit[6].

  • Solution: Desalting is mandatory for high-quality NMR metabolomics data. Methods like Solid-Phase Extraction (SPE) are highly effective. Simple dilution is generally not sufficient as it will also reduce analyte concentration, exacerbating the already lower sensitivity of NMR compared to MS.

Part 3: Detailed Desalting Protocols & Method Selection

Here we provide step-by-step protocols and a guide to help you choose the best one for your needs.

Method Selection Guide

Choosing the right desalting method depends on your sample type, throughput needs, and the specific properties of your analytes.

MethodSalt Removal EfficiencyAnalyte Recovery (Polar)ThroughputPrimary ApplicationKey Consideration
Protein Precipitation Moderate-HighGood-ExcellentHighCell lysates, plasma/serum. Good for initial cleanup.Co-precipitation of some metabolites can occur. Dilutes sample.
Solid-Phase Extraction (SPE) ExcellentMethod-dependent (Good with optimization)ModerateBiofluids, extracts requiring high purity.Requires method development to ensure analyte recovery[10].
Liquid-Liquid Extraction (LLE) ModeratePoor-FairHighBest for non-polar or lipidic analytes.Not suitable for polar compounds like Ketovaline[11][12].
Protocol 1: Protein & Salt Precipitation with Cold Methanol

This is a rapid and effective method for samples containing protein, such as cell lysates or plasma. It removes the bulk of proteins and dilutes salts, often providing a sample clean enough for LC-MS analysis[13][14].

Principle: Cold organic solvent denatures and precipitates proteins while solubilizing small polar metabolites. The high ratio of solvent to sample effectively lowers the salt concentration in the final supernatant.

Step-by-Step Methodology:

  • Preparation: Pre-chill HPLC-grade methanol to -20°C.

  • Sample Aliquot: Place 50 µL of your sample (e.g., cell lysate, serum) into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 200 µL of cold (-20°C) methanol (a 4:1 ratio of solvent to sample).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the tubes at -20°C for 30 minutes to maximize protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C. This will form a tight pellet of precipitated protein.

  • Supernatant Transfer: Carefully collect the supernatant, which contains your metabolites, and transfer it to a new tube. Avoid disturbing the protein pellet.

  • Drying & Reconstitution: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac). Reconstitute the dried extract in a suitable starting mobile phase for your LC-MS analysis (e.g., 5% Acetonitrile in water).

Protocol 2: Reversed-Phase Solid-Phase Extraction (SPE)

This method offers excellent salt removal and is ideal for preparing samples for both LC-MS and NMR[15][16]. The key to success is the wash step, which must be strong enough to remove salts but weak enough to leave your polar analytes bound to the sorbent.

Principle: Reversed-phase SPE uses a nonpolar stationary phase (like C18) to retain analytes of moderate to low polarity from a polar liquid sample[10]. Highly polar salts have no affinity for the sorbent and pass through.

Step-by-Step Methodology (using a C18 cartridge):

  • Conditioning: Pass 1 mL of methanol through the C18 cartridge to activate the stationary phase[17]. This ensures the C18 chains are properly solvated.

  • Equilibration: Pass 1 mL of HPLC-grade water through the cartridge to prepare it for the aqueous sample[17]. Do not let the sorbent bed go dry.

  • Sample Loading: Load your sample (pre-treated with protein precipitation if necessary) onto the cartridge. The loading speed should be slow (approx. 1 drop per second) to ensure efficient binding of analytes.

  • Wash Step (Critical for Salt Removal): This is the most important step. Wash the cartridge with 1 mL of 100% HPLC-grade water. This will flush out the salts, which have no retention. For polar analytes like Ketovaline, avoid using organic solvent in the wash step as it may cause premature elution.

  • Elution: Elute your retained metabolites with 1 mL of methanol or acetonitrile into a clean collection tube. This stronger, nonpolar solvent displaces the analytes from the C18 sorbent.

  • Drying & Reconstitution: Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute in the appropriate solvent for your analysis.

Q4: How do I validate my chosen desalting method?

Validation is crucial to ensure you are not introducing bias or losing your analytes. Every protocol should be a self-validating system[18].

  • Recommendation: Perform a spike-and-recovery experiment.

    • Prepare two sets of samples from a pooled matrix (a mix of all your samples to create a representative average).

    • In one set ("Spiked"), add a known concentration of your key analytes (e.g., Ketovaline standard) before the desalting procedure.

    • The other set ("Endogenous") goes through the procedure without the spike.

    • Analyze both sets. Calculate the recovery: Recovery % = ([Spiked] - [Endogenous]) / [Known Spike Amount] * 100.

    • Trustworthy results: Aim for a recovery of 80-120%. If recovery is low, your analytes are being lost during the procedure. If it's high, you may be seeing an enhancement effect that needs investigation. Use of quality control (QC) samples, made from pooling all study samples, injected periodically throughout your analytical run is also a best practice to monitor instrument and method stability[18][19].

References

  • Expanding metabolomics sample preparation with new desalting protocols for enhanced molecular coverage. (2023). OSTI.GOV. [Link]

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How to assess and improve the stability of Ketovaline sodium salt under experimental conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ketovaline sodium salt (also known as α-Ketoisovaleric acid sodium salt). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and actionable protocols for assessing and improving the stability of this compound under various experimental conditions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and stability of this compound.

Q1: What is this compound and what are its key stability concerns?

This compound is the sodium salt of α-Ketoisovaleric acid, an alpha-keto acid.[1] It is a key intermediate in the metabolic pathway of the branched-chain amino acid, valine.[2][3][4] Due to its chemical structure, which includes a ketone and a carboxylic acid group, its primary stability concerns revolve around:

  • Hygroscopicity: The tendency to absorb moisture from the atmosphere, which can affect its physical and chemical stability.[]

  • pH Sensitivity: Degradation can be accelerated in highly acidic or alkaline conditions.

  • Oxidative Degradation: The α-keto acid moiety can be susceptible to oxidation.[6]

  • Photodegradation: Exposure to light, particularly UV, can induce degradation.[7][8][9]

  • Thermal Stress: Elevated temperatures can increase the rate of decomposition.[10]

Q2: What are the ideal storage conditions for solid this compound?

For optimal stability, solid this compound should be stored in a tightly sealed container in a freezer at approximately -20°C, protected from light and moisture.[3][4][11] The use of a desiccator is recommended to minimize moisture absorption.

Q3: What are the initial signs of degradation I should look for?

Initial indicators of degradation in either solid or solution form can include:

  • Appearance: A change from a white or off-white powder to a yellow or brown color.

  • Solubility: Difficulty in dissolving the compound in a solvent in which it is normally freely soluble.[10]

  • Solution Clarity: The appearance of turbidity or precipitation in a freshly prepared solution.

  • Analytical Profile: The appearance of unexpected peaks in chromatographic analyses (e.g., HPLC, LC-MS).

Q4: How should I prepare solutions to maximize initial stability?

To maximize the initial stability of a this compound solution:

  • Use a buffered solvent system within a neutral to slightly acidic pH range (e.g., pH 6-7), as extreme pH can catalyze degradation.

  • Prepare solutions fresh for each experiment whenever possible.

  • If the solution needs to be stored, store it at 2-8°C for short durations (24-48 hours) or at -20°C or below for longer periods.

  • Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

  • Consider sparging the solvent with an inert gas like nitrogen or argon before dissolution to remove dissolved oxygen and minimize oxidative degradation.

Section 2: Troubleshooting Guides for Stability Issues

This section provides a structured approach to identifying and resolving common stability problems encountered during experiments.

Guide 1: Solid-State Instability

Problem: The solid this compound is showing discoloration, clumping, or changes in solubility over time.

This issue is often linked to the compound's hygroscopicity.[] Absorbed moisture can lead to chemical degradation and changes in the physical properties of the solid.

Assessment Protocol: Hygroscopicity Testing

This protocol determines the tendency of the material to absorb moisture.

  • Preparation: Accurately weigh a sample of the this compound into a pre-weighed, shallow container.

  • Conditioning: Place the open container in a humidity chamber at controlled conditions (e.g., 25°C and 75% relative humidity).[12]

  • Monitoring: At predetermined time intervals (e.g., 24, 48, 72 hours), remove the sample and immediately re-weigh it.

  • Calculation: Calculate the percentage of weight gain due to moisture absorption.[12]

  • Interpretation: A significant weight gain indicates that the material is hygroscopic and requires controlled storage.

Improvement Strategies
  • Storage: Always store the solid compound in a desiccator containing a suitable desiccant (e.g., silica gel, calcium sulfate).

  • Handling: When weighing and handling the compound, do so in a low-humidity environment (e.g., a glove box with controlled humidity) if possible.

  • Packaging: Ensure the container is tightly sealed immediately after use. For long-term storage, consider vacuum sealing or packaging under an inert atmosphere.

Guide 2: Solution Instability

Problem: My this compound solution shows a rapid decrease in purity or concentration, or new peaks appear in the chromatogram.

This is the most common stability challenge and can be caused by several factors. The following workflow can help diagnose the root cause.

G start Solution Instability Observed (e.g., Purity Loss) ph_check Is the solution buffered or pH controlled? start->ph_check ph_yes Yes ph_check->ph_yes Yes ph_no No ph_check->ph_no No oxidation_check Was the solution protected from oxygen (e.g., inert gas)? ph_yes->oxidation_check ph_study Conduct pH Stability Study (See Protocol 1) ph_no->ph_study ph_study->oxidation_check oxidation_yes Yes oxidation_check->oxidation_yes Yes oxidation_no No oxidation_check->oxidation_no No light_check Was the solution protected from light? oxidation_yes->light_check oxidation_study Conduct Oxidative Stress Study (See Protocol 2) oxidation_no->oxidation_study oxidation_study->light_check light_yes Yes light_check->light_yes Yes light_no No light_check->light_no No temp_check Was the solution stored at elevated temperature? light_yes->temp_check light_study Conduct Photostability Study (See Protocol 3) light_no->light_study light_study->temp_check temp_yes Yes temp_check->temp_yes Yes temp_no No temp_check->temp_no No temp_study Conduct Thermal Stability Study (See Protocol 4) temp_yes->temp_study end Identify Degradation Pathway & Implement Improvements temp_no->end temp_study->end

Potential Cause 1: pH-Mediated Degradation

Causality: The stability of α-keto acids can be highly pH-dependent. The keto-enol tautomerism is influenced by pH, and extreme pH values can catalyze hydrolytic degradation or other reactions.[13][14][15]

Assessment Protocol 1: pH Stability Study

  • Prepare Buffers: Prepare a series of buffers covering a relevant pH range (e.g., pH 2, 4, 7, 9, 12). Common buffers include phosphate, acetate, and borate.

  • Sample Preparation: Prepare solutions of this compound at a known concentration in each buffer.

  • Incubation: Store the solutions at a controlled temperature (e.g., 25°C or 40°C) and protect them from light.

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Quantification: Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradants.[16][17][18]

  • Data Analysis: Plot the percentage of remaining this compound against time for each pH to determine the pH of maximum stability.

Improvement Strategy:

  • Based on the study results, formulate or dissolve the compound in a buffer system that provides the greatest stability.

Potential Cause 2: Oxidative Degradation

Causality: The α-keto acid functional group can be susceptible to oxidative decarboxylation or other oxidative reactions, leading to loss of potency.[6][19]

Assessment Protocol 2: Oxidative Stress Study

  • Reagent Preparation: Prepare a solution of an oxidizing agent, such as hydrogen peroxide (H₂O₂), typically at a concentration of 3%.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., water or a stable buffer) and add the oxidizing agent.

  • Incubation: Store the solution at room temperature, protected from light.

  • Time-Point Analysis: Analyze the sample at various time points (e.g., 0, 1, 2, 4, 8 hours) using a stability-indicating HPLC method.

  • Data Analysis: Monitor the decrease in the parent peak and the formation of degradation products. A rapid decrease confirms susceptibility to oxidation.

Improvement Strategies:

  • Inert Atmosphere: When preparing and storing solutions, sparge the solvent and the headspace of the vial with an inert gas like nitrogen or argon.

  • Antioxidants: If compatible with the final application, consider adding antioxidants such as ascorbic acid or sodium metabisulfite to the formulation.

Potential Cause 3: Photodegradation

Causality: Energy from light, particularly in the UV spectrum, can be absorbed by the molecule, leading to photochemical reactions and degradation.

Assessment Protocol 3: Photostability Study (Based on ICH Q1B) The International Council for Harmonisation (ICH) guideline Q1B provides a standardized approach for photostability testing.[8][9][20][21]

  • Sample Preparation: Prepare samples of both the solid material and a solution in a chemically inert, transparent container.

  • Dark Control: Prepare identical samples wrapped in aluminum foil to serve as dark controls. These will differentiate between light-induced and thermally-induced degradation.[8]

  • Exposure: Place the samples and dark controls in a photostability chamber. Expose them to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA radiation.[7][8]

  • Analysis: After exposure, compare the samples to the dark controls using HPLC and visual inspection.

  • Interpretation: Significant degradation in the light-exposed sample relative to the dark control indicates photosensitivity.

Improvement Strategies:

  • Protective Packaging: Always handle and store the compound and its solutions in amber glass containers or other light-blocking materials.

  • Formulation: In drug development, light-absorbing excipients can sometimes be included in the formulation to protect the active ingredient.

Section 3: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to identify likely degradation products and establish the intrinsic stability of a molecule.[22][23][24] These studies are essential for developing and validating stability-indicating analytical methods.[22]

G

Typical Conditions for Forced Degradation Studies

The goal is to achieve 5-20% degradation of the active substance to ensure that the degradation products are generated at a sufficient level for detection and characterization without completely destroying the molecule.[22][25]

Stress ConditionReagent / ParameterTypical Conditions
Acid Hydrolysis 0.1 M to 1 M HClRoom Temperature to 60°C
Base Hydrolysis 0.1 M to 1 M NaOHRoom Temperature to 60°C
Oxidation 3% to 30% H₂O₂Room Temperature
Thermal (Heat) Elevated Temperature60°C or higher
Photolytic UV/Visible LightICH Q1B conditions: >1.2M lux-hr Vis & >200 W-hr/m² UV

Table 1: Recommended starting conditions for forced degradation studies.[22][24] These conditions should be adjusted based on the observed stability of this compound.

Section 4: Excipient Compatibility

For professionals in drug development, assessing the compatibility of this compound with various excipients is a critical pre-formulation step.[26][27][28] Incompatibilities can compromise the stability of the final drug product.[29][30]

Assessment Protocol: Excipient Compatibility Screening

  • Select Excipients: Choose a range of common excipients based on the intended dosage form (e.g., fillers like lactose, microcrystalline cellulose; binders; lubricants).

  • Prepare Binary Mixtures: Create binary mixtures of this compound and each excipient, typically in a 1:1 or other relevant ratio.

  • Add Moisture: Add a small amount of water (e.g., 5-20% w/w) to accelerate potential interactions.[29][30]

  • Stress Conditions: Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) for a set period (e.g., 2-4 weeks).

  • Analysis: Analyze the samples at initial and final time points. Compare the purity profile of the mixture to that of the pure drug substance stored under the same conditions.

  • Interpretation: The formation of new degradation products or a significant increase in existing ones in the binary mixture indicates an incompatibility.

References

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  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency.
  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy.
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Validation & Comparative

A Researcher's Guide to Precision Proteomics: Comparing Ketovaline and α-Ketobutyric Acid for Selective Amino Acid Labeling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in structural biology and drug development, the ability to selectively observe specific parts of a protein is not a luxury—it is a necessity. As proteins and their complexes grow in size and complexity, techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) yield spectra that are dense and difficult to decipher. Selective isotopic labeling, a method that enriches specific amino acid types with stable isotopes (e.g., ¹³C, ¹⁵N, ²H), provides an elegant solution by dramatically simplifying these spectra.

This guide offers an in-depth comparison of two powerful metabolic precursors used for this purpose: Ketovaline sodium salt (α-ketoisovalerate) and α-ketobutyric acid . We will move beyond a simple cataloging of features to explore the underlying biochemical logic, provide field-proven experimental protocols, and equip you with the knowledge to choose the optimal precursor for your research question.

Chapter 1: The Biochemical Logic: From Precursor to Incorporated Label

The success of selective labeling hinges on hijacking the cell's own metabolic machinery. By providing a labeled α-keto acid—the carbon skeleton of an amino acid without its amino group—we can direct the cell to synthesize the corresponding amino acid carrying our desired isotope label.

Ketovaline (α-Ketoisovalerate): The Gateway to Valine and Leucine

Ketovaline, more formally known as α-ketoisovalerate, is the direct biosynthetic precursor to the branched-chain amino acid (BCAA) L-valine.[1][2] Upon entering the cell, it undergoes transamination, where an amino group is added to the keto acid, completing the synthesis of valine.[3]

However, the metabolic journey of α-ketoisovalerate does not necessarily end there. It is a key branch point in BCAA biosynthesis and can also be shunted into the leucine synthesis pathway.[4][5] This cross-reactivity is a critical experimental consideration. For specific labeling of valine and leucine methyl groups, especially for NMR studies, α-ketoisovalerate is a highly effective tool.[6][7]

Ketovaline_Pathway cluster_extracellular Extracellular Medium cluster_intracellular Intracellular Metabolism ketovaline Labeled α-Ketoisovalerate (Ketovaline) ketovaline_in α-Ketoisovalerate ketovaline->ketovaline_in Uptake valine Labeled L-Valine ketovaline_in->valine Transaminase B (Primary Pathway) leucine Labeled L-Leucine ketovaline_in->leucine Leucine Biosynthesis (Secondary Pathway)

Figure 1: Metabolic fate of α-Ketoisovalerate (Ketovaline).
α-Ketobutyric Acid: The Dedicated Path to Isoleucine

Unlike ketovaline, α-ketobutyric acid serves as a dedicated precursor primarily for L-isoleucine.[4][6] It is an intermediate in the biosynthetic pathway that begins with L-threonine.[8] Cells efficiently convert exogenously supplied α-ketobutyric acid into the final amino acid, making it an excellent tool for selectively labeling isoleucine residues, particularly their δ1 methyl groups.[6]

Beyond isoleucine synthesis, α-ketobutyric acid is catabolized to propionyl-CoA, which can then be converted to succinyl-CoA and enter the citric acid (TCA) cycle.[9] While this integration into central metabolism underscores its biological role, it also hints at potential off-target metabolic effects at high concentrations.

aKB_Pathway cluster_extracellular Extracellular Medium cluster_intracellular Intracellular Metabolism akb Labeled α-Ketobutyric Acid akb_in α-Ketobutyric Acid akb->akb_in Uptake isoleucine Labeled L-Isoleucine akb_in->isoleucine Isoleucine Biosynthesis (Multi-step) tca TCA Cycle akb_in->tca Catabolism via Propionyl-CoA

Figure 2: Metabolic fate of α-Ketobutyric Acid.

Chapter 2: Head-to-Head Comparison for Experimental Design

Choosing the correct precursor requires a clear understanding of their performance characteristics. This section provides a direct comparison to guide your experimental strategy.

Specificity and Selectivity
  • Ketovaline (α-Ketoisovalerate): The primary challenge with this precursor is its potential to label both valine and leucine .[10][11] In many applications, such as simplifying crowded NMR spectra, this lack of specificity can be a significant drawback.

    • Expert Insight: To overcome this, you can force valine-specific labeling by co-supplementing the growth medium with unlabeled, deuterated L-leucine (e.g., L-leucine-d10). The presence of excess leucine inhibits the enzymatic pathway that would otherwise convert the labeled α-ketoisovalerate precursor into labeled leucine.[10][11] This technique is essential for achieving high-fidelity valine-only labeling.

  • α-Ketobutyric Acid: This precursor demonstrates high specificity for isoleucine . Scrambling of the isotopic label into other amino acids is not a significant issue, making it a robust and reliable choice for targeted isoleucine labeling.[6]

Biocompatibility and Off-Target Effects
  • Ketovaline (α-Ketoisovalerate): As a natural intermediate in BCAA metabolism, it is generally well-tolerated by expression hosts like E. coli.[12]

  • α-Ketobutyric Acid: While effective, it can exhibit cytotoxicity at elevated concentrations.[13] Furthermore, its catabolism can interfere with central carbon metabolism, particularly by inhibiting pyruvate metabolism.[14] This is a critical consideration for studies where cellular metabolic phenotypes are being investigated alongside protein structure. Researchers should perform dose-response experiments to find the optimal concentration that maximizes labeling efficiency while minimizing cellular toxicity and metabolic perturbation.

Primary Applications

Both precursors are workhorses for NMR spectroscopy, particularly for studying high-molecular-weight proteins using methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) techniques.[4][6] By introducing ¹³C-labeled, protonated methyl groups into an otherwise deuterated protein, these precursors generate sharp, sensitive NMR signals that act as powerful probes of protein structure and dynamics. They are also applicable to mass spectrometry-based quantitative proteomics for tracking specific protein synthesis.

Comparative Summary Table
FeatureThis compound (α-Ketoisovalerate)α-Ketobutyric Acid
Primary Target(s) L-Valine and L-Leucine[4]L-Isoleucine[6]
Specificity Moderate. Labels both Val and Leu unless suppressed.High. Primarily labels Ile.[6]
Achieving Selectivity For Val-only, requires co-addition of unlabeled L-leucine-d10.[11]N/A (inherently selective)
Biocompatibility Generally high.Potential for cytotoxicity and metabolic interference at high concentrations.[14]
Primary Application Methyl-TROSY NMR, MS ProteomicsMethyl-TROSY NMR, MS Proteomics
Typical Concentration 100-120 mg/L in E. coli[6]50-70 mg/L in E. coli[6]

Chapter 3: Field-Proven Experimental Protocols

The following protocols are designed for robust and reproducible selective labeling in E. coli, a common host for protein overexpression. The principles can be adapted for other systems, such as yeast or mammalian cells.

General Experimental Workflow

The overall process is logical and systematic, ensuring the precursor is available at the peak of protein synthesis.

Workflow start Prepare Minimal Medium (e.g., M9 in D₂O with ¹⁵NH₄Cl, ²H-glucose) culture Inoculate and Grow Cells (e.g., to OD₆₀₀ ≈ 0.7-0.8) start->culture add_precursor Add Labeled Precursor (1 hour before induction) culture->add_precursor induce Induce Protein Expression (e.g., with IPTG) add_precursor->induce incubate Incubate for Protein Expression (e.g., 16-24h at 18-25°C) induce->incubate harvest Harvest Cells (Centrifugation) incubate->harvest purify Purify Protein harvest->purify analyze Analyze (NMR, MS, etc.) purify->analyze

Figure 3: General workflow for selective labeling using keto acid precursors.
Protocol 1: Valine-Specific Methyl Labeling in E. coli

This protocol is optimized to label only valine methyl groups, preventing cross-labeling of leucine.

  • Media Preparation: Prepare M9 minimal medium using 99.9% D₂O. Use ¹⁵NH₄Cl as the sole nitrogen source and ²H,¹³C-glucose as the sole carbon source for a uniformly ¹⁵N, ¹³C-labeled and highly deuterated background.

  • Cell Growth: Inoculate the medium with your E. coli expression strain (e.g., BL21(DE3)). Grow at 37°C with vigorous shaking until the culture reaches an OD₆₀₀ of 0.7–0.8.

  • Precursor Addition (The Self-Validating Step): This step is critical for selectivity.

    • Add unlabeled L-leucine-d10 to a final concentration of 100 mg/L.

    • Simultaneously, add labeled ¹³C-methyl-α-ketoisovalerate to a final concentration of 120 mg/L.

    • Causality Explanation: Adding excess deuterated leucine saturates the leucine biosynthetic pathway, preventing the labeled ketovaline precursor from being converted into labeled leucine. This ensures the isotopic label is directed exclusively toward valine.[10][11]

  • Induction: Allow the cells to incubate for 1 hour after precursor addition to ensure uptake and metabolic conversion. Then, induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM.

  • Expression and Harvest: Reduce the temperature to 18-25°C and continue incubation for 16-24 hours. Harvest the cells by centrifugation.

  • Verification: The success of the selective labeling can be validated by comparing the NMR or MS spectra of the Val-labeled protein to a sample labeled with both Val and Leu (by omitting the L-leucine-d10). The absence of signals corresponding to leucine methyl groups confirms the protocol's success.

Protocol 2: Isoleucine-Specific Methyl Labeling in E. coli
  • Media and Growth: Follow steps 1 and 2 from Protocol 1.

  • Precursor Addition:

    • Add labeled ¹³C-methyl-α-ketobutyric acid to a final concentration of 60 mg/L.[6]

    • Expert Insight: It is advisable to test a range of concentrations (e.g., 40-80 mg/L) for your specific protein and cell line to optimize the balance between labeling efficiency and cell health.

  • Induction, Expression, and Harvest: Follow steps 4 and 5 from Protocol 1.

  • Verification: A control sample without any added precursor can be used to confirm the appearance of new, specific signals corresponding to the isoleucine methyl group in the labeled sample.

Chapter 4: Conclusion: Selecting the Right Tool for Your Question

The choice between Ketovaline (α-ketoisovalerate) and α-ketobutyric acid is dictated by your specific experimental goal.

  • To label Isoleucine , α-ketobutyric acid is the clear and superior choice due to its high specificity.

  • To label both Valine and Leucine simultaneously, α-ketoisovalerate is the correct tool.

  • To label only Valine , α-ketoisovalerate must be used in conjunction with unlabeled, deuterated leucine to suppress the cross-labeling pathway.

By understanding the metabolic pathways these molecules engage and by employing carefully controlled protocols, researchers can unlock a new level of resolution in their study of protein structure, dynamics, and function. These keto acids are not just reagents; they are keys to simplifying complexity and answering targeted biochemical questions with precision.

References

  • Ong, S. E., & Mann, M. (2007). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols, 1(12), 2650-2660. [Link]

  • Rupa Health. (n.d.). α-Ketobutyric Acid. [Link]

  • Otsuka, S., et al. (1982). Metabolic conversion of alpha-keto valine to valine in patients with chronic renal failure. Japanese Journal of Nephrology, 24(9), 925-932. [Link]

  • WikiLectures. (2022). Valine. [Link]

  • Zhang, Y., et al. (2011). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. In Methods in Molecular Biology, vol 727. Humana Press. [Link]

  • Harsha, H. C., & Pandey, A. (2012). Stable isotope labeling by amino acids in cell culture for quantitative proteomics. Methods in Molecular Biology, 854, 133-144. [Link]

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  • Blombach, F., & Eppinger, J. (2010). 2-Ketoisovalerate, L-valine, and L-isoleucine synthesis from two-carbon compounds in Corynebacterium glutamicum. Applied and Environmental Microbiology, 76(13), 4348-4355. [Link]

  • Tugarinov, V., & Kay, L. E. (2006). Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy. Nature Protocols, 1(2), 749-754. [Link]

  • PathBank. (2024). Isoleucine Biosynthesis. [Link]

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  • Gibson, K. M., et al. (2003). Metabolic pathway of the branched-chain amino acids, isoleucine and leucine. ResearchGate. [Link]

  • Falcioni, F., et al. (2021). Propionic acid toxicity and utilization of α-ketobutyric acid in Neisseria meningitidis via the methylcitrate cycle under specific conditions. Journal of Bacteriology, 203(22), e00342-21. [Link]

  • Mas, G., et al. (2013). Specific labeling and assignment strategies of valine methyl groups for NMR studies of high molecular weight proteins. ETDEWEB. [Link]

  • Liu, Y., et al. (2021). Metabolic pathways associated with a-ketobutyrate biosynthesis in E. coli. ResearchGate. [Link]

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  • Schütz, S., & Sprangers, R. (2020). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Bioscience Reports, 40(11), BSR20202241. [Link]

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  • Das, N., et al. (2013). A rapid and robust method for selective isotope labeling of proteins. Protein Science, 22(8), 1120-1128. [Link]

  • Nagashima, T., et al. (2018). Methyl-selective isotope labeling using α-ketoisovalerate for the yeast Pichia pastoris recombinant protein expression system. Journal of Biomolecular NMR, 72(1-2), 43-50. [Link]

  • Stumpf, D. A., et al. (1985). Effect of alpha-ketobutyrate on palmitic acid and pyruvate metabolism in isolated rat hepatocytes. Biochemical Medicine, 34(2), 149-159. [Link]

  • Lichtenecker, R. J., et al. (2013). Selective isotope labelling of leucine residues by using α-ketoacid precursor compounds. Chembiochem, 14(7), 818-821. [Link]

  • Blair, J. B., et al. (1986). alpha-Ketobutyrate metabolism in perfused rat liver: regulation of alpha-ketobutyrate decarboxylation and effects of alpha-ketobutyrate on pyruvate dehydrogenase. Archives of Biochemistry and Biophysics, 245(1), 149-160. [Link]

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Validation of protein labeling efficiency using mass spectrometry after using Ketovaline sodium salt.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of common methodologies for validating protein labeling efficiency using mass spectrometry. We will explore established global labeling techniques and clarify the distinct role of targeted labeling precursors like Ketovaline sodium salt. Our focus is on the "why" behind experimental choices, ensuring you can design robust, self-validating proteomics experiments.

Introduction: The Critical Need for Labeling Validation

Part 1: Validating Global Protein Labeling Efficiency

Global labeling strategies aim to incorporate a label into all, or nearly all, proteins within a sample. This allows for comprehensive, proteome-wide quantitative comparisons. Here, we compare three gold-standard techniques.

Method A: Metabolic Labeling with SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique that provides high accuracy by introducing the label in vivo, minimizing downstream sample preparation errors.[1][2][3][4][5][6]

Expertise & Experience: The Causality Behind SILAC

The core principle of SILAC is to replace a natural "light" amino acid with a "heavy," non-radioactive, stable isotope-labeled counterpart during protein synthesis.[3][7] Typically, lysine (K) and arginine (R) are used because the protease trypsin, a workhorse of proteomics sample prep, cleaves specifically at these sites. This elegant choice ensures that nearly every tryptic peptide (except the C-terminal one) will contain a label, making quantification comprehensive.[7] The cells are grown for a sufficient number of doublings (at least 5-6) to ensure near-complete incorporation (>97%) of the heavy amino acid into the entire proteome.[8][9] This early-stage labeling means that different experimental cell populations can be combined at the very beginning of the workflow, dramatically reducing variability from sample handling, protein digestion, and fractionation.[5]

  • Adaptation Phase: Culture two populations of cells. One in standard "light" medium and the other in "heavy" SILAC medium containing heavy lysine (e.g., ¹³C₆-Lys) and heavy arginine (e.g., ¹³C₆,¹⁵N₄-Arg). Culture for at least five cell doublings to ensure maximum incorporation.[8]

  • Validation Aliquot: Harvest a small aliquot of the "heavy" labeled cells.

  • Protein Extraction & Digestion: Lyse the cells, extract the proteins, and quantify the protein concentration. Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis for Efficiency Calculation:

    • Search the MS data against a protein database, specifying the heavy labels as variable modifications.

    • For each identified peptide, the mass spectrometer will detect two distinct precursor ion peaks: one for the light (unlabeled) version and one for the heavy (labeled) version, separated by a specific mass difference.

    • Labeling efficiency is calculated for each peptide by the formula: Efficiency (%) = [Intensity(Heavy Peptide) / (Intensity(Heavy Peptide) + Intensity(Light Peptide))] * 100

    • A successful SILAC experiment should demonstrate a median labeling efficiency of >97%.[9]

SILAC_Workflow cluster_CellCulture Cell Culture (In Vivo Labeling) cluster_Processing Sample Processing cluster_Analysis Mass Spectrometry & Data Analysis Light Population 1: 'Light' Medium Combine Combine Cell Populations (1:1) Light->Combine Heavy Population 2: 'Heavy' Medium Heavy->Combine Lyse Cell Lysis & Protein Extraction Combine->Lyse Digest Trypsin Digestion Lyse->Digest LCMS LC-MS/MS Digest->LCMS Quant Quantification: Compare Heavy/Light Peptide Ratios LCMS->Quant

Caption: SILAC workflow: Labeling occurs in vivo before samples are combined.

Method B: Chemical Labeling with Isobaric Tags (TMT/iTRAQ)

Isobaric labeling, such as Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), is an in vitro chemical method applied at the peptide level.[10][11]

Expertise & Experience: The Causality Behind Isobaric Tagging

The ingenuity of isobaric tags lies in their structure: they have a reporter group, a mass normalizer group, and a peptide-reactive group.[12][13] While tags for different samples have different isotopic compositions in their reporter and normalizer regions, the overall mass of each tag is identical (isobaric). This means that the same peptide labeled with different tags (e.g., from a control vs. a treated sample) will appear as a single, combined peak in the initial MS1 scan.[14] This increases the signal-to-noise ratio for peptide identification. Only upon fragmentation (MS/MS) does the tag break at a specific linker, releasing the unique reporter ions. The relative intensities of these low-mass reporter ions are then used to quantify the peptide's abundance across the different samples.[12][14] The reactive group is typically an NHS-ester that targets primary amines (the peptide N-terminus and the side chain of lysine), ensuring broad peptide coverage.[10][15]

  • Protein Extraction & Digestion: Extract proteins from each sample individually. Quantify, reduce, alkylate, and digest proteins into peptides with trypsin.

  • Peptide Labeling: Resuspend each peptide sample in a suitable buffer (e.g., HEPES, pH 8.5, is critical for the reaction).[16] Add the specific isobaric tag reagent to its corresponding sample and incubate.

  • Labeling Efficiency QC:

    • Before combining the full samples, create a "Mixing QC" sample by taking a small, equal aliquot from each labeled sample and mixing them.[16]

    • Analyze this QC mix by LC-MS/MS.

    • Search the data, specifying the tag mass as a modification on lysine and peptide N-termini.

    • Validation Check 1 (Presence of Label): Confirm that peptides are identified with the expected mass modification.

    • Validation Check 2 (Unlabeled Peptides): Search for and quantify the abundance of unlabeled peptides. The percentage of unlabeled peptides should be minimal (ideally <5%). A high percentage indicates a failed or inefficient labeling reaction, often due to incorrect pH or reagent degradation.[16][17]

  • Combine & Fractionate: If the QC passes, combine the remaining labeled samples in a 1:1 ratio. Fractionate the combined sample to reduce complexity.

  • LC-MS/MS Analysis: Analyze the fractions by LC-MS/MS using a method that includes a high-energy fragmentation step (HCD) to liberate the reporter ions.[13]

  • Data Analysis: Quantify based on the relative intensities of the reporter ions in the MS/MS spectra.

TMT_Workflow cluster_Prep Individual Sample Prep cluster_Label Chemical Labeling (In Vitro) S1 Sample 1 (Digest) L1 Label with Tag 1 S1->L1 S2 Sample 2 (Digest) L2 Label with Tag 2 S2->L2 SN Sample N (Digest) LN Label with Tag N SN->LN Combine Combine All Labeled Samples L1->Combine L2->Combine LN->Combine Frac Fractionate Combine->Frac LCMS LC-MS/MS (HCD Fragmentation) Frac->LCMS Quant Quantify via Reporter Ions LCMS->Quant

Caption: TMT workflow: Labeling occurs in vitro after protein digestion.

Method C: Bio-orthogonal Labeling with AHA (Azidohomoalanine)

Bio-orthogonal labeling uses non-canonical amino acids that are metabolically incorporated into proteins but do not perturb the native biological system. L-azidohomoalanine (AHA), an analog of methionine, is a prime example.[18][19]

Expertise & Experience: The Causality Behind AHA Labeling

AHA's power comes from its structure: it is recognized by the cell's own translational machinery and incorporated into newly synthesized proteins in place of methionine.[19][20] The key is the azide moiety, a chemical group that is biologically inert but can undergo a highly specific and efficient "click chemistry" reaction with an alkyne-tagged probe (e.g., alkyne-biotin) in vitro.[18][21] This two-step process—metabolic incorporation followed by a specific chemical reaction—allows for the selective tagging and enrichment of newly synthesized proteins.[19][22] This makes it exceptionally powerful for studying dynamic changes in protein synthesis in response to stimuli. Validation involves confirming that the click reaction itself is efficient and that AHA incorporation is dependent on active protein synthesis.

  • Methionine Depletion & AHA Labeling: Culture cells in methionine-free medium for a short period (30-60 min) to deplete intracellular methionine stores. Then, replace with medium containing AHA and incubate for the desired pulse-labeling period.[18]

  • Control Groups (Trustworthiness): Prepare two critical control groups:

    • No AHA Control: Cells cultured without AHA.

    • Inhibitor Control: Cells cultured with AHA plus a protein synthesis inhibitor like cycloheximide.[18]

  • Cell Lysis & Click Chemistry: Lyse the cells. To the lysate, add an alkyne-biotin tag, a copper(I) catalyst, and a reducing agent to perform the click reaction, which attaches biotin to the AHA-containing proteins.

  • Validation by Western Blot:

    • Run lysates from all groups on an SDS-PAGE gel and transfer to a membrane.

    • Probe the membrane with streptavidin-HRP (which binds to biotin).

    • Expected Result: A strong signal (smear of biotinylated proteins) should appear only in the AHA-labeled sample. The "No AHA" and "Inhibitor" controls should show no signal, confirming that labeling is specific to AHA incorporation into newly synthesized proteins.[18][20]

  • Enrichment & MS Analysis: For proteomics, the biotinylated proteins are enriched from the lysate using streptavidin beads. The enriched proteins are then digested on-bead, and the resulting peptides are analyzed by LC-MS/MS to identify the newly synthesized proteome.

Part 2: Targeted Labeling with α-Keto Acid Precursors

It is crucial to distinguish global labeling methods from targeted approaches designed for specific applications. The user's query about This compound (sodium α-ketoisovalerate) falls into this latter category.

Focus: this compound for Selective Labeling

Unlike SILAC, TMT, or AHA, α-keto acids like ketovaline are not used for proteome-wide quantification of labeling efficiency. Instead, they are powerful tools for selective isotope labeling of specific amino acids —namely Isoleucine (I), Leucine (L), and Valine (V)—in proteins that are otherwise fully deuterated (grown in D₂O).[23][24]

Expertise & Experience: The Purpose of Selective Labeling

This technique is primarily used in structural biology, specifically for Nuclear Magnetic Resonance (NMR) spectroscopy of large proteins (>40 kDa).[23] In a highly deuterated protein, most of the proton (¹H) signals are eliminated, which simplifies the complex NMR spectra. However, this also removes the probes needed to determine structure. By adding specific ¹³C-labeled, protonated α-keto acid precursors like α-ketoisovalerate to the D₂O growth medium, the cell's biosynthetic pathways convert them into ¹³CH₃-labeled, protonated valine and leucine.[24] This reintroduces specific proton signals in the protein's hydrophobic core, creating perfect spectroscopic probes for studying protein structure, dynamics, and folding without overwhelming the NMR spectrum.

Mechanism: Biosynthetic Incorporation The cell takes up the α-ketoisovalerate and uses it as a direct precursor in the biosynthetic pathways for both valine and leucine. This bypasses the earlier steps that would involve deuterium incorporation, resulting in selectively protonated methyl groups on these residues in an otherwise deuterated protein.

Keto_Acid_Mechanism cluster_input Inputs to D2O Medium cluster_pathway Cellular Biosynthesis cluster_output Resulting Protein Keto α-Ketoisovalerate (¹³CH₃ labeled) Pathway Biosynthetic Pathway Keto->Pathway D2O D₂O Growth Medium (Deuterated Precursors) D2O->Pathway Protein Deuterated Protein with Selective ¹³CH₃ Labels on Valine & Leucine Pathway->Protein

Caption: Ketovaline is a precursor for selective ILV labeling, not global labeling.

Why Ketovaline is Not for Global Efficiency Validation:

  • Selectivity: It only labels a subset of amino acids (I, L, V).

  • Purpose: The goal is not 100% global incorporation but strategic placement of NMR-active probes.

  • Context: It is used in conjunction with deuterated media, a specific condition for NMR, not typical for standard MS-based proteomics.

Part 3: Comparative Guide to Global Labeling Methods

Choosing the right labeling strategy depends entirely on the biological question, sample type, and available instrumentation.

FeatureSILACTMT / iTRAQAHA (BONCAT)
Labeling Type Metabolic (in vivo)Chemical (in vitro)Bio-orthogonal (in vivo pulse)
Labeling Stage During protein synthesis in live cellsPost-digestion, on peptidesDuring protein synthesis in live cells
Primary Target Arginine & Lysine residuesPeptide N-terminus & Lysine residuesMethionine residues
Typical Efficiency >97% incorporation required>95% reaction completion desiredDependent on pulse duration
Validation Method MS1 precursor intensity ratio (H/L)Quantifying unlabeled peptides by MSWestern blot; MS of enriched proteins
Sample Compatibility Proliferating cells in cultureAny protein sample (cells, tissues, fluids)Cells/organisms where Met can be replaced
Multiplexing Typically 2-3 plex (can be higher)High (up to 18-plex)[25]Primarily for enrichment, not multiplexing
Key Advantage Highest accuracy, low variabilityHigh throughput, broad sample compatibilityTracks de novo protein synthesis
Key Limitation Limited to culturable cells, slowPotential for ratio compression, higher variabilityOnly labels newly made proteins
Best For... Comparing proteomes of cultured cells with high precision.Large-scale studies with many conditions or clinical samples.Pulse-chase experiments, studying proteome dynamics.

Conclusion

Validating protein labeling is essential for the integrity of quantitative mass spectrometry data. For global proteome analysis , SILAC offers unparalleled accuracy for cell culture models, while isobaric tags like TMT provide high-throughput capabilities for a wider range of sample types. Bio-orthogonal methods like AHA labeling are uniquely suited for capturing dynamic changes in protein synthesis.

In contrast, reagents like This compound are specialized tools for a different purpose: the targeted, selective labeling of specific amino acids for structural analysis by NMR. Understanding this distinction is key to designing a meaningful experiment. Always choose the labeling strategy and validation protocol that best aligns with your specific research question to ensure your data is both accurate and authoritative.

References

  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (2024). ACS Measurement Science Au. [Link]

  • SILAC for Improved Mass Spectrometry & Quantitative Proteomics. (2018). G-Biosciences. [Link]

  • Stable isotope labeling by amino acids in cell culture. Wikipedia. [Link]

  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (2024). PubMed. [Link]

  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. R Discovery. [Link]

  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (2024). ACS Measurement Science Au. [Link]

  • Proteomics. Wikipedia. [Link]

  • Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC. Yale School of Medicine. [Link]

  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ResearchGate. [Link]

  • Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. (2020). Proteomics. [Link]

  • Development of a novel method for quantification of autophagic protein degradation by AHA labeling. (2016). Autophagy. [Link]

  • Tandem mass tag. Wikipedia. [Link]

  • An Isobaric Labeling Approach to Enhance Detection and Quantification of Tissue-Derived Plasma Proteins as Potential Early Disease Biomarkers. (2023). MDPI. [Link]

  • TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach. (2017). Molecular & Cellular Proteomics. [Link]

  • Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications?. (2017). Expert Review of Proteomics. [Link]

  • Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH. (2022). Journal of Proteome Research. [Link]

  • Protein synthesis-dependent incorporation of AHA and analysis of global protein synthesis levels in the presence of AHA. ResearchGate. [Link]

  • Workflow for AHA-labeling of de novo protein synthesis in autophagy. ResearchGate. [Link]

  • Quantitative Analysis of Newly Synthesized Proteins. (2015). Current Protocols in Molecular Biology. [Link]

  • Top considerations for TMT mass spectrometry analysis. (2024). Drug Discovery News. [Link]

  • TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics. GenScript. [Link]

  • Evaluation of Translation Rate Through L-azidohomoalanine (AHA) Incorporation and Subsequent Alkyne Fluorophore–Mediated Click Chemistry in Yeast. (2024). Bio-protocol. [Link]

  • TMT Peptide Labeling. UC Berkeley QB3/Chemistry Mass Spectrometry Facility. [Link]

  • Stable Isotope Labeling Strategies. University of Washington Proteomics Resource. [Link]

  • Quantitation of Newly Synthesized Proteins by Pulse Labeling with Azidohomoalanine. ResearchGate. [Link]

  • Quantitative analysis of newly synthesized proteins. Northeastern University. [Link]

  • Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. (2008). Science Signaling. [Link]

  • Methyl-selective isotope labeling using α-ketoisovalerate for the yeast Pichia pastoris recombinant protein expression system. (2018). Journal of Biomolecular NMR. [Link]

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  • Quantitative Comparison of Proteomes Using SILAC. (2017). Current Protocols in Molecular Biology. [Link]

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A Comparative Guide to Purity Assessment of Ketovaline Sodium Salt: The Ascendancy of Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. For novel compounds like Ketovaline sodium salt, a derivative of the amino acid valine, establishing a robust and accurate purity profile is paramount.[1] This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound, with a particular focus on the superior capabilities of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Criticality of Purity in this compound

This compound, also known as sodium 3-methyl-2-oxobutyrate, is a compound of interest in various biomedical applications.[2] As with any API, impurities can arise from the manufacturing process, degradation, or storage. These impurities can impact the drug's therapeutic effect, introduce toxicity, and compromise patient safety. Therefore, precise and reliable analytical methods are essential for quality control.[3]

Quantitative NMR (qNMR): A Primary Method for Purity Determination

Quantitative NMR has emerged as a powerful and indispensable tool in pharmaceutical analysis, recognized by pharmacopeias as a primary analytical method.[4][5] Unlike chromatographic techniques that often rely on reference standards for every analyte, qNMR offers a direct and absolute quantification method.[6][7] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of atomic nuclei giving rise to that signal.[8][9]

Advantages of qNMR for this compound Purity Assessment:

  • Absolute Quantification: qNMR does not require a calibration curve using an identical reference standard of the analyte, which is a significant advantage when dealing with novel or rare compounds.[6]

  • Structural Confirmation: In a single experiment, qNMR provides quantitative data while simultaneously confirming the chemical structure of this compound and potentially identifying unknown impurities.[9][10]

  • High Precision and Accuracy: When performed under optimized conditions, qNMR methods can achieve high precision, with relative standard deviations typically below 1%.[4]

  • Non-destructive: The sample can be recovered and used for further analyses, which is particularly valuable when working with limited quantities of a new chemical entity.[6]

  • Versatility: qNMR can be used to quantify a wide range of analytes in various matrices.[6]

Experimental Workflow: qNMR for this compound

The following diagram illustrates a typical workflow for the purity assessment of this compound using qNMR.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_result Result weigh_sample Accurately weigh This compound dissolve Dissolve sample and IS in deuterated solvent weigh_sample->dissolve weigh_is Accurately weigh Internal Standard (IS) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer setup Set up NMR spectrometer (e.g., 400 MHz or higher) transfer->setup params Optimize acquisition parameters (pulse sequence, relaxation delay) setup->params acquire Acquire 1H NMR spectrum params->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate characteristic peaks of analyte and IS process->integrate calculate Calculate purity using the qNMR equation integrate->calculate report Report purity of This compound calculate->report

Caption: Workflow for qNMR Purity Assessment of this compound.

Detailed Experimental Protocol for qNMR Analysis

1. Materials and Instrumentation:

  • This compound: The sample to be analyzed.

  • Internal Standard (IS): A high-purity, stable compound with signals that do not overlap with the analyte. Maleic acid or dimethyl sulfone are suitable choices.[11]

  • Deuterated Solvent: A solvent that dissolves both the analyte and the internal standard, such as Deuterium Oxide (D₂O) or DMSO-d₆.

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.[4]

  • Analytical Balance: For accurate weighing of the sample and internal standard.

2. Sample Preparation:

  • Accurately weigh a specific amount of this compound (e.g., 10-20 mg) into a vial.[11]

  • Accurately weigh a known amount of the chosen internal standard into the same vial. The molar ratio of the internal standard to the analyte should be optimized for accurate integration.

  • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.6 mL).

  • Vortex the vial to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Tune and shim the probe to ensure optimal magnetic field homogeneity.

  • Set the appropriate acquisition parameters. A standard single-pulse experiment is typically used.[11] Crucial parameters to optimize include:

    • Pulse Angle: A 30° or 45° pulse angle is often used to ensure a quantitative signal.

    • Relaxation Delay (d1): This should be at least 5 times the longest T1 relaxation time of the protons being integrated to ensure complete relaxation and accurate signal intensity. A longer delay (e.g., 30 seconds) is often a safe starting point.

    • Number of Scans: Sufficient scans should be acquired to achieve an adequate signal-to-noise ratio for accurate integration of both the analyte and internal standard peaks.

4. Data Processing and Purity Calculation:

  • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).[12]

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Integrate the well-resolved, characteristic signals of both this compound and the internal standard.

  • Calculate the purity of this compound using the following equation[5]:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I_analyte, I_IS: Integral values of the analyte and internal standard signals.

    • N_analyte, N_IS: Number of protons corresponding to the integrated signals of the analyte and internal standard.

    • MW_analyte, MW_IS: Molecular weights of the analyte and internal standard.

    • m_analyte, m_IS: Masses of the analyte and internal standard.

    • P_IS: Purity of the internal standard.

Comparison with Other Analytical Techniques

While qNMR offers significant advantages, a comprehensive purity assessment often involves orthogonal methods. The following table compares qNMR with other common techniques for the analysis of this compound.

Technique Principle Advantages for this compound Disadvantages for this compound
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.[8]Absolute quantification without a specific reference standard, structural information, non-destructive.[6][9]Lower sensitivity than chromatographic methods, potential for signal overlap in complex mixtures.[8]
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a mobile and stationary phase.High sensitivity and resolution, well-established for purity analysis of amino acid derivatives.[1][13]Requires a specific reference standard for quantification, may not detect impurities that lack a chromophore.[14]
Titration Chemical reaction with a standardized solution.Simple, inexpensive, and can be highly accurate for assay determination.Lacks specificity, may not distinguish between the analyte and structurally similar impurities.
Differential Scanning Calorimetry (DSC) Measures the heat flow associated with thermal transitions.Provides information on the melting point and can indicate the presence of impurities.Not a quantitative method for impurity profiling, less sensitive than other techniques.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and specificity for identifying impurities.Not inherently quantitative without isotopic labeling or extensive calibration.

Logical Framework for Method Selection in Drug Development

The choice of analytical technique is often dependent on the stage of drug development. The following diagram illustrates a logical approach to selecting purity assessment methods.

G cluster_discovery Early Discovery cluster_preclinical Preclinical Development cluster_clinical Clinical & Manufacturing qNMR_early qNMR (Primary Purity & Structure) qNMR_preclin qNMR (Reference Standard Qualification) qNMR_early->qNMR_preclin LCMS LC-MS (Impurity Identification) HPLC_method_dev HPLC (Method Development & Validation) LCMS->HPLC_method_dev HPLC_routine Validated HPLC (Routine QC) qNMR_preclin->HPLC_routine HPLC_method_dev->HPLC_routine Titration_preclin Titration (Assay Confirmation) Titration_preclin->HPLC_routine qNMR_investigation qNMR (OOS Investigations, Stability) HPLC_routine->qNMR_investigation DSC_solid DSC (Solid-State Characterization) HPLC_routine->DSC_solid

Caption: Method Selection for Purity Assessment Across Drug Development Stages.

Conclusion: The Indispensable Role of qNMR

For the purity assessment of this compound, Quantitative NMR stands out as a uniquely powerful and versatile technique. Its ability to provide direct, absolute quantification without the need for a specific reference standard, coupled with the simultaneous confirmation of molecular structure, makes it an invaluable tool, particularly in the early stages of drug development. While orthogonal methods like HPLC are crucial for routine quality control, qNMR provides a fundamental and authoritative measure of purity that underpins the entire analytical strategy. By integrating qNMR into the analytical workflow, researchers and drug developers can ensure the highest level of confidence in the quality and integrity of this compound, ultimately contributing to the development of safer and more effective medicines.

References

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • LibreTexts. (2022, April 25). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients.
  • Emery Pharma.
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A Researcher's Guide to Selective Isotopic Labeling: Alternatives to α-Ketoisovalerate for Valine and Leucine Methyl Groups

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of protein structural biology, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating the structure, dynamics, and interactions of macromolecules in solution. For large proteins and complexes (typically > 30 kDa), the sheer number of atoms leads to severe spectral overlap, rendering traditional NMR approaches intractable. This challenge has been largely overcome by focusing on a select few, magnetically isolated nuclei: the protons of methyl groups in Isoleucine, Leucine, and Valine (ILV) residues.

The development of methyl-transverse relaxation-optimized spectroscopy (methyl-TROSY) has revolutionized the study of high-molecular-weight systems. This technique relies on the introduction of ¹³C-labeled methyl groups (¹³CH₃) into a highly deuterated protein background. The unique relaxation properties of these methyl probes allow for the acquisition of high-resolution, high-sensitivity spectra, even for megadalton-sized complexes.

A cornerstone of this methodology has been the use of isotopically labeled α-keto acid precursors in E. coli expression systems. For labeling the methyl groups of leucine and valine, α-ketoisovaleric acid sodium salt (also known as ketovaline) has long been the default choice.[1] It is a direct metabolic precursor that is efficiently incorporated by the bacterial host. However, its utility is hampered by a significant drawback: it simultaneously labels both leucine and valine residues.[2][3] This co-labeling can reintroduce spectral crowding, particularly in proteins with a high abundance of these amino acids, complicating resonance assignment and data analysis.[4][5]

This guide, intended for researchers and drug development professionals, provides an in-depth comparison of advanced alternatives to α-ketoisovalerate. We will explore strategies that offer enhanced specificity, enabling the targeted labeling of either valine or leucine, and even stereospecific labeling of individual methyl groups. We will delve into the biochemical rationale behind each method, present comparative data, and provide detailed experimental protocols to empower you to select and implement the optimal labeling strategy for your research objectives.

The Baseline: α-Ketoisovaleric Acid for General Valine & Leucine Labeling

The workhorse method for ILV labeling involves adding ¹³C-labeled α-keto acid precursors to a D₂O-based minimal medium approximately one hour before inducing protein expression.[6] α-Ketoisovaleric acid is converted by the cellular machinery into both L-valine and, through a series of subsequent enzymatic steps, L-leucine.

Biochemical Pathway for α-Ketoisovalerate Incorporation

G cluster_0 Shared Biosynthetic Pathway cluster_1 Valine Synthesis cluster_2 Leucine Synthesis alpha_KIV α-Ketoisovalerate (¹³CH₃-labeled) dihydroxy_isovalerate α,β-Dihydroxy- isovalerate alpha_KIV->dihydroxy_isovalerate IlvC (Ketol-acid reductoisomerase) Valine L-Valine (¹³CH₃-labeled) alpha_KIV->Valine IlvE (Transaminase B) alpha_ketoisocaproate α-Ketoisocaproate dihydroxy_isovalerate->alpha_ketoisocaproate IlvD (Dihydroxy-acid dehydratase) Leucine L-Leucine (¹³CH₃-labeled) alpha_ketoisocaproate->Leucine IlvE, LeuB, LeuC, LeuD

Fig. 1: α-Ketoisovalerate labels both Val and Leu.
Advantages and Limitations

The primary advantage of using α-ketoisovalerate is its simplicity and cost-effectiveness for achieving general ILV labeling. However, as illustrated in Figure 1, its role as a common branch point for both valine and leucine biosynthesis is also its main weakness, leading to ambiguity in NMR spectra.

Alternative 1: Achieving Valine Specificity with 2-Acetolactate and Leucine Suppression

To overcome the challenge of co-labeling, researchers have developed an elegant strategy to specifically label valine methyl groups. This method leverages the earlier biosynthetic precursor, 2-acetolactate, and exploits metabolic feedback inhibition. By supplementing the growth medium with unlabeled, deuterated L-leucine-d₁₀, the biosynthetic pathway leading to leucine is suppressed, effectively channeling the isotopic label exclusively into valine.[4][5]

Biochemical Rationale and Pathway

G cluster_1 Valine Synthesis cluster_2 Leucine Synthesis acetolactate 2-Acetolactate (¹³CH₃-labeled) dihydroxy_isovalerate α,β-Dihydroxy- isovalerate acetolactate->dihydroxy_isovalerate IlvC alpha_KIV α-Ketoisovalerate dihydroxy_isovalerate->alpha_KIV IlvD Valine L-Valine (¹³CH₃-labeled) alpha_KIV->Valine IlvE Leucine_pathway Leucine Biosynthesis alpha_KIV->Leucine_pathway Leu_d10 L-Leucine-d₁₀ (Unlabeled) Leu_d10->Leucine_pathway Inhibits

Fig. 2: Val-specific labeling via Leu pathway inhibition.

This approach not only resolves the valine/leucine ambiguity but also allows for stereospecific labeling of the pro-R and pro-S methyl groups of valine, providing even greater spectral resolution and more detailed structural insights.[7]

Alternative 2: α-Ketoisocaproate for Direct and Specific Leucine Labeling

For experiments where leucine residues are the desired probes, a more direct approach is available. By using α-ketoisocaproate as the precursor, one can bypass the shared biosynthetic pathway entirely. α-Ketoisocaproate is the immediate keto acid precursor to leucine and does not feed into the valine synthesis pathway.[8]

Biochemical Pathway for α-Ketoisocaproate Incorporation

G cluster_0 Valine Biosynthesis cluster_1 Leucine Biosynthesis Val_pathway Valine Pathway (Unaffected) alpha_KIC α-Ketoisocaproate (¹³CH₃-labeled) Leucine L-Leucine (¹³CH₃-labeled) alpha_KIC->Leucine IlvE (Transaminase B)

Fig. 3: α-Ketoisocaproate pathway for specific Leu labeling.

This method provides clean, unambiguous labeling of leucine methyl groups, making it an excellent choice for studies focused on protein-ligand interactions in hydrophobic pockets where leucine is often abundant.

Alternative 3: The Rise of Cell-Free Systems for Precision Labeling

Cell-free protein synthesis (CFPS) has emerged as a powerful platform for producing isotopically labeled proteins.[9] By removing the complexity of a living cell, CFPS systems offer direct control over the reaction components, including the amino acid pool. This allows for highly efficient and specific labeling with minimal amounts of expensive precursors.[10]

Recent advancements using systems like eCells, which are metabolically active, lysed E. coli cells, have demonstrated the ability to synthesize selectively labeled proteins from inexpensive precursors like 3-¹³C-pyruvate.[7][11] By simply omitting specific unlabeled amino acids from the reaction mixture, the system is forced to synthesize them from the provided labeled precursor, achieving residue-specific labeling. For instance, omitting valine and leucine from the mix while providing 3-¹³C-pyruvate results in their efficient labeling.

General Workflow for Cell-Free Labeling

G cluster_0 CFPS Reaction Lysate Cell-Free Lysate (e.g., eCells) Reaction Incubation Lysate->Reaction DNA Expression Plasmid DNA->Reaction Energy Energy Source (e.g., ATP/GTP) Energy->Reaction Precursor Isotopic Precursor (e.g., 3-¹³C-Pyruvate) Precursor->Reaction AAs Amino Acid Mix (minus Val/Leu) AAs->Reaction Protein Selectively Labeled Protein Reaction->Protein Purification

Fig. 4: General workflow for cell-free protein synthesis.

The CFPS approach is particularly advantageous for producing toxic proteins and for high-throughput screening applications, offering unparalleled control over the labeling scheme.

Comparative Summary and Data

The choice of labeling strategy depends on the specific biological question, the protein being studied, and available resources. The following table provides a high-level comparison of the discussed methods.

Method Precursor(s) Specificity Key Consideration Pros Cons
Standard α-Ketoisovaleric acidLeucine & ValineSimple addition to mediaCost-effective, well-establishedCauses Val/Leu spectral overlap[4][5]
Valine-Specific 2-AcetolactateValine (Stereospecific)Requires addition of L-Leucine-d₁₀Resolves ambiguity, enables stereospecific assignment[4][5]Requires inhibitor, potential for incomplete Leu suppression
Leucine-Specific α-KetoisocaproateLeucineDirect precursorHighly specific, clean spectraCan be more expensive than α-ketoisovalerate[8]
Cell-Free e.g., 3-¹³C-PyruvateResidue-selectiveRequires CFPS setup and optimized amino acid mixHigh efficiency, low precursor use, precise control[7][10]Higher initial setup cost, potential for lower yields
Typical Precursor Concentrations for In Vivo Labeling

The following concentrations are commonly used for labeling in 1 liter of D₂O-based M9 minimal medium.

PrecursorTarget Amino Acid(s)Typical Concentration (mg/L)Reference
α-Ketoisovaleric acidLeucine & Valine100 - 120 mg/L[12]
α-Ketobutyric acidIsoleucine (δ1-methyl)50 - 70 mg/L[12]
L-Leucine-d₁₀ (for suppression)N/A100 mg/L[4]

Note: Optimal concentrations may vary depending on the expression strain, plasmid, and specific protein.

Experimental Protocols

Protocol 1: General Leucine and Valine Labeling with α-Ketoisovaleric Acid

This protocol is adapted from established methods for protein expression in E. coli.[12][13]

  • Prepare M9/D₂O Medium: Prepare 1 L of M9 minimal medium using 99.9% D₂O. Supplement with deuterated glucose (e.g., 2-4 g/L D-glucose-¹³C₆,d₇) as the carbon source and ¹⁵NH₄Cl (1 g/L) as the nitrogen source.

  • Inoculation and Growth: Inoculate the medium with an E. coli starter culture (e.g., BL21(DE3)) harboring the expression plasmid for your protein of interest. Grow the cells at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.7-0.8.

  • Precursor Addition: Approximately 60 minutes before induction, add 100-120 mg of ¹³C-labeled α-ketoisovaleric acid sodium salt to the culture.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression and Harvest: Reduce the temperature to a suitable level for your protein (e.g., 18-25°C) and continue shaking for 16-24 hours. Harvest the cells by centrifugation.

  • Purification: Purify the labeled protein using standard chromatography techniques.

Protocol 2: Valine-Specific Labeling using 2-Acetolactate

This protocol is a modification of the standard procedure to achieve valine-specific labeling.[4][5]

  • Prepare M9/D₂O Medium: Follow step 1 from Protocol 1.

  • Inoculation and Growth: Follow step 2 from Protocol 1.

  • Precursor and Inhibitor Addition: Approximately 60 minutes before induction, add the ¹³C-labeled 2-acetolactate precursor. Simultaneously, add 100 mg of L-leucine-d₁₀ to the culture to suppress the leucine biosynthesis pathway.

  • Induction, Expression, and Purification: Follow steps 4-6 from Protocol 1.

Conclusion and Future Outlook

While α-ketoisovaleric acid remains a viable option for general methyl labeling, the pursuit of higher resolution and more detailed biological insights necessitates the use of more specific labeling strategies. The ability to selectively label valine or leucine, or to stereospecifically label individual methyl groups, provides researchers with powerful tools to dissect complex NMR spectra and probe specific regions of a protein. The choice between metabolic inhibition strategies and direct precursor addition will depend on the experimental goals and the availability of reagents.

Looking forward, the continued development and accessibility of cell-free protein synthesis systems promise to further refine our control over isotopic labeling.[9][10] The ability to use smaller quantities of precursors, coupled with the flexibility to precisely define the components of the synthesis reaction, will undoubtedly open new avenues for NMR-based studies of ever more complex and challenging biological systems. By carefully selecting the appropriate labeling method, researchers can maximize the information content of their NMR experiments, paving the way for new discoveries in protein science and drug development.

References

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  • Kerfah, R., Plevin, M. J., Sounier, R., Gans, P., & Boisbouvier, J. (2015). Specific ¹³C labeling of leucine, valine and isoleucine methyl groups for unambiguous detection of long-range restraints in protein solid-state NMR studies. Journal of Magnetic Resonance, 251, 65-70. [Link]

  • Mas, G., Crublet, E., Hamelin, O., Gans, P., & Boisbouvier, J. (2013). Specific labeling and assignment strategies of valine methyl groups for NMR studies of high molecular weight proteins. OSTI.GOV. [Link]

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  • Van Raad, D., Otting, G., & Huber, T. (2023). Cell-free synthesis of proteins with selectively ¹³C-labelled methyl groups from inexpensive precursors. Magnetic Resonance, 4(2), 187-197. [Link]

  • Van Raad, D., Otting, G., & Huber, T. (2023). Cell-free synthesis of proteins with selectively C-labelled methyl groups from inexpensive precursors. Magnetic Resonance, 4, 187–197. [Link]

  • Sobhanifar, S., Löhr, F., Walter, K. F., & Dötsch, V. (2018). Precursor-Based Selective Methyl Labeling of Cell-Free Synthesized Proteins. ChemBioChem, 19(16), 1738-1743. [Link]

  • Plescia, C., & Alderson, T. R. (2024). Labeling of methyl groups: a streamlined protocol and guidance for the selection of 2H precursors based on molecular weight. National Center for Biotechnology Information. [Link]

  • Tugarinov, V., Sprangers, R., & Kay, L. E. (2006). Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy. Nature Protocols, 1(2), 749-754. [Link]

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  • ResearchGate. (2013). Selective Isotope Labelling of Leucine Residues by Using α-Ketoacid Precursor Compounds. Request PDF. [Link]

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A Comparative Guide to Isotopic Enrichment Analysis for Confirming Ketovaline Sodium Salt Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise confirmation of non-canonical amino acid (ncAA) incorporation into a target protein is a critical checkpoint. This guide provides an in-depth, objective comparison of isotopic enrichment analysis with other common techniques to validate the successful integration of Ketovaline, a valuable keto-analog of valine. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

Introduction: The "Why" Behind Confirming Ketovaline Incorporation

Ketovaline (α-ketoisovaleric acid) serves as a precursor to the essential amino acid valine and is utilized in various metabolic studies and therapeutic applications.[1][2] Its sodium salt form enhances its stability and solubility. When developing novel protein-based therapeutics or studying metabolic pathways, the intentional incorporation of Ketovaline, often isotopically labeled (e.g., with ¹³C or ¹⁵N), is a powerful strategy.[][4] Confirmation of its incorporation is not merely a qualitative check; it is a quantitative necessity to ensure the structural integrity and intended function of the modified protein.

The central challenge lies in distinguishing the incorporated Ketovaline-derived valine from the endogenous valine pool. This is where isotopic enrichment analysis becomes an indispensable tool.

The Core Technique: Isotopic Enrichment Analysis via Mass Spectrometry

Isotopic enrichment analysis leverages the mass difference between naturally abundant isotopes (e.g., ¹²C, ¹⁴N) and stable heavy isotopes (e.g., ¹³C, ¹⁵N) to detect and quantify the incorporation of a labeled compound.[5] When isotopically labeled Ketovaline sodium salt is supplied to a cellular expression system, it is metabolically converted to valine and subsequently incorporated into newly synthesized proteins.[1]

The general workflow for such an experiment is as follows:

Isotopic_Enrichment_Workflow cluster_Preparation Cell Culture & Labeling cluster_Processing Sample Processing cluster_Analysis Analysis A 1. Cell Culture (Establishment) B 2. Media Switch (Introduce Labeled Ketovaline) A->B C 3. Protein Expression (Induction) B->C D 4. Cell Lysis & Protein Purification C->D E 5. Protein Hydrolysis (Liberate Amino Acids) D->E F 6. Amino Acid Derivatization (For GC-MS) E->F G 7. GC-MS or LC-MS/MS Analysis (Separation & Detection) F->G H 8. Data Analysis (Calculate Enrichment) G->H

Caption: High-level workflow for isotopic enrichment analysis.

Causality in Experimental Choices:
  • Why Hydrolyze the Protein? To analyze the constituent amino acids, the protein must be broken down into its individual components. Acid hydrolysis is a common and effective method for this.[6]

  • Why Derivatize Amino Acids? For Gas Chromatography-Mass Spectrometry (GC-MS), amino acids must be chemically modified (derivatized) to increase their volatility, allowing them to be vaporized and separated in the gas phase.[6] This step is often bypassed when using Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

Comparative Analysis: Isotopic Enrichment vs. Alternative Methods

While powerful, isotopic enrichment analysis is not the only method to probe for ncAA incorporation. Here, we compare it with two other common techniques: Western Blotting and intact protein mass spectrometry.

Data Summary:

FeatureIsotopic Enrichment Analysis (MS-based)Western Blotting (with specific antibody)Intact Protein Mass Spectrometry
Principle Detection of mass shift due to isotope incorporation in constituent amino acids.Immuno-detection of a modified protein or a purification tag.Measurement of the total mass of the intact protein.
Confirmation Direct and quantitative confirmation of incorporation.Indirect; confirms protein expression but not necessarily incorporation at a specific site.Confirms a mass change consistent with incorporation.
Sensitivity HighModerate to HighHigh
Throughput ModerateHighHigh
Site-Specific Info Can be adapted for site-specificity (e.g., with MS/MS).[8]NoNo
Quantitative? YesSemi-quantitativeYes
Expertise HighModerateHigh

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"Isotopic_Enrichment" [label="Isotopic Enrichment\nAnalysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Western_Blot" [label="Western Blotting", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Intact_MS" [label="Intact Protein\nMass Spectrometry", fillcolor="#FBBC05", fontcolor="#202124"]; "Confirmation" [label="Confirmation of\nIncorporation", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Isotopic_Enrichment" -> "Confirmation" [label="Direct & Quantitative"]; "Western_Blot" -> "Confirmation" [label="Indirect"]; "Intact_MS" -> "Confirmation" [label="Confirms Mass Shift"]; }

Caption: Logical relationships of comparative confirmation methods.

Experimental Protocols

Protocol: Isotopic Labeling of a Target Protein with ¹³C-Labeled this compound in E. coli

This protocol outlines the steps for expressing a target protein in E. coli with the incorporation of ¹³C-labeled valine derived from ¹³C-Ketovaline sodium salt.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the target protein.

  • LB medium.

  • M9 minimal medium.

  • ¹³C-labeled this compound (or α-Ketoisovaleric acid sodium salt, ¹³C₅, 98%).[9][10][11]

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside).

  • Standard protein purification reagents (e.g., lysis buffer, chromatography columns).

  • 6 M HCl.

  • Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).

  • GC-MS system.

Procedure:

  • Starter Culture: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of M9 minimal medium with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.

  • Growth: Grow the main culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Labeling: Add the ¹³C-labeled this compound to the culture. The final concentration will depend on the specific experiment and should be optimized.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression: Continue to grow the culture for 3-5 hours at 30°C or overnight at 18-20°C.

  • Harvesting and Purification: Harvest the cells by centrifugation and purify the target protein using standard protocols (e.g., affinity chromatography).

  • Protein Hydrolysis: a. Take a known amount of the purified protein (e.g., 100 µg) and dry it completely. b. Add 200 µL of 6 M HCl and heat at 110°C for 24 hours in a sealed, evacuated tube.[6] c. After hydrolysis, remove the HCl by evaporation under a stream of nitrogen or in a vacuum concentrator.

  • Derivatization: a. Resuspend the dried amino acid hydrolysate in the derivatization solvent and add the derivatizing agent (e.g., MTBSTFA). b. Incubate at the recommended temperature and time for the specific agent (e.g., 60-100°C for 30-60 minutes).

  • GC-MS Analysis: a. Inject the derivatized sample into the GC-MS. b. Use a standard temperature gradient to separate the amino acid derivatives. c. Acquire mass spectra in full scan mode or selected ion monitoring (SIM) mode to detect the molecular ions and characteristic fragments of the valine derivative.

  • Data Analysis: a. Identify the peak corresponding to the derivatized valine. b. Determine the isotopic distribution of the molecular ion cluster. c. Calculate the isotopic enrichment by comparing the peak intensities of the labeled (M+n) and unlabeled (M) ions, where 'n' is the number of incorporated ¹³C atoms.

Protocol: Confirmation via Intact Protein Mass Spectrometry

Materials:

  • Purified protein from the labeling experiment.

  • LC-MS system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Appropriate solvents for LC separation (e.g., acetonitrile, water, formic acid).

Procedure:

  • Sample Preparation: Dilute the purified protein to an appropriate concentration (e.g., 1 µg/µL) in a suitable buffer.

  • LC Separation: Inject the sample onto a reverse-phase LC column and elute with a gradient of increasing organic solvent.

  • MS Analysis: a. Acquire mass spectra of the eluting protein in positive ion mode. b. Deconvolute the resulting multiply charged spectrum to determine the average molecular weight of the protein.

  • Data Analysis: a. Compare the measured molecular weight of the labeled protein with the theoretical molecular weight of the unlabeled protein. b. The mass shift should correspond to the number of incorporated ¹³C-valine residues.

Trustworthiness: A Self-Validating System

The protocols described above are designed to be self-validating. For instance, in the isotopic enrichment analysis:

  • Internal Control: The presence of both labeled and unlabeled valine in the same sample provides an internal control.

  • Fragmentation Pattern: The fragmentation pattern of the derivatized valine in the mass spectrometer should be consistent with its known structure, confirming its identity.

  • Reproducibility: Replicate injections and independent experiments should yield consistent enrichment values.

Conclusion

Confirming the incorporation of this compound is a multi-faceted process. While methods like Western Blotting can indicate protein expression, they lack the specificity to confirm incorporation. Intact protein mass spectrometry provides a good initial confirmation of a mass shift. However, for unambiguous and quantitative evidence, isotopic enrichment analysis via mass spectrometry stands out as the gold standard. It provides direct, quantifiable data on the level of incorporation, ensuring the integrity of your research and the quality of your engineered proteins.

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A Senior Application Scientist's Guide to Isotopic Labeling for Protein NMR: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy for protein analysis, the strategic use of isotopic labeling is paramount. This guide provides an in-depth comparative analysis of different isotopic labeling strategies, moving beyond a simple recitation of protocols to explain the causality behind experimental choices. Our focus is on providing field-proven insights to empower you to select and implement the optimal labeling strategy for your specific research question.

The Challenge of Size and Complexity in Protein NMR

NMR spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions in solution, closely mimicking the physiological environment.[1] However, as the size of a protein increases, so do the challenges. Larger proteins tumble more slowly in solution, leading to broader resonance lines and decreased sensitivity.[2][3] Furthermore, the sheer number of atoms in a large protein results in severe spectral overlap, where signals from different nuclei obscure one another, making interpretation difficult or impossible.[2][3][4] Isotopic labeling with stable isotopes such as ¹⁵N, ¹³C, and ²H is the key to overcoming these limitations.[3]

Uniform Isotopic Labeling: The Workhorse of Protein NMR

Uniform labeling is the most straightforward and common approach, where the protein is enriched globally with one or more stable isotopes.[2][3] This is typically achieved by expressing the protein in a host organism, most commonly E. coli, grown in a minimal medium where the sole nitrogen and/or carbon sources are ¹⁵NH₄Cl and ¹³C-glucose, respectively.[3][5]

Core Principle

The goal of uniform labeling is to replace the naturally low-abundance NMR-active isotopes (¹³C at 1.1% and ¹⁵N at 0.4%) with nearly 100% enrichment.[3] This enables the use of heteronuclear multidimensional NMR experiments that correlate the chemical shifts of protons with those of their directly attached nitrogen or carbon atoms, spreading the crowded proton signals into additional dimensions and dramatically improving spectral resolution.[3][6]

Key Advantages
  • Comprehensive Information: Provides NMR-visible probes throughout the entire protein, allowing for global structural and dynamic analysis.

  • Well-Established Protocols: The methods for uniform labeling in E. coli are robust and widely documented.[3]

  • Cost-Effective for Basic Labeling: ¹⁵N labeling is relatively inexpensive and provides a significant improvement in spectral quality for small to medium-sized proteins.

Limitations
  • Spectral Crowding in Larger Proteins: For proteins larger than ~20-25 kDa, even with ¹³C and ¹⁵N labeling, spectral overlap can become a significant issue.[2][6]

  • Relaxation Effects: In larger proteins, the increased correlation time leads to rapid signal decay (transverse relaxation), broadening resonance lines and reducing sensitivity.[3]

The Role of Deuteration in Uniform Labeling

For larger proteins (>25 kDa), uniform deuteration is often employed in conjunction with ¹⁵N and ¹³C labeling.[7][8] By replacing non-exchangeable protons with deuterium (²H), the dominant ¹H-¹H dipolar relaxation pathways are removed, leading to significantly sharper lines and improved sensitivity.[7][9][10] This is typically achieved by growing the expression host in D₂O-based media.[8] Transverse Relaxation-Optimized Spectroscopy (TROSY) is an NMR experiment that particularly benefits from deuteration, enabling studies of proteins and complexes up to 100 kDa and beyond.[11]

Selective Isotopic Labeling: Focusing on What Matters

Selective labeling strategies aim to introduce isotopes into specific amino acid types or even specific atoms within a residue, while the rest of the protein remains unlabeled.[2][12] This "divide and conquer" approach is invaluable for simplifying spectra and for focusing on regions of particular interest, such as an enzyme's active site or a protein-protein interaction interface.[4][13]

Core Principle

Selective labeling is achieved by supplementing the growth medium with one or more labeled amino acids. The expression host, often an auxotrophic strain that cannot synthesize the specific amino acid, will incorporate the provided labeled residue into the protein.[12] An alternative approach, known as reverse labeling, involves growing the host in a fully labeled medium and supplementing it with one or more unlabeled amino acids.[2][14] This results in a uniformly labeled protein with specific "holes" in the labeling pattern, which can be equally useful for spectral assignment.[2]

Key Advantages
  • Drastic Spectral Simplification: By only labeling a subset of residues, spectral overlap is significantly reduced, which is crucial for studying large proteins.[4][5]

  • Facilitates Resonance Assignment: Can be used to definitively identify the signals from a particular amino acid type.[15]

  • Probing Specific Sites: Allows for the detailed study of functionally important regions without interference from the rest of the protein.[4]

Limitations
  • Cost: Labeled amino acids can be expensive, especially when multiple types are required.[16]

  • Metabolic Scrambling: The host organism's metabolism can sometimes convert the supplied labeled amino acid into other amino acids, leading to unintended labeling and complicating spectral interpretation.[5][11]

  • Incomplete Information: By its nature, selective labeling provides information only on the labeled sites, and global structural information is lost.[3]

Special Case: Selective Methyl Labeling

For very large proteins and protein complexes, selective labeling of the methyl groups of Isoleucine, Leucine, and Valine (ILV) has become a powerful technique.[9][17] These residues are often found in the hydrophobic core of proteins and are sensitive reporters of protein structure and dynamics.[14] The use of specifically labeled precursors allows for the introduction of ¹³C-¹H₃ groups into a highly deuterated protein, providing a small number of high-sensitivity probes in even megadalton-sized complexes.[17]

Segmental Isotopic Labeling: Assembling Proteins in Pieces

Segmental labeling is a sophisticated strategy where different segments of a single polypeptide chain are produced with distinct isotopic labeling patterns and then ligated together.[1][18] This allows researchers to, for example, label a single domain of a multi-domain protein, or a specific region known to be involved in ligand binding, while the rest of the protein remains NMR-invisible.[18]

Core Principle

Segmental labeling typically relies on protein ligation techniques, such as expressed protein ligation (EPL) or protein trans-splicing using split inteins.[1][19] In these methods, two or more protein fragments are expressed separately, with the desired isotopic labeling scheme for each, and then joined together in vitro to form the full-length protein.[6]

Key Advantages
  • Ultimate Spectral Simplification: Allows for the study of a specific region of a large protein in its native structural context.[18]

  • Overcoming Expression Problems: Can be used to produce labeled proteins that are toxic or difficult to express in their full-length form.[18]

  • Introduction of Non-Natural Probes: Enables the incorporation of non-natural amino acids or other modifications at the ligation site.[18]

Limitations
  • Technical Complexity: The ligation chemistry can be challenging to optimize and may result in low yields of the final product.[19]

  • Potential for Misfolding: The ligation process, which may require denaturation and refolding steps, can sometimes lead to protein misfolding.[6]

  • Ligation Scars: Depending on the method, a non-native amino acid may be left at the ligation junction.

Cell-Free Protein Synthesis: Bypassing the Cell for Precise Labeling

Cell-free protein synthesis (CFPS) is an in vitro system that uses cell extracts containing the necessary machinery for transcription and translation to produce proteins.[16][20] This approach offers significant advantages for isotopic labeling, particularly for selective labeling strategies.[21][22]

Core Principle

In a cell-free system, the reaction mixture is directly supplied with amino acids.[16] This allows for precise control over which amino acids are isotopically labeled, without the concern of metabolic scrambling that can occur in live cells.[16][22]

Key Advantages
  • No Metabolic Scrambling: The direct supply of amino acids prevents their interconversion, ensuring that the intended labeling pattern is achieved.[16]

  • Labeling of Toxic Proteins: Proteins that are toxic to host cells can be readily produced in a cell-free system.[16]

  • High Incorporation Efficiency: The open nature of the system ensures efficient incorporation of labeled amino acids, which can be cost-effective for expensive labels.[22]

  • Speed: Protein synthesis can be achieved in a matter of hours, compared to days for cell-based expression.[23]

Limitations
  • Cost: The reagents for cell-free systems can be more expensive than those for bacterial expression, although this is offset by the efficient use of labeled precursors.[16]

  • Lower Yields for Some Proteins: While improving, yields from cell-free systems can sometimes be lower than those from optimized in-cell expression.

  • Lack of Post-Translational Modifications: Standard E. coli-based cell-free systems do not perform eukaryotic post-translational modifications.

Comparative Summary of Labeling Strategies

FeatureUniform LabelingSelective LabelingSegmental LabelingCell-Free Synthesis
Principle Global incorporation of isotopesIncorporation into specific residue types/atomsLigation of differentially labeled fragmentsIn vitro synthesis with direct amino acid supply
Primary Application Small to medium-sized proteins (<25 kDa)Large proteins, resonance assignment, active site studiesVery large multi-domain proteins, specific domain studiesPrecise selective labeling, toxic proteins
Protein Size Limit Moderate (extendable with deuteration)Very highVery highDependent on the protein, generally good for all sizes
Information Obtained Global structure and dynamicsSite-specific informationDomain-specific informationDependent on the labeling scheme
Complexity Low to moderateModerateHighModerate
Cost Low to moderateModerate to highHighModerate to high
Key Advantage Comprehensive informationSpectral simplificationUltimate spectral focusNo metabolic scrambling
Key Disadvantage Spectral crowding in large proteinsLoss of global informationTechnically challengingPotentially lower yield and higher initial cost

Experimental Workflows and Protocols

Experimental Workflow Diagrams

G

Protocol: Uniform ¹⁵N and ¹³C Labeling in E. coli

This protocol is a standard method for producing doubly-labeled protein for NMR analysis.

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding your protein of interest. Plate on an LB agar plate with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotic. Grow overnight at 37°C with shaking.

  • Minimal Medium Growth: The next day, prepare 1 L of M9 minimal medium. Pellet the overnight culture by centrifugation and resuspend the cells in 50 mL of M9 medium (with no nitrogen or carbon source) to wash away the rich medium.

  • Inoculation: Pellet the cells again and resuspend in the 1 L of M9 minimal medium supplemented with 1 g/L ¹⁵NH₄Cl and 2-4 g/L ¹³C-glucose as the sole nitrogen and carbon sources, respectively. Add the appropriate antibiotic.[24]

  • Growth and Induction: Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Cool the culture to a suitable induction temperature (e.g., 18-25°C) and induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Harvesting: Continue to grow the culture for an additional 12-18 hours. Harvest the cells by centrifugation.

  • Purification: Lyse the cells (e.g., by sonication or high-pressure homogenization) and purify the labeled protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

  • Verification: Confirm the level of isotopic enrichment using mass spectrometry.[24]

Conclusion: Choosing the Right Tool for the Job

The choice of isotopic labeling strategy is a critical decision in the design of any protein NMR experiment. There is no single "best" method; the optimal approach depends on the size of the protein, the specific biological question being addressed, and available resources. Uniform labeling remains the starting point for smaller proteins, while deuteration is essential for pushing the size limits. For larger, more complex systems, selective and segmental labeling strategies, often facilitated by cell-free expression, provide powerful tools to reduce spectral complexity and focus on specific regions of interest. By understanding the principles, advantages, and limitations of each technique, researchers can unlock the full potential of NMR spectroscopy to illuminate the intricate world of protein structure and function.

References

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Establishing Robust Experimental Controls for Metabolomics Studies Using Ketovaline Sodium Salt: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the intricate world of metabolomics, the integrity of experimental design is paramount. The subtle metabolic shifts that hold the key to groundbreaking discoveries can be easily obscured by technical variability and unforeseen biological effects. This guide provides an in-depth exploration of how to establish and validate robust experimental controls for metabolomics studies, with a specific focus on the application of Ketovaline sodium salt.

Rather than presenting a rigid protocol, this guide will empower you to design and validate your own control strategies. We will delve into the causality behind experimental choices, compare this compound with other common alternatives, and provide the foundational knowledge to ensure your metabolomics data is both accurate and reproducible.

The Cornerstone of Metabolomics: Why Experimental Controls Matter

Metabolomics aims to capture a snapshot of the small molecules within a biological system at a specific moment. This "metabolome" is incredibly dynamic, influenced by a myriad of factors ranging from genetic predispositions to subtle environmental changes.[1] Without rigorous controls, it becomes impossible to discern whether observed metabolic changes are a true result of the experimental intervention or simply artifacts of the procedure.

Key experimental controls in metabolomics include:

  • Negative Controls: Untreated or vehicle-treated samples that establish a baseline metabolic state.

  • Positive Controls: Samples treated with a compound known to elicit a specific, well-characterized metabolic response, confirming the assay's sensitivity.

  • Internal Standards: Isotopically labeled compounds added to samples to account for variations in sample preparation and instrument response.[2]

  • Pooled Quality Control (QC) Samples: A mixture of all experimental samples, injected periodically throughout the analytical run to monitor instrument stability and performance.[2][3][4][5][6][7]

This guide will focus on the use of this compound, particularly its stable isotope-labeled forms, as a sophisticated tool for creating internal standards and for tracing the flux through specific metabolic pathways.

This compound: A Tool for Tracing Valine Metabolism

Ketovaline, also known as α-ketoisovalerate, is the alpha-keto acid analog of the essential amino acid valine. In cellular systems, it can be taken up and converted to valine through the action of branched-chain amino acid aminotransferases (BCATs).[8][9] This property makes isotopically labeled Ketovaline a valuable tracer for studying valine metabolism and its contribution to various cellular processes.

The sodium salt form of Ketovaline offers advantages in terms of solubility and stability in cell culture media compared to the free acid.

Below is a diagram illustrating the entry of Ketovaline into cellular metabolism.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ketovaline_Na_ext This compound Transporter Transporter Ketovaline_Na_ext->Transporter Ketovaline_int α-Ketoisovalerate Valine Valine Ketovaline_int->Valine BCAT TCA_Cycle TCA Cycle Ketovaline_int->TCA_Cycle BCKDH Valine->Ketovaline_int BCAT Valine->Ketovaline_int Glutamate α-KG Protein_Synthesis Protein Synthesis Valine->Protein_Synthesis Glutamate Glutamate a_KG α-Ketoglutarate Glutamate->a_KG Transporter->Ketovaline_int

Caption: Cellular uptake and metabolism of Ketovaline.

Performance Comparison: this compound vs. Other Tracers

Feature13C-Ketovaline Sodium Salt13C-L-Valined8-L-Valine
Tracer Incorporation Indirect: Must be converted to Valine.Direct: Incorporated into proteins and metabolic pathways.Direct: Incorporated into proteins and metabolic pathways.[10]
Cellular Uptake Utilizes keto acid transporters.[11][12]Utilizes amino acid transporters.Utilizes amino acid transporters.
Potential for Metabolic Scrambling 13C label may be lost or redistributed during metabolic processing.[13]Lower potential for scrambling compared to keto acid precursors.Deuterium labels are generally more stable.
Potential Confounding Factors Increased sodium ion concentration may impact cellular metabolism.Generally considered metabolically benign."Kinetic isotope effect" may slightly alter reaction rates.
Cost Can be more cost-effective for certain labeling patterns.[14]Can be more expensive depending on the labeling pattern.Often a cost-effective alternative to 13C labeling.

Designing a Validation Study: A Step-by-Step Protocol

To confidently use 13C-Ketovaline sodium salt as an experimental control or tracer, a validation study in your specific cell line and experimental system is essential. The following protocol provides a comprehensive workflow for such a study.

Start Start Cell_Culture 1. Cell Culture Optimization Start->Cell_Culture Tracer_Incubation 2. Stable Isotope Tracer Incubation Cell_Culture->Tracer_Incubation Metabolite_Extraction 3. Metabolite Extraction Tracer_Incubation->Metabolite_Extraction LCMS_Analysis 4. LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Analysis 5. Data Analysis and Validation LCMS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for validating 13C-Ketovaline sodium salt as a tracer.

Cell Culture Optimization
  • Objective: Determine the optimal, non-toxic concentration of this compound and establish baseline growth characteristics.

  • Procedure:

    • Culture your chosen cell line (e.g., CHO, HeLa) in standard growth medium.

    • Prepare a dose-response curve with varying concentrations of unlabeled this compound (e.g., 0.1 mM, 0.5 mM, 1 mM, 2 mM, 5 mM).

    • Monitor cell viability and proliferation over a time course (e.g., 24, 48, 72 hours) using a standard method like Trypan Blue exclusion or an MTT assay.

    • Establish the highest concentration that does not significantly impact cell growth or viability.

Stable Isotope Tracer Incubation
  • Objective: Label cells with 13C-Ketovaline sodium salt and appropriate control tracers.

  • Experimental Groups:

    • Group A: Control (standard medium)

    • Group B: 13C-Ketovaline sodium salt (at the optimized concentration)

    • Group C: 13C-L-Valine (at a concentration equivalent to the expected valine production from Group B)

    • Group D: L-Valine-d8 (at a similar concentration to Group C)

  • Procedure:

    • Seed cells at a consistent density and allow them to adhere and enter the exponential growth phase.

    • Replace the standard medium with the respective tracer-containing media.

    • Incubate for a predetermined time course to assess both early and steady-state labeling (e.g., 1, 4, 8, 24 hours).

Metabolite Extraction
  • Objective: To quench metabolism and efficiently extract intracellular metabolites.

  • Procedure:

    • Quickly aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism and lyse the cells by adding a pre-chilled extraction solvent (e.g., 80% methanol).[15]

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

LC-MS/MS Analysis
  • Objective: To separate and detect the labeled and unlabeled metabolites.

  • Procedure:

    • Reconstitute the dried metabolite extracts in an appropriate solvent.

    • Analyze the samples using a high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) system.

    • Include pooled QC samples at regular intervals (e.g., every 10 injections) to monitor instrument performance.[2][5][6][7]

    • Acquire data in both positive and negative ionization modes to maximize metabolite coverage.

Data Analysis and Validation
  • Objective: To assess the incorporation of the isotopic label and compare the metabolic profiles of the different tracer groups.

  • Metrics to Evaluate:

    • Label Incorporation: Determine the percentage of 13C or deuterium enrichment in valine and downstream metabolites.

    • Metabolic Perturbation: Use multivariate statistical analysis (e.g., PCA, OPLS-DA) to compare the global metabolic profiles of the tracer-treated groups to the control group.

    • Conversion Efficiency: Calculate the efficiency of 13C-Ketovaline conversion to 13C-Valine.

Potential Confounding Factors and Considerations

Impact of the Sodium Ion

The use of a sodium salt introduces an increased concentration of sodium ions into the cell culture medium. High concentrations of sodium can potentially influence cellular metabolism, particularly mitochondrial function. Studies have shown that elevated sodium can disrupt the respiratory chain, leading to decreased ATP production.[4] It is crucial to consider this potential effect when interpreting data from experiments using this compound.

Metabolic Scrambling

Isotope scrambling refers to the redistribution of an isotopic label to other positions within a molecule or to different molecules altogether.[13] When using 13C-Ketovaline, there is a possibility that the 13C label could be lost as 13CO2 during decarboxylation or transferred to other metabolic pathways.[8] Comparing the labeling patterns from 13C-Ketovaline with those from 13C-L-Valine can help to assess the extent of scrambling.

Analytical Interference

Alpha-keto acids can be unstable and may interfere with the detection of other metabolites in LC-MS analysis.[16][17][18] It is important to use appropriate derivatization techniques and chromatographic methods to ensure the accurate quantification of all metabolites of interest.

Conclusion

This compound, particularly in its isotopically labeled form, presents a valuable tool for establishing experimental controls and tracing valine metabolism in metabolomics studies. However, its use requires careful validation to ensure that it does not introduce unintended metabolic perturbations. By following the principles and protocols outlined in this guide, researchers can confidently design and execute robust metabolomics experiments, leading to high-quality, reproducible data. The key to success lies not in a one-size-fits-all approach, but in a thorough understanding of the underlying biochemistry and a commitment to rigorous experimental design and validation.

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  • Weininger, M., Respondek, M., & Löhr, F. (2016). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Journal of Biomolecular NMR, 65(3-4), 163–173. [Link]

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  • Afshar, M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. Journal of Chromatography B, 1230, 123906. [Link]

  • Hutson, S. M. (1987). pH regulation of mitochondrial branch chain alpha-keto acid transport and oxidation in rat heart mitochondria. The Journal of Biological Chemistry, 262(20), 9629–9635. [Link]

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  • Hull, J., McKenna, M., & Ryou, M.-G. (2012). Expression of mitochondrial branched-chain aminotransferase and α-keto-acid dehydrogenase in rat brain: implications for neurotransmitter metabolism. Frontiers in Neuroenergetics, 4, 1. [Link]

  • Experimental design and reporting standards for metabolomics studies of mammalian cell lines. (2017). ResearchGate. Retrieved from [Link]

  • Branched-chain alpha-keto acid dehydrogenase complex. (n.d.). In Wikipedia. Retrieved from [Link]

  • Li, Y., Li, S., & Han, J. (2023). Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. Journal of Proteome Research, 22(6), 2095–2103. [Link]

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  • Li, R., Sakir, H. G., Li, J., Shin, H.-d., Du, G., Chen, J., & Liu, L. (2017). Rational molecular engineering of L-amino acid deaminase for production of α-ketoisovaleric acid from L-valine by Escherichia coli. RSC Advances, 7(12), 7083–7091. [Link]

  • Cell-free Synthesis of Proteins with Selectively 13C-Labelled Methyl Groups from Inexpensive Precursors. (n.d.). Recent Progress in Materials. Retrieved from [Link]

  • Zhang, X., Li, Z., Ye, J., & Wang, X. (2018). Blocking the 2,3-butanediol synthesis pathway of Klebsiella pneumoniae resulted in L-valine production. UCL Discovery. [Link]

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  • Luiking, Y. C., Deutz, N. E., Jakel, M., & Soeters, P. B. (1999). Tracer methodology in whole body and organ balance metabolic studies: plasma sampling is required. A study in post-absorptive rats using isotopically labeled arginine, phenylalanine, valine and leucine. Clinical Nutrition, 18(4), 221–228. [Link]

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  • Becker, J., Zelder, O., Häfner, S., Schröder, H., & Wittmann, C. (2011). Comparative 13C metabolic flux analysis of pyruvate dehydrogenase complex-deficient, L-valine-producing Corynebacterium glutamicum. Applied and Environmental Microbiology, 77(7), 2292–2301. [Link]

  • Baritugo, K.-A., Kim, H. T., & Park, S. (2021). Engineering of microbial cells for L-valine production: challenges and opportunities. Journal of Industrial Microbiology & Biotechnology, 48(7-8), kuab042. [Link]

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  • Jain, M., Hui, S., & Nilsson, R. (2016). Profiling the metabolism of human cells by deep 13C labeling. bioRxiv. [Link]

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A Researcher's Guide to Commercial Ketovaline Sodium Salt: A Head-to-Head Comparison for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the quality and consistency of starting materials are paramount. Ketovaline sodium salt, a key keto-analogue of the essential amino acid valine, is increasingly utilized in various research applications, from metabolic studies to the development of novel therapeutics for conditions such as chronic kidney disease. However, the market offers a variety of commercial-grade this compound products, each with its own set of specifications. This guide provides a comprehensive head-to-head comparison of commercially available this compound products, supported by detailed experimental protocols to empower researchers to independently verify quality and make informed purchasing decisions.

Introduction to this compound and Its Critical Role in Research

This compound, systematically known as sodium 3-methyl-2-oxobutanoate, is the sodium salt of α-ketoisovaleric acid.[1] It serves as a crucial intermediate in the metabolism of the branched-chain amino acid, valine.[2] In clinical research, it is investigated for its potential to reduce nitrogenous waste products in patients with chronic kidney disease, thereby mitigating the progression of the disease. The purity and stability of this compound are critical, as impurities can lead to misleading experimental results and potential toxicity in preclinical and clinical studies.

Commercial Landscape: A Comparative Overview

Several chemical suppliers offer this compound for research purposes. While a definitive comparison of lot-to-lot variability requires in-house analysis, the table below summarizes the publicly available product specifications from prominent vendors.

SupplierProduct Name(s)CAS NumberMolecular FormulaMolecular WeightStated Purity
Sigma-Aldrich (Merck) Sodium 3-methyl-2-oxobutyrate, this compound, α-Ketoisovaleric acid sodium salt3715-29-5(CH₃)₂CHCOCOONa138.10 g/mol 95%
Santa Cruz Biotechnology α-Ketoisovaleric Acid Sodium Salt3715-29-5C₅H₇NaO₃138.10 g/mol ≥95%[3]
Thermo Fisher Scientific 3-Methyl-2-oxobutanoic acid, sodium salt3715-29-5C₅H₇NaO₃138.10 g/mol 98+%[4]
Cambridge Isotope Labs α-Ketoisovaleric acid, sodium salt3715-29-5C₅H₇NaO₃138.10 g/mol 98% (unlabeled)[5][6][7][8]
LGC Standards alpha-Keto Isovaleric Acid Sodium Salt3715-29-5C₅H₇NaO₃ . Na138.10 g/mol Not specified

It is crucial for researchers to obtain a lot-specific Certificate of Analysis (CoA) from the supplier before purchase, as this document will provide more detailed information on the actual purity and the methods used for its determination.[3]

In-House Quality Assessment: Validated Experimental Protocols

To ensure the reliability of research outcomes, independent verification of the quality of commercial this compound is highly recommended. The following section provides detailed, step-by-step methodologies for key analytical procedures.

Identity Confirmation: Spectroscopic Analysis

NMR spectroscopy is a powerful tool for confirming the chemical structure of a compound.

  • ¹H NMR (Proton NMR): In D₂O, the proton NMR spectrum of this compound is expected to show a doublet corresponding to the two methyl groups and a septet for the single proton of the isopropyl group.

  • ¹³C NMR (Carbon NMR): The carbon NMR spectrum will show distinct peaks for the methyl carbons, the tertiary carbon, the ketone carbonyl carbon, and the carboxylate carbon.

Protocol for NMR Sample Preparation and Analysis

  • Sample Preparation: Accurately weigh 10-20 mg of the this compound and dissolve it in approximately 0.6-0.7 mL of deuterium oxide (D₂O).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis: Compare the obtained chemical shifts and coupling constants with reference spectra or predicted values to confirm the identity of the compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh 10-20 mg of sample dissolve Dissolve in 0.6-0.7 mL D₂O weigh->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H and ¹³C NMR spectra transfer->acquire analyze Compare spectra to references acquire->analyze confirm Confirm structure analyze->confirm

Caption: Workflow for NMR-based identity confirmation of this compound.

FTIR spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the carboxylate (COO⁻) and ketone (C=O) functional groups.

Protocol for FTIR Analysis (Attenuated Total Reflectance - ATR)

  • Instrument Setup: Ensure the ATR crystal is clean.

  • Background Scan: Perform a background scan to subtract atmospheric interference.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Acquisition: Acquire the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Analysis: Identify the characteristic absorption peaks and compare them to a reference spectrum.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical compounds and detecting the presence of impurities. The following method is adapted from a validated protocol for the related calcium salt and is suitable for the analysis of this compound.[9]

Protocol for HPLC Purity Analysis

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% orthophosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 210 nm.

    • Gradient Elution: A suitable gradient can be optimized, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute any less polar impurities.

  • Sample Preparation:

    • Standard Solution: Accurately prepare a standard solution of a reference standard of this compound of known purity in a suitable diluent (e.g., a mixture of water and acetonitrile).

    • Sample Solution: Prepare a sample solution of the commercial this compound at the same concentration as the standard solution.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms.

    • Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that in the standard chromatogram. The percentage purity can be calculated using the formula: % Purity = (Area_sample / Area_standard) * (% Purity_standard)

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases A and B inject Inject solutions into HPLC prep_mobile->inject prep_std Prepare Standard Solution prep_std->inject prep_sample Prepare Sample Solution prep_sample->inject run Run gradient elution inject->run detect Detect at 210 nm run->detect integrate Integrate peak areas detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC-based purity assessment of this compound.

Solubility Assessment

The solubility of this compound is a critical parameter, especially for in vitro and in vivo studies.

Protocol for Aqueous Solubility Determination

  • Preparation: Add an excess amount of this compound to a known volume of purified water in a sealed container.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the suspension to separate the undissolved solid.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

  • Calculation: The determined concentration represents the aqueous solubility of the compound at the specified temperature.

Impact of Quality Attributes on Research Outcomes

The quality of this compound can significantly influence the reproducibility and reliability of experimental results.

  • Purity: The presence of impurities can lead to inaccurate quantification, altered biological activity, and potential off-target effects. For instance, in cell-based assays, impurities could be cytotoxic or interfere with signaling pathways under investigation.

  • Stability: this compound is hygroscopic, meaning it can absorb moisture from the air.[10] This can lead to degradation and affect the accuracy of weighing and solution preparation. Proper storage in a desiccator is recommended.

  • Solubility: Inconsistent solubility between different commercial batches can affect the bioavailability of the compound in in vivo studies and the effective concentration in in vitro experiments.

Conclusion and Recommendations

While several suppliers offer this compound for research, the level of publicly available data on product quality varies. For researchers in the drug development field, it is imperative to not solely rely on the supplier's specifications but to perform independent quality assessment. The experimental protocols outlined in this guide provide a robust framework for such in-house validation. By investing in the thorough characterization of this critical starting material, researchers can enhance the integrity and reproducibility of their scientific findings, ultimately accelerating the drug development process.

References

  • PubChem. (n.d.). Sodium 3-methyl-2-oxobutyrate. National Center for Biotechnology Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0029762). Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Methyl-2-oxobutyric acid sodium salt. Wiley. Retrieved from [Link]

  • Jadav, R. A., et al. (2021). HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD DEVELOPMENT AND VALIDATION FOR DETECTION AND QUANTIFICATION OF SUBSTANCES RELATED. RASĀYAN J. Chem., 14(2), 950-958. Retrieved from [Link]

  • Rupa Health. (n.d.). a-Ketoisovaleric Acid. Retrieved from [Link]

  • Pseudomonas aeruginosa Metabolome Database. (n.d.). alpha-Ketoisovaleric acid (PAMDB000606). Retrieved from [Link]

  • Waters. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for alpha-Ketoisovaleric acid (HMDB0000019). Retrieved from [Link]

  • Shodex. (n.d.). Saccharides Separation in Presence of Na Salt (DC-613). Retrieved from [Link]

  • Pharmaceutical Technology. (2009). Salt Selection in Drug Development. Retrieved from [Link]

  • PubChem. (n.d.). alpha-Ketoisovaleric Acid-13C,d Sodium Salt. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (1996). Estimation of the increase in solubility of drugs as a function of bile salt concentration. Retrieved from [Link]

  • ResearchGate. (2019). How can we eliminate as much NaCl salt as much as possible from an HPLC analyte?. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ketovaline Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, extending from the bench to the final disposal of laboratory reagents. This guide provides a detailed, step-by-step framework for the proper disposal of Ketovaline sodium salt (CAS No. 3715-29-5), ensuring the safety of laboratory personnel and compliance with environmental regulations. While this compound is not currently classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), its toxicological properties have not been fully investigated[1]. Therefore, a conservative approach, treating the substance as potentially hazardous, is essential.

Part 1: Hazard Assessment and Waste Characterization

Before initiating any disposal procedure, a thorough hazard assessment is critical. The Safety Data Sheet (SDS) for this compound indicates that it is not classified for physical, health, or environmental hazards[1]. However, the SDS also notes that the chemical, physical, and toxicological properties have not been thoroughly investigated[1]. This lack of comprehensive data necessitates handling it with care to minimize exposure.

Key Hazard Considerations:

  • Inhalation: May be harmful if inhaled and may cause respiratory tract irritation[1].

  • Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation[1].

  • Eye Contact: May cause eye irritation[1].

  • Ingestion: May be harmful if swallowed[1].

Given these potential, albeit unclassified, hazards, this compound waste should be managed as a chemical waste stream and not disposed of in standard trash or down the drain.

Waste Classification

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed by the Environmental Protection Agency (EPA) or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity[2]. Based on available data, pure, unused this compound does not meet the criteria for a characteristic hazardous waste. However, it is crucial to consider the following:

  • Mixtures: If this compound is mixed with a listed hazardous chemical or a solvent that would render the mixture hazardous, the entire volume of the waste must be treated as hazardous.

  • State and Local Regulations: Many states and municipalities have more stringent regulations than the federal EPA[2][3]. Always consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with local requirements.

For the purposes of this guide, we will proceed with the understanding that the waste is either pure this compound or a mixture that does not meet the definition of hazardous waste but should still be disposed of through a licensed professional waste disposal service[1].

Part 2: Personal Protective Equipment (PPE) and Spill Management

Appropriate PPE is non-negotiable when handling any chemical waste.

PPE Item Specification Rationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact and potential absorption[1].
Eye Protection Safety glasses with side shields or gogglesTo protect against dust, splashes, and eye irritation[1].
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if dust is generated.To prevent inhalation of airborne particles[1].
Spill Response

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Ventilate: Ensure adequate ventilation to disperse any airborne dust.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a designated, labeled waste container[1]. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

Part 3: Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of this compound waste. This workflow is designed to align with federal and institutional best practices for chemical waste management.

Step 1: Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste disposal.

  • Incompatible Materials: Do not mix this compound waste with incompatible chemicals. Store it separately from strong oxidizing agents, acids, and bases to prevent any unforeseen reactions[4].

  • Solid vs. Liquid Waste: If you have both solid this compound and solutions containing it, collect them in separate, clearly labeled containers.

Step 2: Containerization

Selecting the appropriate waste container is crucial to prevent leaks and ensure safe storage.

  • Container Material: Use a chemically compatible container. For solid this compound, a high-density polyethylene (HDPE) or glass container is suitable. For solutions, ensure the container material will not react with the solvent.

  • Container Integrity: The container must be in good condition, with a secure, leak-proof lid.

  • Headspace: Do not fill liquid waste containers to more than 90% capacity to allow for expansion and prevent spills[5].

Step 3: Labeling

Accurate and complete labeling is a strict regulatory requirement. Each waste container must be labeled with the words "Hazardous Waste" (or as directed by your EHS department), the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Caution: Handle with Care - Toxicological Properties Not Fully Investigated")[6].

Step 4: Accumulation and Storage

Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where it is generated[4][6].

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel[7].

  • Secondary Containment: Place waste containers in a secondary containment bin to prevent the spread of material in case of a leak[3].

  • Inspections: Regularly inspect the SAA for any signs of leaks, container degradation, or improper labeling.

Diagram: this compound Disposal Workflow

G cluster_prep Preparation cluster_wastegen Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE Segregate Segregate Waste (Solid vs. Liquid, Incompatibles) PPE->Segregate Containerize Select & Fill Compatible Container Segregate->Containerize Label Label Container Correctly Containerize->Label Store Store in Designated SAA with Secondary Containment Label->Store Inspect Weekly Inspection Store->Inspect Request Request Waste Pickup from EHS Inspect->Request Container Full or Per EHS Schedule Transport Professional Waste Hauler Request->Transport Dispose Licensed Disposal Facility Transport->Dispose

Caption: Workflow for the safe disposal of this compound.

Step 5: Arranging for Disposal

Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy (often 90 or 180 days depending on your facility's generator status), you must arrange for its disposal[6].

  • Contact EHS: Follow your institution's procedure for requesting a chemical waste pickup from the EHS department.

  • Documentation: Complete any required waste manifests or pickup request forms accurately and completely. This "cradle-to-grave" tracking is a key component of RCRA[2].

  • Professional Disposal: Your institution's EHS department will work with a licensed and certified hazardous waste vendor for the final transport and disposal of the chemical waste, likely through incineration or another approved method[6].

Part 4: Regulatory Framework

The disposal of all laboratory chemical waste is governed by a multi-tiered regulatory system.

Regulatory Body Key Responsibilities
Environmental Protection Agency (EPA) Establishes federal regulations for hazardous waste management under the Resource Conservation and Recovery Act (RCRA)[2][5]. Defines waste generator categories (VSQG, SQG, LQG) and associated requirements[6].
Occupational Safety and Health Administration (OSHA) Ensures worker safety through regulations on hazard communication, PPE, and employee training for handling hazardous materials[8][9][10].
State and Local Agencies May have more stringent regulations than the federal government, covering aspects like waste storage time limits and labeling requirements[2][3].
Institutional Environmental Health & Safety (EHS) Develops and implements specific policies and procedures for your workplace to ensure compliance with all applicable regulations. They are your primary resource for all waste disposal questions.

Diagram: Decision Logic for this compound Waste

G Start Waste Generated: This compound IsMixed Is it mixed with other chemicals? Start->IsMixed IsHazardous Does the mixture meet RCRA hazardous criteria? IsMixed->IsHazardous Yes TreatAsNonHaz Treat as Non-Hazardous Chemical Waste IsMixed->TreatAsNonHaz No (Pure Substance) IsHazardous->TreatAsNonHaz No TreatAsHaz Treat as Hazardous Waste IsHazardous->TreatAsHaz Yes FollowProtocol Follow Disposal Protocol: Segregate, Containerize, Label, Store in SAA TreatAsNonHaz->FollowProtocol TreatAsHaz->FollowProtocol

Caption: Decision-making process for classifying this compound waste.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship. Always prioritize caution and consult with your institution's EHS department for guidance specific to your location and facility.

References

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. 3

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. 8

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  • Managing Hazardous Chemical Waste in the Lab. American Laboratory. 6

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. 5

  • OSHA Rules for Hazardous Chemicals. DuraLabel. 9

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  • How OSHA Workplace Rules Affect Hazardous Waste Management. Hazardous Waste Experts. 10

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. 11

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. 7

  • ALPHA-KETOISOVALERIC ACID, SODIUM SALT (D7, 98%) - Safety Data Sheet. Cambridge Isotope Laboratories, Inc. 1

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Essential Safety and Handling Guide: Personal Protective Equipment for Ketovaline Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment

Ketovaline sodium salt is an off-white, solid powder.[1][2] While it is stable under normal conditions, the primary risks are associated with the handling of the powdered form, which can generate dust, and the potential for exposure through inhalation, skin, or eye contact.[1][2] Although not classified as a hazardous substance under the US OSHA Hazard Communication Standard, its toxicological properties have not been fully investigated.[2] Therefore, it is prudent to handle it with appropriate care, following the principle of ALARA (As Low As Reasonably Achievable) for chemical exposure.

Key physical and chemical properties to consider:

  • Physical State: Powder/Solid[1][2]

  • Appearance: Off-white[1][2]

  • Stability: Stable under normal conditions[1][2]

  • Conditions to Avoid: Dust formation and incompatible materials such as strong oxidizing agents.[1][2]

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential for the safe handling of this compound. The Occupational Safety and Health Administration (OSHA) mandates that employers establish a written Chemical Hygiene Plan (CHP) that outlines the specific protective measures for laboratory personnel.[3][4][5]

Engineering Controls: The First Line of Defense

Before any personal protective equipment is donned, engineering controls should be in place to minimize potential exposure. For this compound, especially when handling the solid form, the following are recommended:

  • Ventilation: Always handle the solid powder in a well-ventilated area to avoid the accumulation of dust.[2] A certified chemical fume hood is the preferred engineering control when weighing or transferring the powder.

  • Contained Operations: For procedures with a higher risk of aerosol generation, consider using a glove box or other contained systems.

PPE Recommendations for Handling this compound

The following table summarizes the minimum PPE requirements for handling this compound in various laboratory scenarios.

Body Part Required PPE Specifications & Standards Rationale
Eyes/Face Safety glasses with side shields or chemical splash goggles.[6][7] A face shield should be worn over goggles when there is a significant risk of splashes.[8][9]OSHA 29 CFR 1910.133, EN166[1][2]To protect eyes from dust particles and accidental splashes of solutions.[6]
Hands Chemical-resistant gloves (e.g., nitrile, neoprene).[6][7][10]OSHA 29 CFR 1910.138, EN 374To prevent direct skin contact with the chemical.[6] Gloves should be inspected before use and disposed of properly after handling the chemical.
Body Laboratory coat or chemical-resistant apron.[6]Standard laboratory apparelTo protect skin and personal clothing from contamination.[6][7]
Respiratory Not typically required under normal use with adequate engineering controls.[2] A NIOSH/MSHA or EN 149 approved respirator may be necessary if dust cannot be controlled at the source.[1]OSHA 29 CFR 1910.134, EN 149[1]To prevent inhalation of fine dust particles, especially when handling larger quantities or in the absence of a fume hood.[6]
Procedural Discipline: Donning and Doffing of PPE

The correct sequence for putting on and removing PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat/Apron: Put on the lab coat and ensure it is fully buttoned.

  • Gloves: Don chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

  • Eye/Face Protection: Put on safety glasses, goggles, or a face shield.

Doffing Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outer surface with bare hands.

  • Lab Coat/Apron: Remove the lab coat by rolling it inside out, ensuring the contaminated exterior is contained.

  • Eye/Face Protection: Remove eye and face protection.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Decision-Making Workflow for PPE Selection

The following diagram illustrates a logical workflow for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow start Start: Task Involving This compound task_assessment Assess Task: Weighing solid or preparing solution? start->task_assessment weighing_solid Weighing Solid task_assessment->weighing_solid Solid solution_prep Preparing/Handling Solution task_assessment->solution_prep Solution engineering_controls Use Engineering Controls? (e.g., Fume Hood) weighing_solid->engineering_controls benchtop Work on Benchtop (with good ventilation) solution_prep->benchtop fume_hood Work in Fume Hood engineering_controls->fume_hood Yes respirator_check Is dust generation likely and not contained? engineering_controls->respirator_check No ppe_solid Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat fume_hood->ppe_solid ppe_solution Required PPE: - Safety Glasses - Nitrile Gloves - Lab Coat benchtop->ppe_solution end Proceed with Task ppe_solid->end ppe_solution->end respirator_check->fume_hood No, but move to hood respirator Add Respirator (NIOSH/EN 149 approved) respirator_check->respirator Yes respirator->ppe_solid

Caption: PPE Selection Workflow for this compound.

Operational and Disposal Plans

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[2] Prevent dust formation when handling the solid.[2] Ensure adequate ventilation during use.[1]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2] Store away from incompatible materials such as strong oxidizing agents.[2]

Disposal Plan

Chemical waste must be managed in a safe and environmentally sound manner, complying with all applicable federal, state, and local regulations.[11]

  • Solid Waste: Uncontaminated this compound should be disposed of as chemical waste. Sweep up spills and place the material into a suitable, labeled container for disposal.[2] Do not empty into drains.[2]

  • Solutions: Aqueous solutions of this compound, if not contaminated with other hazardous materials, can often be highly diluted with water and disposed of down the drain, but always check with your institution's Environmental Health and Safety (EH&S) office and local regulations first.[12][13]

  • Contaminated Materials: Any PPE or other materials that come into contact with this compound should be disposed of as chemical waste according to your institution's guidelines.

Emergency Procedures: In Case of Exposure

In the event of an accidental exposure, follow these first-aid measures and seek medical attention if symptoms persist.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water.

Always have a copy of the Safety Data Sheet (SDS) for this compound readily available for emergency responders.[5]

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • 3-Methyl-2-oxobutanoic acid - SAFETY DATA SHEET. [No specific source available]
  • Safety in the laboratory. Department of Chemistry and Pharmacy, Friedrich-Alexander-Universität Erlangen-Nürnberg. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. Published September 18, 2023. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. Published April 16, 2014. [Link]

  • What are the safety precautions when handling organic salts? Anquan Chemical Blog. Published January 6, 2026. [Link]

  • OSHA Standards for Biological Laboratories. ASPR TRACIE. [Link]

  • Personal Protective Equipment (PPE). Solubility of Things. [Link]

  • Laboratory Safety Regulations & Procedures. Department of Chemistry and Pharmacy, Friedrich-Alexander-Universität Erlangen-Nürnberg. [Link]

  • Understanding Solvents and PPE for Chemical Safety. [No specific source available]
  • Guidance on Information Requirements and Chemical Safety Assessment. European Chemicals Agency (ECHA). [Link]

  • What are personal protective equipment requirements for handling hazardous chemicals during production? Quora. [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. [No specific source available]
  • ECHA Homepage. European Chemicals Agency (ECHA). [Link]

  • Green Tick: Chemical Safety in Science Education. Association for Science Education. Published August 20, 2022. [Link]

  • The disposal of laboratory waste. University of Reading. Published July 20, 2021. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]

  • In-Laboratory Treatment of Chemical Waste. Safety & Risk Services, University of British Columbia. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

Sources

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